molecular formula C12H9NS B1677639 Phenothiazine CAS No. 92-84-2

Phenothiazine

Katalognummer: B1677639
CAS-Nummer: 92-84-2
Molekulargewicht: 199.27 g/mol
InChI-Schlüssel: WJFKNYWRSNBZNX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenothiazine is a light green to steel-blue powder. Acquires a greenish-brown tint under exposure to sunlight. (NTP, 1992)
10H-phenothiazine is the 10H-tautomer of this compound. It has a role as a plant metabolite, a radical scavenger and a ferroptosis inhibitor. It is a tautomer of a 4aH-phenothiazine, a 1H-phenothiazine and a 3H-phenothiazine.
This compound (PTZ) is an organic thiazine compound.
This compound has been reported in Mimosa pudica with data available.
This compound is a class of agents exhibiting antiemetic, antipsychotic, antihistaminic, and anticholinergic activities. Phenothiazines antagonize the dopamine D2-receptor in the chemoreceptor trigger zone (CTZ) of the brain, potentially preventing chemotherapy-induced emesis. In addition, these agents have peripherally or centrally antagonistic activity against alpha adrenergic, serotonergic, histaminic, and muscarinic receptors. (NCI)
This compound is a small molecule drug with a maximum clinical trial phase of II.

Eigenschaften

IUPAC Name

10H-phenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NS/c1-3-7-11-9(5-1)13-10-6-2-4-8-12(10)14-11/h1-8,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJFKNYWRSNBZNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NS
Record name PHENOTHIAZINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20886
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHENOTHIAZINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0937
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

75788-67-9
Record name 10H-Phenothiazine, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75788-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID5021126
Record name Phenothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5021126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Phenothiazine is a light green to steel-blue powder. Acquires a greenish-brown tint under exposure to sunlight. (NTP, 1992), Dry Powder; Dry Powder, Other Solid; Liquid, Grayish-green to greenish-yellow solid; [NIOSH], YELLOW CRYSTALS. TURNS DARK GREEN ON EXPOSURE TO LIGHT., Grayish-green to greenish-yellow solid., Grayish-green to greenish-yellow solid. [insecticide]
Record name PHENOTHIAZINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20886
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 10H-Phenothiazine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenothiazine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/590
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name PHENOTHIAZINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0937
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name PHENOTHIAZINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/742
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Phenothiazine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0494.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

700 °F at 760 mmHg (NTP, 1992), 371 °C @ 760 MM HG, 371 °C, 700 °F
Record name PHENOTHIAZINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20886
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHENOTHIAZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5279
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PHENOTHIAZINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0937
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name PHENOTHIAZINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/742
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Phenothiazine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0494.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

202 °C
Record name PHENOTHIAZINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0937
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), FREELY SOL IN BENZENE; SOL IN ETHER & IN HOT ACETIC ACID; SLIGHTLY SOL IN ALCOHOL & IN MINERAL OILS; PRACTICALLY INSOL IN PETROLEUM ETHER, CHLOROFORM, VERY SOL IN ACETONE, Water solubilty = 1.59 mg/l at 25 °C, Solubility in water: none, Insoluble
Record name PHENOTHIAZINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20886
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHENOTHIAZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5279
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PHENOTHIAZINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0937
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Phenothiazine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0494.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

1.34 g/cm³
Record name PHENOTHIAZINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0937
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

0 mmHg (approx) (NIOSH, 2023), 0 mmHg (approx)
Record name PHENOTHIAZINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20886
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHENOTHIAZINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/742
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Phenothiazine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0494.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Color/Form

YELLOW, RHOMBIC LEAFLETS OR DIAMOND-SHAPED PLATES FROM TOLUENE OR BUTANOL, YELLOW PRISMS FROM ALCOHOL, GRAYISH-GREEN TO GREENISH YELLOW POWDER, GRANULES OR FLAKES, Grayish-green to greenish-yellow solid. [insecticide]

CAS No.

92-84-2
Record name PHENOTHIAZINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20886
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Phenothiazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenothiazine [INN:NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenothiazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11447
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PHENOTHIAZINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760392
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name PHENOTHIAZINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2037
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 10H-Phenothiazine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5021126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenothiazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.997
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENOTHIAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GS9EX7QNU6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PHENOTHIAZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5279
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PHENOTHIAZINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0937
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name PHENOTHIAZINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/742
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Phenothiazine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/SN4D7038.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

365.9 to 366.6 °F (NTP, 1992), 185.1 °C, 365 °F
Record name PHENOTHIAZINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20886
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHENOTHIAZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5279
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PHENOTHIAZINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0937
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name PHENOTHIAZINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/742
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Phenothiazine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0494.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of the Phenothiazine Core Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phenothiazine core is a robust tricyclic heterocyclic scaffold that has been a cornerstone in medicinal chemistry for decades. Its unique "butterfly" conformation and rich electronic nature impart a distinct set of physicochemical properties that are pivotal to its diverse biological activities, ranging from antipsychotic to anticancer effects.[1][2] This technical guide provides a comprehensive overview of the key physicochemical parameters of the this compound core, details the experimental protocols for their determination, and visualizes associated pathways and workflows.

Core Physicochemical Properties

The fundamental physicochemical properties of the unsubstituted this compound molecule are summarized below. These values serve as a baseline for understanding how substitutions on the this compound ring system can modulate its characteristics for drug design and development.

PropertyValueReference
Molecular FormulaC₁₂H₉NS[3]
Molecular Weight199.27 g/mol [3][4]
Melting Point184-185 °C[3][5]
Boiling Point371 °C[3][5]
pKa~2.52 (in DMSO)[3][4]
Water Solubility2 mg/L (at 25 °C)[5]
LogP3.78 (at 25 °C)[5]

Physicochemical Properties of this compound Derivatives

The versatility of the this compound core lies in the ability to modify its properties through substitution at various positions, most notably at the C-2 and N-10 positions.[6][7] These modifications significantly impact parameters like solubility, pKa, and redox potential, which in turn influence the pharmacokinetic and pharmacodynamic profiles of the resulting derivatives.

Acidity (pKa)

The pKa of this compound derivatives is a critical parameter influencing their ionization state at physiological pH, which affects their solubility, membrane permeability, and interaction with biological targets. The basicity of the side-chain amino group is a key determinant of the pKa.

DerivativepKaReference
Promazine Hydrochloride9.37[8]
Chlorpromazine Hydrochloride9.15[8]
Triflupromazine Hydrochloride9.03[8]
Fluphenazine Dihydrochloride10.01[8]
Perphenazine-
Trifluoperazine Dihydrochloride8.97[8]
Thioridazine Hydrochloride8.89[8]
Solubility

The largely lipophilic nature of the this compound ring system results in low aqueous solubility for the parent compound.[1] Substitutions, particularly the introduction of ionizable side chains at the N-10 position, can significantly enhance aqueous solubility, a crucial factor for drug formulation and bioavailability. The intrinsic solubility (S₀) of several derivatives has been determined.

DerivativeIntrinsic Solubility (S₀) at 25°CIntrinsic Solubility (S₀) at 37°CReference
Chlorpromazine HCl0.5 µg/mL5.5 µg/mL[9][10]
Triflupromazine HCl1.1 µg/mL9.2 µg/mL[9][10]
Trifluoperazine 2HCl2.7 µg/mL8.7 µg/mL[9][10]
Redox Properties

The this compound core is redox-active, capable of undergoing reversible one-electron oxidations to form a stable radical cation.[11][12] This property is central to some of its biological activities and is also being exploited in materials science. The redox potential can be tuned by substitutions on the aromatic rings.

CompoundHalf-wave Potential (E₁/₂) vs. Fc/Fc⁺Reference
This compound (PTZ)0.16 V[11]
Extended this compound 10.26 V[11]
Extended this compound 20.36 V[11]
Extended this compound 30.27 V / 0.96 V[11]
Extended this compound 40.31 V / 0.93 V[11]
Extended this compound 50.26 V / 0.84 V[11]

Spectroscopic Properties

UV-Visible Spectroscopy

Phenothiazines exhibit characteristic UV-Vis absorption spectra that are useful for their identification and quantification. The absorption bands are sensitive to substitution and the solvent environment.[13][14] For instance, extending the π-conjugation of the this compound core leads to a red-shift in the absorption spectra.[15]

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound derivatives.[16][17][18] ¹H and ¹³C NMR spectra provide detailed information about the substitution patterns on the tricyclic core and the conformation of the side chains.[19]

Crystal Structure

The this compound core adopts a non-planar, folded "butterfly" conformation.[1][20] X-ray crystallography studies have revealed that the dihedral angle between the two benzene rings is approximately 139.0° in derivatives like thiethylperazine.[21] This three-dimensional structure is crucial for its interaction with biological targets.[22]

Experimental Protocols

Determination of pKa (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of a this compound derivative.

Methodology:

  • Instrumentation: An automated pKa analyzer equipped with a Ag/AgCl pH electrode is utilized.[23]

  • Sample Preparation: A known concentration of the this compound derivative is dissolved in a suitable co-solvent system (e.g., methanol/water or n-propanol/water) to ensure solubility.[9][10][23]

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.5 M KOH) at a constant temperature (e.g., 25 °C or 37 °C).[9][10][23] The pH is monitored continuously.

  • Data Analysis: The pKa is determined from the titration curve by identifying the pH at which half of the compound is ionized. For poorly soluble compounds, the Yasuda-Shedlovsky extrapolation method can be used to determine the pKa in pure water from measurements in various co-solvent mixtures.[23]

Determination of Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of a this compound derivative.

Methodology:

  • Materials: The this compound derivative, purified water (or a buffer of specific pH), and a suitable organic solvent for analysis (e.g., methanol).

  • Procedure: An excess amount of the solid this compound derivative is added to a known volume of the aqueous medium in a sealed container.

  • Equilibration: The mixture is agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24 hours) to reach equilibrium.[9][10]

  • Sample Preparation: The suspension is filtered to remove the undissolved solid. An aliquot of the clear filtrate is taken and diluted with a suitable solvent.

  • Analysis: The concentration of the dissolved this compound derivative in the diluted sample is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[9][10]

Determination of Redox Potential (Cyclic Voltammetry)

Objective: To determine the redox potential of a this compound derivative.

Methodology:

  • Instrumentation: A potentiostat with a three-electrode setup (working electrode, reference electrode, and counter electrode).

  • Sample Preparation: The this compound derivative is dissolved in a suitable organic solvent containing a supporting electrolyte.

  • Measurement: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The scan is then reversed.

  • Data Analysis: The half-wave potential (E₁/₂) is determined from the cyclic voltammogram, which provides information about the formal redox potential of the compound.

Visualizations

Structure-Activity Relationships

The physicochemical properties of this compound derivatives are intrinsically linked to their biological activity. The following diagram illustrates key structure-activity relationships (SAR).

SAR cluster_core This compound Core cluster_substituents Key Substitution Positions cluster_properties Modulated Properties Core Tricyclic 'Butterfly' Structure C2 Position C-2 N10 Position N-10 Lipophilicity Lipophilicity C2->Lipophilicity Electron-withdrawing groups (-Cl, -CF3) increase Neuroleptic_Activity Neuroleptic Activity N10->Neuroleptic_Activity 3-carbon chain optimal N10->Neuroleptic_Activity Piperazine > Piperidine > Aliphatic chain Anticancer_Activity Anticancer Activity Lipophilicity->Anticancer_Activity Increased lipophilicity enhances activity

Caption: Key structure-activity relationships of this compound derivatives.

General Experimental Workflow for Physicochemical Profiling

The characterization of a novel this compound derivative involves a systematic evaluation of its physicochemical properties.

workflow start Synthesized this compound Derivative mp Melting Point Determination (DSC) start->mp solubility Aqueous Solubility (Shake-Flask) start->solubility pka pKa Determination (Potentiometry) start->pka logp LogP Determination (Shake-Flask) start->logp stability Stability Studies (pH, temp, light) start->stability analysis Data Analysis and Profiling mp->analysis solubility->analysis pka->analysis logp->analysis stability->analysis

Caption: General workflow for physicochemical profiling of a new this compound derivative.

This compound-Modulated Signaling Pathways in Cancer

Phenothiazines have been shown to exert their anticancer effects by modulating various critical signaling pathways.

signaling pheno Phenothiazines pi3k PI3K/Akt/mTOR Pathway pheno->pi3k disrupts mapk MAPK/ERK1/2 Pathway pheno->mapk disrupts drd2 Dopamine Receptor D2 (DRD2) pheno->drd2 modulates vegf VEGF Production pheno->vegf reduces prolif Inhibition of Proliferation pi3k->prolif mapk->prolif apoptosis Induction of Apoptosis drd2->apoptosis autophagy Enhanced Autophagy drd2->autophagy angiogenesis Suppression of Angiogenesis vegf->angiogenesis

Caption: Key signaling pathways in cancer modulated by phenothiazines.[24]

References

The Phenothiazine Nucleus: A Privileged Scaffold Forged in Serendipity and Optimized by Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core of a Medicinal Chemistry Mainstay

Introduction

The story of phenothiazine is a testament to the pivotal role of serendipity, keen observation, and systematic chemical modification in drug discovery. Initially synthesized in the late 19th century as a dye, the tricyclic this compound scaffold has evolved into what medicinal chemists refer to as a "privileged scaffold"—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications.[1][2] Its derivatives have given rise to blockbuster drugs targeting a wide array of therapeutic areas, most notably in psychiatry, but also in oncology, infectious diseases, and supportive care. This technical guide provides an in-depth exploration of the discovery of this compound's therapeutic potential, its structure-activity relationships, key mechanisms of action, and the experimental methodologies that underpin its development.

From Dyes to Drugs: A Historical Perspective

The journey of this compound began in 1883 with its first synthesis by August Bernthsen.[3] For decades, its primary utility was in the burgeoning dye industry, with derivatives like methylene blue finding use as staining agents.[4] The pivot towards medicine started in the 1940s when chemists at Rhone-Poulenc in France, while searching for novel antihistamines, synthesized promethazine. This new compound exhibited potent antihistaminic and sedative effects, launching phenothiazines into the pharmaceutical arena.[4]

The most profound discovery, however, was accidental. In 1951, while investigating this compound derivatives for their potential to induce surgical hypothermia, French surgeon Henri Laborit observed a remarkable "euphoric quietude" in patients administered chlorpromazine.[4][5] This led to its trial in psychiatric patients, where it demonstrated unprecedented efficacy in alleviating the severe positive symptoms of psychosis, such as hallucinations and delusions.[5][6] The introduction of chlorpromazine in 1952 revolutionized psychiatry, ushering in the era of psychopharmacology and establishing the this compound core as a bona fide privileged scaffold.

Mechanism of Action: From Dopamine Blockade to Pathway Modulation

The therapeutic effects of this compound derivatives are diverse, stemming from their ability to interact with multiple biological targets.

Antipsychotic Action: Dopamine D2 Receptor Antagonism

The primary mechanism for the antipsychotic effects of phenothiazines is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[5][6] In psychotic states like schizophrenia, an overactivity of this dopaminergic pathway is hypothesized to cause positive symptoms.[5] By acting as antagonists, phenothiazines bind to D2 receptors without activating them, thereby reducing the excessive dopaminergic neurotransmission and alleviating these symptoms.[5][7] The clinical potency of these drugs shows a strong correlation with their binding affinity for the D2 receptor.[7]

cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds & Activates Signal Signal Transduction (Leads to Psychotic Symptoms) D2R->Signal CPZ Chlorpromazine (this compound) CPZ->D2R Binds & Blocks RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits pAkt p-Akt (Active) PDK1->pAkt Phosphorylates Akt Akt Akt->pAkt mTOR mTOR pAkt->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation PTZ Phenothiazines PTZ->pAkt Inhibits Phosphorylation cluster_synthesis Synthesis & Purification cluster_eval Screening & Evaluation cluster_opt Optimization S1 Scaffold Synthesis (e.g., Bernthsen) S2 Derivatization (N-10 Alkylation) S1->S2 S3 Purification (Chromatography, Crystallization) S2->S3 Characterization Structural Characterization (NMR, MS) S3->Characterization E1 Primary Screening (e.g., Cytotoxicity - MTT) E2 Target-Based Assay (e.g., D2 Receptor Binding) E1->E2 E3 Mechanism of Action (e.g., Western Blot for p-Akt) E2->E3 O1 Hit-to-Lead (SAR Studies) E3->O1 O1->S2 Iterative Design O2 Lead Optimization (ADME/Tox Profiling) O1->O2 O3 Preclinical Candidate Selection O2->O3 Invivo In Vivo Studies (Animal Models) O3->Invivo Characterization->E1

References

Early Studies on the Antioxidant Activity of Phenothiazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of early research into the antioxidant properties of phenothiazine derivatives. This compound and its analogs are a class of heterocyclic compounds recognized for their wide-ranging pharmacological activities, including significant antioxidant potential that makes them promising candidates for mitigating oxidative stress-related diseases.[1] This document summarizes key quantitative data, details common experimental methodologies, and visualizes the underlying mechanisms and workflows.

Quantitative Assessment of Antioxidant Activity

The antioxidant capacity of this compound derivatives has been evaluated using various in vitro assays. The following tables summarize quantitative data from early studies, primarily focusing on the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to scavenge 50% of free radicals in an assay. A lower IC50 value indicates higher antioxidant activity.[1]

Table 1: DPPH Radical Scavenging Activity of this compound Derivatives [1]

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.[1][2][3]

This compound DerivativeIC50 (µM)Reference CompoundIC50 (µM)Reference
7-methoxy-3H-phenothiazin-3-oneData not availableAscorbic AcidData not available[1]
Compound 2e (contains a 4-amino-2-methoxyphenol moiety)More effective than BHAButylated Hydroxyanisole (BHA)Data not available[2][3]
Series 5a-5h (this compound conjugated with arylamines)Good antioxidant activity (except 5h)Not specifiedData not available[2][3]

Table 2: ABTS Radical Cation Scavenging Activity of this compound Derivatives [1]

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is another common method for determining the total antioxidant capacity of compounds.[1][3]

This compound DerivativeTrolox Equivalents (TE)Reference CompoundTrolox Equivalents (TE)Reference
Various Synthesized DerivativesSignificant activity, some higher than TroloxTroloxNot applicable[3]

Table 3: Ferric Reducing Antioxidant Power (FRAP) of this compound Derivatives [1]

The FRAP assay measures the ability of antioxidants to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[1][3]

This compound DerivativeFRAP Value (µM Fe(II)/mg)Reference CompoundFRAP Value (µM Fe(II)/mg)Reference
Various Synthesized DerivativesSignificant activityNot specifiedData not available[3]

Table 4: Voltammetric Assessment of Antioxidant Activity of this compound Derivatives in Water-Ethanol Solutions [4]

This method assesses antioxidant activity by measuring the reduction of cathodic oxygen.[4] The values represent the antioxidant activity of substances at different concentrations.

Compound30% Water-Ethanol Solution (C1 = 0.01%)50% Water-Ethanol Solution (C1 = 0.01%)70% Water-Ethanol Solution (C1 = 0.01%)85% Water-Ethanol Solution (C1 = 0.01%)
This compoundData not availableData not availableData not availableData not available
Pyridothis compoundData not availableData not availableData not availableData not available
cis-10-propenylthis compoundData not availableData not availableData not availableData not available
Propenylthis compound dimer (DPPT)Data not availableData not availableData not availableData not available

Note: Specific quantitative values from the source were not available in the provided snippets. The table structure is based on the described experimental setup.

Mechanisms of Antioxidant Action

This compound derivatives exert their antioxidant effects through several primary mechanisms, which involve donating a hydrogen atom or an electron to neutralize free radicals.[1][5]

  • Hydrogen Atom Transfer (HAT): The this compound molecule donates a hydrogen atom, typically from its secondary amine group, to a free radical, thereby neutralizing it.[1][5]

  • Single Electron Transfer (SET): The this compound molecule donates an electron to a free radical, resulting in the formation of a this compound radical cation.[1][5]

  • Radical Adduct Formation (RAF): A free radical can attack the aromatic ring of the this compound molecule to form a stable adduct.[5]

The structure-activity relationship (SAR) analysis indicates that the presence of electron-donating groups on the this compound ring generally enhances antioxidant activity.[6][7]

PTZ This compound Derivative NFR Neutralized Radical (ROOH) PTZ->NFR Hydrogen Atom Transfer (HAT) PTZ_RC This compound Radical Cation PTZ->PTZ_RC Single Electron Transfer (SET) PTZ_Adduct Radical Adduct PTZ->PTZ_Adduct Radical Adduct Formation (RAF) FR Free Radical (e.g., ROO•) FR->NFR FR->PTZ_RC FR->PTZ_Adduct

Key antioxidant mechanisms of this compound derivatives.

Experimental Protocols

Detailed methodologies for the most common in vitro antioxidant assays used in early studies of this compound derivatives are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable free radical DPPH• in the presence of an antioxidant. The color of the solution changes from purple to yellow, and the decrease in absorbance is measured spectrophotometrically.[1]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test compounds (this compound derivatives)

  • Standard antioxidant (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or cuvettes

  • Spectrophotometer

Procedure:

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.[1]

  • Preparation of test samples: Various concentrations of the this compound derivatives and the standard antioxidant are prepared in methanol.[1]

  • Reaction: A specific volume of the DPPH solution (e.g., 100 µL) is added to each well of a 96-well plate containing the test samples.[1]

  • Incubation: The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value is then determined from a plot of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay involves the generation of the ABTS radical cation (ABTS•+) by reacting ABTS with a strong oxidizing agent, such as potassium persulfate. The antioxidant capacity is measured by the decolorization of the ABTS•+ solution.[1]

Materials:

  • ABTS solution (7 mM)

  • Potassium persulfate solution (2.45 mM)

  • Ethanol or phosphate-buffered saline (PBS)

  • Test compounds (this compound derivatives)

  • Standard antioxidant (e.g., Trolox)

  • Spectrophotometer

Procedure:

  • Generation of ABTS•+: The ABTS stock solution is prepared by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Preparation of ABTS•+ working solution: The stock solution is diluted with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: A small volume of the test compound at various concentrations is added to a larger volume of the ABTS•+ working solution.

  • Incubation: The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalents (TE).

Voltammetric Method for Determining Antioxidant Activity

This electrochemical method is based on the electroreduction of oxygen, which is similar to processes in the mitochondria of a living cell.[4]

Materials and Equipment:

  • Voltammetric analyzer

  • Three-electrode cell (working, reference, and auxiliary electrodes)

  • Background electrolyte solution (e.g., 0.1 N NaClO₄ in water-ethanol)

  • Test compounds (this compound derivatives)

Procedure:

  • Setup: The voltammetric cell is filled with the background electrolyte solution.

  • Measurement without substance: Voltammograms of cathodic oxygen reduction are recorded in the background solution in a potential range from 0.0 to -1.0 V.

  • Measurement with substance: The test this compound derivative is added to the solution at various concentrations (e.g., 0.01%, 0.1%, and 1.0%).[4]

  • Recording: Voltammograms are recorded again.

  • Analysis: The antioxidant activity is determined by comparing the current pike with and without the addition of the test substance. A reduction in the current indicates an interaction between the substance and oxygen or its radicals.[4]

cluster_prep Sample & Reagent Preparation cluster_reaction Reaction & Incubation cluster_measurement Measurement & Analysis Prepare Test\nCompound Solutions Prepare Test Compound Solutions Mix Test Compound\n& Radical Solution Mix Test Compound & Radical Solution Prepare Test\nCompound Solutions->Mix Test Compound\n& Radical Solution Prepare Radical\nSolution (DPPH/ABTS) Prepare Radical Solution (DPPH/ABTS) Prepare Radical\nSolution (DPPH/ABTS)->Mix Test Compound\n& Radical Solution Incubate in\nDark Incubate in Dark Mix Test Compound\n& Radical Solution->Incubate in\nDark Measure Absorbance\n(Spectrophotometer) Measure Absorbance (Spectrophotometer) Incubate in\nDark->Measure Absorbance\n(Spectrophotometer) Calculate % Inhibition\n& IC50 Value Calculate % Inhibition & IC50 Value Measure Absorbance\n(Spectrophotometer)->Calculate % Inhibition\n& IC50 Value

A generalized workflow for antioxidant capacity assays.

Conclusion

Early studies have consistently demonstrated that this compound derivatives possess significant, structurally dependent antioxidant properties.[1][4] The data presented in this guide, along with the detailed experimental protocols, offer a valuable resource for researchers and drug development professionals. The primary mechanisms of action involve hydrogen atom transfer, single electron transfer, and radical adduct formation.[1][5] Further investigations are warranted to explore the full therapeutic potential of these compounds in combating oxidative stress-mediated pathologies.

References

The Core Mechanism of Action of Phenothiazine-Based Antipsychotic Drugs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of phenothiazine-based antipsychotic drugs. It is designed for researchers, scientists, and drug development professionals seeking a detailed understanding of the molecular interactions, signaling pathways, and experimental methodologies central to the study of these compounds.

Core Mechanism of Action: Dopamine D2 Receptor Antagonism

The primary therapeutic effect of this compound antipsychotics is attributed to their potent antagonism of the dopamine D2 receptor.[1][2] In psychotic disorders such as schizophrenia, an overactivity of the mesolimbic dopamine pathway is thought to contribute to the positive symptoms, including hallucinations and delusions. Phenothiazines competitively bind to D2 receptors in this pathway, blocking the action of endogenous dopamine and thereby reducing dopaminergic neurotransmission.[1] The clinical efficacy of these drugs shows a strong correlation with their binding affinity for the D2 receptor.

Quantitative Analysis of Receptor Binding Affinities

The interaction of this compound antipsychotics with various neurotransmitter receptors can be quantified by their binding affinities, typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values for several common phenothiazines at the dopamine D2 receptor and key off-target receptors responsible for many of the side effects associated with these drugs.

DrugDopamine D2 (Ki, nM)Histamine H1 (Ki, nM)Muscarinic M1 (Ki, nM)Alpha-1 Adrenergic (Ki, nM)
Chlorpromazine 6.43412.7139.661.450
Fluphenazine 0.8041.5821659.549
Perphenazine 0.9778.110169810.00
Thioridazine 18.9831.9011.218.710
Trifluoperazine ----

Data sourced from Psychopharmacopeia, referencing the PDSP Ki database.[3] Note: Data for Trifluoperazine was not available in the referenced source.

Downstream Signaling Pathways of D2 Receptor Blockade

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to the Gi/o protein.[4][5] Antagonism of these receptors by phenothiazines initiates a cascade of intracellular signaling events.

Primary Signaling Pathway

The canonical signaling pathway following D2 receptor activation involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[4][6] By blocking this receptor, phenothiazines prevent the dopamine-induced inhibition of adenylyl cyclase. This disinhibition can lead to a relative increase in cAMP and PKA activity, thereby altering the phosphorylation state and activity of numerous downstream proteins involved in neuronal function.

D2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dopamine Dopamine D2R D2 Receptor Dopamine->D2R This compound This compound This compound->D2R Blocks Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA_active Active PKA cAMP->PKA_active Activates PKA_inactive Inactive PKA PKA_inactive->PKA_active Downstream Downstream Cellular Effects PKA_active->Downstream Phosphorylates Radioligand_Binding_Workflow start Start prep Prepare D2 Receptor Membrane Homogenate start->prep setup Set up 96-well plate: - Membranes - [³H]-Radioligand - this compound dilutions prep->setup incubate Incubate to Equilibrium setup->incubate filter Rapid Filtration (Separates bound/unbound) incubate->filter wash Wash Filters filter->wash count Scintillation Counting (Measures radioactivity) wash->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze end End analyze->end cAMP_Assay_Logic start Start with D2R-expressing cells add_this compound Add this compound (Antagonist) start->add_this compound add_forskolin Add Forskolin (Stimulates AC) add_this compound->add_forskolin add_dopamine Add Dopamine (Agonist) add_forskolin->add_dopamine incubate Incubate add_dopamine->incubate measure_cAMP Lyse cells and Measure cAMP levels incubate->measure_cAMP end Determine antagonist potency measure_cAMP->end

References

Synthesis of Novel Phenothiazine Derivatives for Drug Discovery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights of novel phenothiazine derivatives, a class of heterocyclic compounds with broad therapeutic potential. From foundational synthetic methods to modern catalytic strategies, this document details the chemical pathways to generate diverse this compound scaffolds. Furthermore, it delves into their mechanisms of action, focusing on key signaling pathways implicated in various diseases, and presents quantitative biological data to inform structure-activity relationship (SAR) studies and guide future drug discovery efforts.

Core Synthetic Strategies for the this compound Nucleus

The tricyclic this compound core is amenable to a variety of synthetic modifications, allowing for the fine-tuning of its physicochemical and pharmacological properties. Key synthetic strategies involve the formation of the central thiazine ring and subsequent functionalization.

Classical Synthesis Methods

Bernthsen Synthesis: First reported in 1883, this method involves the direct reaction of a diarylamine with elemental sulfur at high temperatures, often with a catalytic amount of iodine to improve yields.[1]

Experimental Protocol: Bernthsen Synthesis of this compound

  • Materials: Diphenylamine, sulfur, iodine (catalyst).

  • Procedure:

    • A mixture of diphenylamine (1.0 eq) and sulfur (2.2 eq) is heated to 180-250°C.

    • A catalytic amount of iodine (0.1 eq) can be added to facilitate the reaction.

    • The reaction proceeds with the evolution of hydrogen sulfide gas and is typically heated for several hours.

    • The reaction mixture is cooled, and the crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or toluene).

Ullmann Condensation: This copper-catalyzed reaction involves the coupling of an o-aminothiophenol with an o-halobenzene derivative to form a diaryl sulfide, which then undergoes intramolecular cyclization to yield the this compound core.[2][3][4][5][6] This method offers greater substrate scope and milder reaction conditions compared to the Bernthsen synthesis.

Experimental Protocol: Ullmann-type Synthesis of a this compound Derivative

  • Materials: 2-aminothiophenol, 2-chloronitrobenzene, copper(I) iodide (CuI), potassium carbonate (K2CO3), dimethylformamide (DMF).

  • Procedure:

    • To a solution of 2-aminothiophenol (1.0 eq) in DMF, add 2-chloronitrobenzene (1.0 eq), CuI (0.1 eq), and K2CO3 (2.0 eq).

    • The reaction mixture is heated to 120-150°C for 12-24 hours under an inert atmosphere.

    • Upon completion, the mixture is cooled to room temperature and poured into water.

    • The precipitate is collected by filtration, washed with water, and dried.

    • The crude product is then purified by column chromatography on silica gel.

Smiles Rearrangement: This intramolecular nucleophilic aromatic substitution reaction is a powerful method for synthesizing phenothiazines.[3][7][8] It typically involves the base-catalyzed rearrangement of a 2-amino-2'-nitrodiphenyl sulfide derivative.

Experimental Protocol: this compound Synthesis via Smiles Rearrangement

  • Materials: 2-Amino-2'-nitrodiphenyl sulfide, sodium hydroxide (NaOH), ethanol.

  • Procedure:

    • The 2-amino-2'-nitrodiphenyl sulfide (1.0 eq) is dissolved in ethanol.

    • A solution of sodium hydroxide (1.2 eq) in water is added dropwise to the ethanolic solution.

    • The reaction mixture is heated at reflux for 2-4 hours.

    • After cooling, the mixture is neutralized with a dilute acid (e.g., acetic acid).

    • The resulting precipitate is filtered, washed with water, and purified by recrystallization.

Modern Catalytic Methods

Modern cross-coupling reactions have significantly expanded the toolkit for this compound synthesis and functionalization, allowing for the introduction of a wide array of substituents with high efficiency and selectivity.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is used for the formation of C-N bonds and can be applied to the synthesis of the this compound core or for the N-arylation of a pre-formed this compound.[9][10][11][12][13]

Experimental Protocol: Buchwald-Hartwig N-Arylation of this compound

  • Materials: this compound, aryl bromide, palladium(II) acetate (Pd(OAc)2), a suitable phosphine ligand (e.g., Xantphos), sodium tert-butoxide (NaOtBu), toluene.

  • Procedure:

    • In a glovebox, a reaction vessel is charged with this compound (1.2 eq), aryl bromide (1.0 eq), Pd(OAc)2 (0.02 eq), the phosphine ligand (0.04 eq), and NaOtBu (1.4 eq).

    • Anhydrous toluene is added, and the vessel is sealed.

    • The reaction mixture is heated at 80-110°C for 12-24 hours.

    • After cooling, the mixture is diluted with a solvent such as ethyl acetate and filtered through a pad of Celite.

    • The filtrate is concentrated, and the residue is purified by column chromatography.

Suzuki Coupling: This versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide or triflate is widely used to functionalize the this compound scaffold by introducing aryl or vinyl substituents at various positions on the aromatic rings.[14][15][16][17]

Experimental Protocol: Suzuki Coupling for C-Arylation of a Bromothis compound

  • Materials: 2-Bromothis compound, arylboronic acid, palladium(II) acetate (Pd(OAc)2), triphenylphosphine (PPh3), potassium carbonate (K2CO3), 1,4-dioxane, and water.

  • Procedure:

    • A mixture of 2-bromothis compound (1.0 eq), arylboronic acid (1.5 eq), Pd(OAc)2 (0.05 eq), PPh3 (0.2 eq), and K2CO3 (2.0 eq) is prepared in a reaction flask.

    • A 3:1 mixture of 1,4-dioxane and water is added.

    • The mixture is degassed and then heated at 80-100°C under a nitrogen atmosphere for 8-16 hours.

    • After completion, the reaction is cooled, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by column chromatography.

Biological Activities and Quantitative Data

This compound derivatives exhibit a remarkable range of biological activities, including anticancer, antimicrobial, and antiviral properties. The following tables summarize quantitative data for representative novel this compound derivatives.

Anticancer Activity

The anticancer effects of phenothiazines are often attributed to their ability to induce apoptosis, inhibit cell proliferation, and overcome multidrug resistance.

Compound IDCell LineIC50 (µM)Reference
PTZ-Chalcone 1 MCF-7 (Breast)12[18]
PTZ-Chalcone 2 HepG-2 (Liver)7.14[19][20]
PTZ-Triazole 1 MGC-803 (Gastric)6.96[18]
Trifluoperazine PC-3 (Prostate)6.67[11][18]
PEGylated PTZ 1 CT26 (Colon)Lower than Doxorubicin[21]
Azathis compound 1 SW-948 (Colon)Similar to Cisplatin[7][20]
PTZ-Amide 1 LoVo (Colon)50[18]
PTZ-Amide 1 (Dox-Resistant) LoVo/Dx (Colon)20[18]
Antimicrobial Activity

Phenothiazines have shown promise in combating various bacterial and fungal pathogens, including drug-resistant strains.

Compound IDMicroorganismMIC (µg/mL)Reference
Thioridazine Gram-positive/negative bacteria25 - 100[22][23]
Chlorpromazine Gram-positive/negative bacteria25 - 100[22][23]
Flupenthixol Various bacterial strains10 - 100[22]
(S)-JBC 1847 S. aureus (MRSA)0.125 - 1[24]
PTZ-Sulfonamide 1 S. aureus3.125[18]
PTZ-Sulfonamide 2 S. aureus6.25[18]

Signaling Pathways and Mechanisms of Action

The diverse pharmacological effects of this compound derivatives stem from their interactions with multiple cellular targets and signaling pathways.

Dopamine Receptor Antagonism

The antipsychotic effects of many phenothiazines are primarily due to their ability to block D2 dopamine receptors in the brain.[22][23][25] This antagonism helps to alleviate the positive symptoms of schizophrenia. The conformation of the this compound side chain plays a crucial role in its ability to mimic dopamine and bind to the receptor.[19][26]

Dopamine_Receptor_Antagonism PTZ This compound Derivative D2R Dopamine D2 Receptor PTZ->D2R Blocks AC Adenylate Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Reduces production PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Signaling (Neurotransmission) PKA->Downstream Modulates PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation PTZ This compound Derivative PTZ->PI3K Inhibits PTZ->Akt Inhibits MAPK_ERK_Pathway Stimuli Extracellular Stimuli Ras Ras Stimuli->Ras Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc) ERK->Transcription Activates CellCycle Cell Cycle Progression Transcription->CellCycle PTZ This compound Derivative PTZ->Raf Inhibits PTZ->ERK Inhibits Drug_Discovery_Workflow Design Lead Identification & Computational Design Synthesis Chemical Synthesis & Purification Design->Synthesis Screening In Vitro Screening (e.g., cytotoxicity, antimicrobial) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Optimization Lead Optimization SAR->Optimization Guides Optimization->Synthesis Iterative Cycle Preclinical In Vivo Preclinical Studies (Animal Models) Optimization->Preclinical Clinical Clinical Trials Preclinical->Clinical

References

The Pivotal Role of Structure in the Multifaceted Activities of Phenothiazine Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenothiazine and its analogs represent a versatile class of tricyclic heterocyclic compounds with a rich history in medicinal chemistry. Initially developed for their antipsychotic properties, these molecules have demonstrated a broad spectrum of biological activities, including potent anticancer effects. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound analogs, detailing the molecular features that govern their therapeutic efficacy. We present quantitative data in structured tables, offer detailed experimental protocols for key biological assays, and visualize critical signaling pathways to facilitate a deeper understanding of their mechanisms of action.

Core Structure-Activity Relationships

The biological activity of this compound analogs is intricately linked to the nature and position of substituents on the tricyclic core and the characteristics of the side chain at the N10 position.

Antipsychotic Activity

The antipsychotic effects of phenothiazines are primarily attributed to their antagonism of the dopamine D2 receptor. The key SAR principles for antipsychotic activity are as follows:

  • Substitution at C2: The presence of an electron-withdrawing group at the C2 position of the this compound ring is crucial for potent antipsychotic activity. The order of activity for various substituents is generally considered to be -CF3 > -Cl > -H.[1][2] This substitution is believed to promote a conformation that mimics dopamine, allowing for competitive antagonism at the D2 receptor.[2][3]

  • N10 Side Chain: A three-carbon alkyl chain separating the nitrogen atom of the this compound ring (N10) and the terminal amino group is optimal for neuroleptic activity.[1][4] Shortening or lengthening this chain diminishes activity.

  • Terminal Amino Group: The terminal amino group in the side chain must be tertiary for maximal potency.[1][4] Piperazine-containing side chains, as seen in drugs like fluphenazine and trifluoperazine, generally confer higher potency than simple alkylamino side chains.[3]

Anticancer Activity

The anticancer properties of this compound analogs are multifaceted, involving the induction of apoptosis, disruption of cell cycle progression, and modulation of key signaling pathways.[5][6] The SAR for anticancer activity reveals different structural requirements compared to antipsychotic effects:

  • N10 Side Chain Modification: Alterations to the N10 side chain have a significant impact on cytotoxic activity. The introduction of bulky aromatic or heterocyclic moieties can enhance anticancer potency.

  • This compound Ring Substitution: While C2 substitution is critical for antipsychotic action, modifications at other positions of the this compound ring can influence anticancer efficacy. The overall lipophilicity and electronic properties of the molecule play a crucial role in its ability to interact with cancer cell membranes and intracellular targets.[5]

Quantitative Data on Biological Activity

To facilitate a comparative analysis of the biological effects of various this compound analogs, the following tables summarize key quantitative data from the literature.

Table 1: In Vitro Cytotoxicity of this compound Analogs against Various Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
DPT-1A549 (Lung Carcinoma)1.526 ± 0.004[7]
DPT-2A549 (Lung Carcinoma)3.447 ± 0.054[7]
DoxorubicinA549 (Lung Carcinoma)0.038[7]
Compound 1HTB-26 (Breast Cancer)10 - 50[8]
Compound 2HTB-26 (Breast Cancer)10 - 50[8]
Compound 1PC-3 (Pancreatic Cancer)10 - 50[8]
Compound 2PC-3 (Pancreatic Cancer)10 - 50[8]
Compound 1HepG2 (Hepatocellular Carcinoma)10 - 50[8]
Compound 2HepG2 (Hepatocellular Carcinoma)10 - 50[8]
PEGylated this compound (PP)HeLa (Cervical Cancer)229.1[9]
PEGylated this compound (PP)MeWo (Skin Cancer)251.9[9]
PEGylated this compound (PPO)HepG2 (Hepatocellular Carcinoma)161.3[9]
PEGylated this compound (PPO)MCF7 (Breast Cancer)131.7[9]
Complex 1A-549 (Lung Carcinoma)5.94 ± 0.58[10]
Cis-platinA-549 (Lung Carcinoma)25.01 ± 2.29[10]
Compound 6MCF-7 (Breast Cancer)11.7[11]
Compound 6HepG2 (Hepatocellular Carcinoma)0.21[11]
Compound 6A549 (Lung Carcinoma)1.7[11]
DoxorubicinMCF-7 (Breast Cancer)7.67[11]
DoxorubicinHepG2 (Hepatocellular Carcinoma)8.28[11]
DoxorubicinA549 (Lung Carcinoma)6.62[11]

Table 2: Dopamine D2 Receptor Binding Affinity of this compound Analogs

CompoundKi (nM)Reference
Asenapine0.344[12]
Clozapine135[12]
Haloperidol0.517[12]
Olanzapine12.8[12]
Ziprasidone1.25[12]
Blonanserin0.0997[12]
ChlorpromazineVaries[13][14]
FluphenazineVaries[14]
PerphenazineVaries[14]
Pramipexole (D3 affinity)0.5[15]
Pramipexole (D2 affinity)3.9[15]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation of the biological activities of this compound analogs.

Synthesis of N-Substituted this compound Derivatives

A general procedure for the synthesis of N-substituted this compound derivatives involves the reaction of this compound with an appropriate alkylating or acylating agent.[16][17][18]

General Procedure for N-Acylation:

  • Dissolve 10H-Phenothiazine (0.01 mol) in 50 ml of dry benzene.

  • Cool the solution to 0-5°C.

  • Add chloroacetyl chloride (0.01 mol) dropwise to the solution.

  • Reflux the reaction mixture with stirring for 3-4 hours at 50-60°C.

  • Distill off the solvent and pour the resulting mixture onto ice-cold water.

  • Collect the solid product and recrystallize it from ether to obtain N-(2-chloroacetyl)this compound.[16]

General Procedure for N-Alkylation of Acylated this compound:

  • Mix N-(2-Chloroacetyl)this compound (0.125 mmol) and the desired amine (e.g., phthalimide, 0.125 mmol) in 20 ml of DMSO.

  • Stir the reaction mixture at room temperature for 4-5 hours.

  • Pour the reaction mixture into water and filter the crude precipitate.[16]

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[19][20][21][22]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analog and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[19]

  • Incubation: Incubate the plate for 4 hours in a humidified atmosphere (e.g., 37°C, 5% CO2).[19] During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.[22]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the insoluble formazan crystals.[19][20] Allow the plate to stand overnight in the incubator.[19]

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[19] The reference wavelength should be greater than 650 nm.[19]

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Dopamine D2 Receptor Binding Assay

Radioligand binding assays are used to determine the affinity of this compound analogs for the dopamine D2 receptor.[13][14][23][24]

Protocol for Competitive Binding Assay:

  • Membrane Preparation: Prepare a crude membrane fraction from cells or tissues expressing the dopamine D2 receptor.[23]

  • Reaction Mixture: In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [3H]spiperone), and varying concentrations of the unlabeled this compound analog (the competitor).[12][13]

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate the bound and free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: The amount of radioactivity on the filters corresponds to the amount of radioligand bound to the receptors. As the concentration of the unlabeled this compound analog increases, it will displace the radiolabeled ligand, leading to a decrease in radioactivity. From this competition curve, the IC50 value (the concentration of the competitor that displaces 50% of the radiolabeled ligand) can be determined. The Ki value (the inhibition constant) can then be calculated using the Cheng-Prusoff equation.[24]

Apoptosis Detection

Several methods can be used to detect apoptosis induced by this compound analogs, including morphological analysis, DNA fragmentation assays, and flow cytometry using Annexin V and propidium iodide (PI) staining.[25][26][27][28][29][30]

Annexin V/PI Flow Cytometry Protocol:

  • Cell Treatment: Treat cells with the this compound analog for a specified time to induce apoptosis.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark for a short period.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Signaling Pathways and Mechanisms of Action

The anticancer effects of this compound analogs are often mediated through the modulation of critical intracellular signaling pathways that control cell survival, proliferation, and apoptosis.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a key regulator of cell growth and survival and is often dysregulated in cancer.[31][32] this compound derivatives have been shown to inhibit this pathway, leading to decreased cancer cell proliferation and induction of apoptosis.[6][26]

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation PTEN PTEN PTEN->PIP3 Inhibition mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotion Phenothiazines This compound Analogs Phenothiazines->Akt Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory effect of this compound analogs.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[33] Aberrant activation of this pathway is common in many cancers. Some this compound analogs have been shown to interfere with this pathway, contributing to their anticancer effects.[5][26]

MAPK_ERK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Phenothiazines This compound Analogs Phenothiazines->Raf Inhibition

Caption: MAPK/ERK signaling pathway and a potential point of inhibition by this compound analogs.

Dopamine D2 Receptor Signaling

The antipsychotic effects of phenothiazines are mediated by their blockade of the dopamine D2 receptor, which is a G-protein coupled receptor (GPCR) that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

D2_Receptor_Signaling cluster_membrane Postsynaptic Membrane cluster_cytoplasm Cytoplasm D2R Dopamine D2 Receptor AC Adenylyl Cyclase D2R->AC Inhibition cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Reduced Neuronal Excitability PKA->CellularResponse Dopamine Dopamine Dopamine->D2R Binds Phenothiazines This compound Analogs Phenothiazines->D2R Antagonizes

Caption: Dopamine D2 receptor signaling pathway and its antagonism by this compound analogs.

Conclusion

The this compound scaffold provides a remarkable platform for the development of drugs with diverse therapeutic applications. A thorough understanding of the structure-activity relationships is paramount for the rational design of novel analogs with enhanced potency and selectivity for either antipsychotic or anticancer activities. This guide has provided a comprehensive overview of the key structural determinants, quantitative biological data, detailed experimental protocols, and the underlying signaling pathways. This information is intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this important class of molecules.

References

The Redox Heart of Phenothiazines: An In-depth Guide to their Electrochemical Behavior and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenothiazines, a class of heterocyclic compounds, are a cornerstone in medicinal chemistry, renowned for their broad pharmacological applications, particularly as antipsychotic agents.[1] At the core of their diverse biological activities lies a rich and complex redox chemistry. The ability of the phenothiazine nucleus to undergo reversible oxidation-reduction reactions is not merely a chemical curiosity but a fundamental driver of their therapeutic effects and, in some cases, their side effects. This technical guide provides a comprehensive exploration of the redox properties and electrochemical behavior of phenothiazines, offering insights into their structure-activity relationships, experimental characterization, and the implications for drug development.

The this compound Core: A Redox-Active Scaffold

The characteristic tricyclic structure of this compound, with its central thiazine ring containing nitrogen and sulfur heteroatoms, is inherently electron-rich.[2] This electron density makes the molecule susceptible to oxidation, typically initiating with a one-electron transfer to form a stable cation radical.[3][4] Further oxidation can lead to the formation of a dication.[5][6] The stability of these oxidized species is a key determinant of the subsequent chemical and biological events.

The redox potential of phenothiazines, a measure of the ease with which they are oxidized, is highly tunable through chemical modification of the core structure. Substituents at the 2, 7, and 10 positions of the this compound ring can significantly influence the electron density and, consequently, the oxidation potential.[7] Electron-donating groups generally lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups have the opposite effect.[8][9] This principle of structure-activity relationship is crucial for the rational design of this compound derivatives with desired redox properties.[10]

Electrochemical Behavior: Unraveling the Redox Landscape

Electrochemical techniques are powerful tools for probing the redox behavior of phenothiazines. Cyclic voltammetry (CV) is the most commonly employed method, providing valuable information about the oxidation and reduction potentials, the reversibility of the electron transfer processes, and the stability of the generated radical species.[11][12][13]

A typical cyclic voltammogram of a this compound derivative in a suitable solvent and supporting electrolyte will exhibit one or more anodic (oxidation) peaks and corresponding cathodic (reduction) peaks.[14] The first oxidation peak generally corresponds to the reversible one-electron oxidation to the cation radical.[2][4] The appearance of subsequent, often irreversible, oxidation peaks at higher potentials can indicate further oxidation to a dication or chemical reactions following the initial electron transfer.[1]

The electrochemical oxidation of phenothiazines is a diffusion-controlled process, meaning the rate of the reaction is governed by the transport of the molecule to the electrode surface.[3][5] The reversibility of the redox process is an important parameter, with a reversible system indicating that the generated radical cation is stable on the timescale of the CV experiment.[2]

Quantitative Electrochemical Data of this compound Derivatives

The following table summarizes key electrochemical data for a selection of this compound derivatives, illustrating the influence of structural modifications on their redox properties.

This compound DerivativeOxidation Potential (Epa vs. reference)Redox Process CharacteristicsReference(s)
This compound (PTZ) ~0.5-0.6 V vs. Ag/AgClReversible one-electron oxidation[1][3]
Chlorpromazine (CPZ) ~0.595 V (Epa1) vs. Fc/Fc+Reversible one-electron oxidation to form CPZ•+[4]
Thioridazine (TR) ~0.55-0.75 VReversible, diffusion-controlled oxidation[5]
Promethazine --
Trifluoperazine --
Methylene Blue Varies with pHTwo-electron reversible charge transfer in a limited pH range[11]
N-ethyl-3,7-bis(2-(2-methoxyethoxy)ethoxy)this compound (B(MEEO)EPT) 0.65 V vs. Fc/Fc+Stable oxidation potential[7]
Ethylpromethazine bis(trifluoromethanesulfonyl)imide (EPRT-TFSI) 1.12 V vs. Fc/Fc+High redox potential[7]

Note: The exact oxidation potentials can vary depending on the experimental conditions (e.g., solvent, supporting electrolyte, reference electrode, and scan rate).

Experimental Protocols for Electrochemical Analysis

A standardized approach is crucial for obtaining reproducible and comparable electrochemical data. Below is a detailed methodology for the cyclic voltammetry analysis of phenothiazines.

General Procedure for Cyclic Voltammetry Analysis

Objective: To determine the oxidation potential and characterize the redox behavior of a this compound derivative.

Materials and Equipment:

  • Potentiostat/Galvanostat system

  • Three-electrode electrochemical cell

  • Working Electrode (e.g., Glassy Carbon Electrode - GCE)

  • Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

  • Counter (Auxiliary) Electrode (e.g., Platinum wire)

  • High-purity solvent (e.g., acetonitrile, dichloromethane)

  • Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate - TBAPF₆, tetrabutylammonium perchlorate - TBAP)

  • This compound derivative of interest

  • Inert gas (e.g., nitrogen or argon) for deoxygenation

Procedure:

  • Electrode Preparation:

    • Polish the working electrode (GCE) with alumina slurry on a polishing pad to a mirror finish.

    • Rinse the electrode thoroughly with deionized water and the solvent to be used in the experiment.

    • Allow the electrode to dry completely.

  • Electrolyte Solution Preparation:

    • Prepare a solution of the supporting electrolyte (e.g., 0.1 M TBAPF₆) in the chosen solvent.

    • Prepare a stock solution of the this compound derivative in the same electrolyte solution at a known concentration (typically in the millimolar range).

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with the working, reference, and counter electrodes.

    • Add the electrolyte solution containing the this compound derivative to the cell.

    • Deoxygenate the solution by bubbling with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere above the solution during the experiment.

    • Connect the electrodes to the potentiostat.

    • Set the parameters for the cyclic voltammetry experiment, including the initial potential, final potential, vertex potentials, and scan rate (a typical starting scan rate is 100 mV/s). The potential window should be chosen to encompass the expected redox events of the this compound.

    • Run the cyclic voltammetry scan and record the resulting voltammogram.

    • Perform multiple scans to check for reproducibility and any changes in the voltammogram over time, which might indicate electrode fouling or decomposition of the analyte.

    • It is good practice to record a voltammogram of the electrolyte solution without the this compound derivative to establish the background current.

  • Data Analysis:

    • Determine the anodic peak potential (Epa) and cathodic peak potential (Epc) from the voltammogram.

    • Calculate the formal potential (E°') as the average of Epa and Epc.

    • Determine the peak current separation (ΔEp = Epa - Epc). For a reversible one-electron process, ΔEp is theoretically 59 mV at 25°C.

    • Analyze the ratio of the anodic to cathodic peak currents (Ipa/Ipc). A ratio of 1 is indicative of a stable, reversible redox couple.

Redox-Mediated Biological Activity and Signaling Pathways

The redox properties of phenothiazines are intimately linked to their biological effects. Their ability to act as antioxidants is a prominent example.[15][16] Phenothiazines can scavenge free radicals, thereby protecting cells from oxidative damage.[17] This antioxidant activity is attributed to their low oxidation potentials, which allow them to readily donate an electron to neutralize reactive oxygen species (ROS).[18]

Furthermore, the redox cycling of phenothiazines can modulate cellular signaling pathways. For instance, some phenothiazines have been shown to activate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.[17]

The interaction of this compound cation radicals with biological nucleophiles is also a critical aspect of their mechanism of action and can be responsible for binding to receptor proteins.[19]

Below are diagrams illustrating key concepts related to the redox behavior of phenothiazines.

Redox_Mechanism PTZ This compound (PTZ) PTZ_radical This compound Cation Radical (PTZ•+) PTZ->PTZ_radical -e⁻ PTZ_radical->PTZ +e⁻ PTZ_dication This compound Dication (PTZ++) PTZ_radical->PTZ_dication -e⁻ PTZ_dication->PTZ_radical +e⁻

Figure 1: General redox mechanism of this compound.

CV_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Polish Working Electrode B Prepare Electrolyte & Analyte Solution A->B C Assemble 3-Electrode Cell B->C D Deoxygenate Solution C->D E Run Cyclic Voltammetry D->E F Determine Peak Potentials (Epa, Epc) E->F G Calculate Formal Potential (E°') F->G H Analyze Peak Separation (ΔEp) & Current Ratio (Ipa/Ipc) F->H

Figure 2: Experimental workflow for cyclic voltammetry.

Antioxidant_Mechanism PTZ This compound ROS Reactive Oxygen Species (ROS) PTZ_radical This compound Radical (PTZ•+) PTZ->PTZ_radical donates e⁻ Neutralized_ROS Neutralized Species ROS->Neutralized_ROS accepts e⁻

References

The Dawn of Psychopharmacology: A Technical History of Phenothiazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of phenothiazine derivatives as antipsychotic agents marks a pivotal moment in the history of medicine and the birth of modern psychopharmacology. This in-depth guide explores the historical development of phenothiazines, from their origins in the dye industry to their revolutionary impact on the treatment of psychiatric disorders. It provides a technical overview of their synthesis, mechanism of action, structure-activity relationships, and the seminal experiments that established their therapeutic efficacy.

From Dyes to Drugs: The Serendipitous Discovery of this compound's Potential

The story of phenothiazines begins not in a pharmaceutical laboratory, but in the burgeoning chemical dye industry of the late 19th century. The parent compound, this compound, was first synthesized in 1883 by August Bernthsen.[1] Initially, its derivatives, such as methylene blue, were explored for their properties as dyes and later for their antiseptic and antimalarial activities.[2][3]

A crucial turning point came in the mid-20th century during research into antihistamines at the French pharmaceutical company Rhône-Poulenc.[2] This line of inquiry led to the synthesis of promethazine, a this compound derivative with potent sedative effects.[1] Intrigued by its calming properties, French surgeon Henri Laborit began using promethazine in a "lytic cocktail" to reduce surgical shock and anxiety in his patients.[3][4]

Further modification of the this compound structure in a quest for improved anesthetics led to the synthesis of chlorpromazine (initially codenamed RP4560) by Paul Charpentier's team at Rhône-Poulenc on December 11, 1951.[4] Laborit observed that chlorpromazine induced a state of "artificial hibernation," a profound calmness and disinterest in the surroundings without causing a loss of consciousness.[5] He astutely suggested its potential use in psychiatry to manage agitated patients.[4]

The Psychiatric Revolution: Early Clinical Investigations

The first psychiatric patient to receive chlorpromazine was a 24-year-old man suffering from mania, treated by Jean Delay and Pierre Deniker at the Sainte-Anne Hospital in Paris in 1952.[6] The results were dramatic. The patient's severe agitation was controlled, and he was discharged after three weeks of treatment.[6] This initial success prompted Delay and Deniker to conduct a more systematic clinical trial.

In their seminal 1952 study, they administered chlorpromazine to 38 patients with various psychotic disorders.[4] Their findings, published in the Annales Médico-Psychologiques, detailed the drug's remarkable ability to alleviate agitation, hallucinations, and delusions, heralding a new era in the treatment of severe mental illness.[4][7]

Experimental Protocol: The First Clinical Trial of Chlorpromazine (Delay and Deniker, 1952)

While the original publication lacks the detailed structure of modern clinical trial protocols, the following methodology can be reconstructed from historical accounts:

  • Patient Population: 38 hospitalized patients with a diagnosis of psychosis, characterized by symptoms such as agitation, mania, delusions, and hallucinations.[4]

  • Drug Administration: Initial doses of 75-100 mg of chlorpromazine were administered daily via intramuscular injection.[8] This was a significant increase from the doses used by Laborit in his surgical practice.

  • Treatment Duration: The treatment was prolonged and continuous, a departure from the acute use in anesthesia.[7]

  • Outcome Measures: Patient response was assessed through clinical observation of changes in behavior, thought processes, and emotional state. The primary outcomes were the reduction of agitation, hallucinations, and delusional thinking.[8]

  • Key Findings: The study concluded that chlorpromazine was highly effective in controlling the "productive" symptoms of psychosis and induced a state of "psychic indifference" that was distinct from simple sedation.[1]

Unraveling the Mechanism: Dopamine Receptor Antagonism

The initial understanding of chlorpromazine's mechanism of action was limited. It was not until the 1960s that the "dopamine hypothesis" of schizophrenia began to take shape, and with it, a clearer picture of how phenothiazines exert their therapeutic effects. Subsequent research, particularly the work of Arvid Carlsson, demonstrated that antipsychotic drugs, including phenothiazines, act as antagonists at dopamine receptors in the brain.[4]

Phenothiazines primarily block the dopamine D2 receptor, although they also have varying affinities for other receptors, including serotonin (5-HT), histamine (H1), muscarinic (M1), and alpha-adrenergic (α1) receptors.[8][9] This multi-receptor activity is responsible for both their therapeutic effects and their wide range of side effects.[8]

Dopamine_D2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds to G_Protein Gi/o Protein D2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Reduces conversion of ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Decreased activation Downstream_Effects Modulation of Neuronal Excitability and Gene Expression PKA->Downstream_Effects Alters phosphorylation of target proteins Phenothiazines Phenothiazines (e.g., Chlorpromazine) Phenothiazines->D2_Receptor Antagonizes (blocks)

Structure-Activity Relationships and Chemical Synthesis

The therapeutic efficacy and side effect profile of phenothiazines are intimately linked to their chemical structure. Key structural features that influence their activity include:

  • The Tricyclic Core: The this compound nucleus is essential for activity.

  • Substitution at Position 2: The nature of the substituent at the 2-position of the this compound ring is a critical determinant of antipsychotic potency. Electron-withdrawing groups, such as chlorine (-Cl) in chlorpromazine or trifluoromethyl (-CF3) in triflupromazine, significantly enhance activity.

  • The Aminoalkyl Side Chain: A three-carbon chain separating the nitrogen atom of the this compound ring from the terminal amino group is optimal for neuroleptic activity. The nature of this amino group (aliphatic, piperidine, or piperazine) further differentiates the potency and side effect profiles of various this compound derivatives.

Experimental Protocol: Bernthsen Synthesis of this compound

The foundational method for creating the this compound core is the Bernthsen synthesis.

  • Reactants: Diphenylamine and elemental sulfur.

  • Catalyst: Iodine (optional, but improves yield).

  • Procedure:

    • A mixture of diphenylamine and sulfur is heated to a high temperature (typically above 200°C).

    • The reaction proceeds with the evolution of hydrogen sulfide gas.

    • The reaction is continued until the evolution of gas ceases.

    • The crude this compound is then purified, typically by recrystallization.

Quantitative Pharmacology of Phenothiazines

The development of numerous this compound derivatives necessitated a way to compare their potencies and side effect liabilities. The concept of "chlorpromazine equivalents" was developed to standardize the dosage of different antipsychotics relative to chlorpromazine.

This compound Derivative Chemical Structure of Side Chain at N10 Receptor Binding Affinity (Ki, nM) - D2 Relative Potency (Chlorpromazine = 100) Typical Daily Dose (mg)
Chlorpromazine -CH2CH2CH2N(CH3)21.0 - 10100200 - 800
Promazine -CH2CH2CH2N(CH3)220 - 5050200 - 1000
Triflupromazine -CH2CH2CH2N(CH3)21.0 - 5.0200 - 40050 - 150
Thioridazine -CH2CH2-piperidine-SCH31.0 - 10100150 - 800
Perphenazine -CH2CH2CH2-piperazine-CH2CH2OH0.1 - 1.010008 - 64
Fluphenazine -CH2CH2CH2-piperazine-CH2CH2OH0.1 - 1.02000 - 50001 - 20
Trifluoperazine -CH2CH2CH2-piperazine-CH30.5 - 2.01000 - 20005 - 40

Note: Ki values and relative potencies are approximate and can vary depending on the specific assay conditions. Typical daily doses are for the treatment of psychosis and may vary based on individual patient factors.

Side Effect Profile

The broad receptor binding profile of phenothiazines leads to a range of side effects. The incidence and severity of these effects vary between different derivatives.

Side Effect Receptor(s) Implicated Incidence with Phenothiazines Notes
Extrapyramidal Symptoms (EPS) D2 antagonismHigh, especially with high-potency agents (e.g., fluphenazine)Includes acute dystonia, akathisia, and parkinsonism.
Tardive Dyskinesia Chronic D2 antagonismCan occur with long-term usePotentially irreversible movement disorder.
Sedation H1 antagonismHigh, especially with low-potency agents (e.g., chlorpromazine)Tends to decrease with continued use.
Orthostatic Hypotension α1-adrenergic antagonismCommon, particularly at the start of treatmentCan lead to dizziness and falls.
Anticholinergic Effects M1 antagonismCommonIncludes dry mouth, blurred vision, constipation, and urinary retention.
Weight Gain H1 and 5-HT2c antagonismCommonA significant long-term side effect.
Hyperprolactinemia D2 antagonism in the tuberoinfundibular pathwayCommonCan lead to gynecomastia, galactorrhea, and amenorrhea.

Logical Progression of this compound Development

Historical_Development cluster_19th_Century 19th Century cluster_Early_20th_Century Early 20th Century cluster_Mid_20th_Century Mid 20th Century Dye_Industry Origins in Dye Industry Bernthsen Bernthsen Synthesizes This compound (1883) Dye_Industry->Bernthsen Antihistamine_Research Antihistamine Research (Rhône-Poulenc) Bernthsen->Antihistamine_Research Promethazine Synthesis of Promethazine Antihistamine_Research->Promethazine Chlorpromazine_Synthesis Synthesis of Chlorpromazine (1951) Antihistamine_Research->Chlorpromazine_Synthesis Laborit Laborit's 'Lytic Cocktail' Promethazine->Laborit First_Psychiatric_Use First Use in Psychiatry (Delay & Deniker, 1952) Laborit->First_Psychiatric_Use Chlorpromazine_Synthesis->First_Psychiatric_Use Dopamine_Hypothesis Elucidation of Dopamine Antagonism First_Psychiatric_Use->Dopamine_Hypothesis Derivative_Development Development of Newer This compound Derivatives Dopamine_Hypothesis->Derivative_Development

Conclusion

The development of phenothiazines represents a landmark achievement in pharmacology and a paradigm shift in the treatment of severe mental illness. From their serendipitous discovery to the rational design of second-generation derivatives, the story of phenothiazines is a testament to the interplay of chemistry, pharmacology, and clinical observation. While newer antipsychotics with more specific receptor binding profiles have been developed, phenothiazines remain an important class of drugs and a cornerstone in the history of psychopharmacology. The foundational knowledge gained from the study of phenothiazines continues to inform the development of novel therapeutics for a wide range of neuropsychiatric disorders.

References

photophysical and photochemical properties of phenothiazine dyes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Photophysical and Photochemical Properties of Phenothiazine Dyes

For Researchers, Scientists, and Drug Development Professionals

This compound and its derivatives represent a significant class of heterocyclic dyes known for their unique "butterfly" nonplanar conformation and potent electron-donating properties, stemming from their electron-rich nitrogen and sulfur heteroatoms.[1][2][3] These structural features prevent aggregation and the formation of excimers, making them highly valuable in a range of applications.[2][3] This guide provides a comprehensive overview of the core , their characterization methodologies, and their mechanisms of action, with a particular focus on their application in photodynamic therapy (PDT).

Core Photophysical Properties

The interaction of this compound dyes with light is governed by several key photophysical processes, including absorption, fluorescence, and intersystem crossing. These processes are best visualized using a Jablonski diagram.

Jablonski Diagram for Photosensitization

Caption: A simplified Jablonski diagram illustrating the primary photophysical transitions of a molecule.

Upon absorbing a photon of a specific wavelength, a this compound dye molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). From this state, it can relax via several pathways:

  • Fluorescence: Radiative decay back to the ground state, emitting a photon of a longer wavelength.

  • Internal Conversion/Vibrational Relaxation: Non-radiative decay, dissipating energy as heat.

  • Intersystem Crossing (ISC): A spin-forbidden transition to a long-lived excited triplet state (T₁). This process is crucial for photosensitization.[4]

Structure-Property Relationships

The unique non-planar, butterfly-like structure of the this compound core is fundamental to its properties.[1][2] This conformation hinders intermolecular π-π stacking, which reduces aggregation-caused quenching and is beneficial for maintaining photochemical activity in aqueous media. The electron-donating strength can be tuned by functionalizing various sites on the this compound ring system (N-10, C-3, C-7), which in turn modifies the absorption spectra, redox potentials, and fluorescence quantum yields.[2][5] For instance, adding electron-withdrawing groups can enhance fluorescence, with 3-nitrothis compound achieving a quantum yield of nearly 100% in nonpolar solvents.[5]

Quantitative Photophysical Data

The photophysical properties of common this compound dyes are summarized below. These values can vary depending on the solvent and environmental conditions.

Dyeλmax (abs) (nm)Molar Extinction (ε) (M⁻¹cm⁻¹)λmax (em) (nm)Fluorescence Quantum Yield (ΦF)
Methylene Blue664 (in water)~81,000~682~0.02
Thionine598 (in water)~55,000~625~0.03
Azure A632 (in water)~72,000~650Low
Azure B648 (in water)~80,000~665Low
Toluidine Blue O630 (in water)~51,000~650~0.03

(Note: Values are approximate and compiled from various sources.[4][6] Exact values depend on solvent, pH, and concentration.)

Core Photochemical Properties

The long-lived triplet state (T₁) of this compound dyes is photochemically active and can initiate chemical reactions through two primary mechanisms, collectively known as photosensitization. These mechanisms are the foundation of photodynamic therapy (PDT).[6]

Mechanisms of Photodynamic Therapy (PDT)```dot

PDT_Mechanisms

Caption: Workflow for determining relative fluorescence quantum yield (ΦF).

Methodology:

  • Standard Selection: Choose a fluorescence standard with a known quantum yield (ΦF_std) and spectral properties similar to the test sample (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF_std = 0.54). [7][8]2. Solution Preparation: Prepare dilute solutions of both the standard and the test sample in the desired solvents. Prepare multiple concentrations for each and ensure their absorbance at the chosen excitation wavelength is below 0.1 to avoid inner filter effects.

  • Absorbance Measurement: Record the absorbance of all solutions at the excitation wavelength.

  • Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements. Use identical instrument settings (e.g., slit widths) for all measurements.

  • Data Analysis: Integrate the area under the fluorescence emission curve for each sample.

  • Calculation: Calculate the quantum yield of the test sample (ΦF_test) using the following equation: ΦF_test = ΦF_std * (I_test / I_std) * (A_std / A_test) * (n_test² / n_std²) Where:

    • I = integrated fluorescence intensity

    • A = absorbance at the excitation wavelength

    • n = refractive index of the solvent

C. Singlet Oxygen Quantum Yield (ΦΔ) Determination (Indirect Method)

Objective: To determine ΦΔ by monitoring the photooxidation of a chemical trap that reacts specifically with singlet oxygen.

Methodology:

  • Reagents: Use a photosensitizer with a known ΦΔ as a reference (e.g., Methylene Blue). Use a chemical trap like 1,3-diphenylisobenzofuran (DPBF), which has a strong absorbance that is bleached upon reaction with ¹O₂.

  • Solution Preparation: Prepare solutions of the reference, the test photosensitizer, and DPBF in an appropriate solvent (e.g., air-saturated ethanol). The concentration of the photosensitizers should be adjusted to have the same absorbance at the irradiation wavelength.

  • Irradiation: Irradiate the solutions with a monochromatic light source (e.g., a laser or filtered lamp) at a wavelength where only the photosensitizer absorbs, not the trap.

  • Monitoring: At regular time intervals, measure the absorbance of DPBF (typically around 415 nm) using a UV-Vis spectrophotometer.

  • Data Analysis: Plot the absorbance of DPBF against the irradiation time. The rate of DPBF decomposition (the slope of the initial linear portion of the curve) is proportional to the rate of ¹O₂ generation.

  • Calculation: Calculate the ΦΔ of the test sample using the equation: ΦΔ_test = ΦΔ_ref * (k_test / k_ref) Where 'k' is the rate of DPBF decomposition for the test and reference samples, respectively.

References

Phenothiazine: A Prototypical Lead Structure in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The serendipitous discovery of the therapeutic properties of phenothiazine derivatives in the mid-20th century marked a pivotal moment in medicinal chemistry and pharmacology. From its origins as a synthetic dye, the tricyclic this compound scaffold has emerged as a quintessential "privileged structure," giving rise to a diverse array of clinically significant drugs. This technical guide provides a comprehensive overview of this compound's journey from a lead structure to a cornerstone of various therapeutic classes, with a particular focus on its role in antipsychotic drug development. This document details the synthetic methodologies, mechanism of action, structure-activity relationships (SAR), and the expanding therapeutic landscape of this compound derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental pathways.

From Aniline Dye to Antipsychotic: A Historical Perspective

The story of this compound began in 1883 with its synthesis by Bernthsen.[1] Initially, its derivatives, such as methylene blue, found applications as dyes and later as antimalarial and antiseptic agents.[2][3] A significant breakthrough occurred in the 1940s when a derivative, promethazine, was synthesized and found to possess potent antihistaminic and sedative effects.[4] This discovery prompted further exploration of N-substituted phenothiazines at Rhône-Poulenc laboratories. In 1950, the synthesis of chlorpromazine and the subsequent observation of its profound calming effects on psychotic patients revolutionized the treatment of schizophrenia and laid the foundation for modern psychopharmacology.[5][6] This pioneering work established this compound as a prototypical lead structure in medicinal chemistry, demonstrating how systematic chemical modification of a core scaffold can lead to drugs with diverse therapeutic applications.[2][4]

Synthesis of the this compound Core and its Derivatives

The construction of the this compound nucleus and the subsequent derivatization are crucial steps in the development of new therapeutic agents. Several synthetic strategies have been developed over the years.

The Bernthsen Synthesis of this compound

The classical method for synthesizing the unsubstituted this compound ring is the Bernthsen synthesis, which involves the high-temperature reaction of diphenylamine with sulfur, often catalyzed by iodine.[1][7]

Experimental Protocol: Bernthsen Synthesis [8]

  • Materials: 11 g of diphenylamine, 4.4 g of sulfur, and 1.5 g of anhydrous aluminum chloride.

  • Procedure:

    • Combine the reactants in a round-bottom flask equipped with a stirrer and an outlet for gas evolution.

    • Heat the mixture in an oil or sand bath to 140-150°C.

    • Once the initial foaming subsides and the mixture is molten, increase the temperature to 160°C.

    • Maintain this temperature for approximately 20 minutes after the complete dissolution of aluminum chloride. Note: This reaction produces hydrogen sulfide gas and should be performed in a well-ventilated fume hood.

    • Allow the reaction mixture to cool, resulting in a solid black mass.

    • The crude product is then purified by extraction with hot dilute ethanol.

Synthesis of Chlorpromazine

Chlorpromazine, a cornerstone of antipsychotic therapy, is synthesized from 2-chlorothis compound. The synthesis involves the alkylation of the nitrogen atom of the this compound ring.[9][10][11][12]

Experimental Protocol: Synthesis of Chlorpromazine Hydrochloride [10]

  • Materials: 150 kg of 2-chlorothis compound, 675 L of toluene, 144 kg of potassium hydroxide in 150 L of water, 202.5 kg of 3-dimethylaminopropylchloride, and methanolic hydrochloride solution.

  • Procedure:

    • To a mixture of 2-chlorothis compound and toluene, add the aqueous potassium hydroxide solution at 30°C.

    • Heat the mixture to 98°C.

    • Add a toluene solution of 3-dimethylaminopropylchloride to the reaction mixture. Monitor the reaction progress by HPLC.

    • Upon completion, perform an acid-base workup of the reaction mass, followed by treatment with activated carbon.

    • Add methanolic hydrochloride solution to the resulting reaction mass and concentrate to obtain crude chlorpromazine hydrochloride.

    • The crude product is further purified by recrystallization from a mixture of toluene and methanol, followed by washing with ethyl acetate and drying.

Mechanism of Action: Dopamine Receptor Antagonism

The primary mechanism of action for the antipsychotic effects of phenothiazines is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[6][13] Excessive dopaminergic neurotransmission in this region is associated with the positive symptoms of schizophrenia, such as hallucinations and delusions.[6] By acting as antagonists at these G protein-coupled receptors, phenothiazines prevent the binding of dopamine and the subsequent downstream signaling cascade.[6]

Downstream Signaling Pathways of D2 Receptor Blockade

Blockade of the D2 receptor, which is coupled to Gi/o proteins, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[14] This, in turn, affects the activity of protein kinase A (PKA) and the phosphorylation state of various downstream effector proteins, including DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, 32 kDa).[15] D2 receptor signaling can also occur through G protein-independent pathways involving β-arrestin.[14] The cataleptic side effects (motor rigidity) of some antipsychotics are attributed to the blockade of D2 receptors on cholinergic interneurons in the striatum, leading to an increase in acetylcholine signaling.[13][16]

D2_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds G_protein Gi/o Protein D2_Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream_Effectors Downstream Effectors (e.g., DARPP-32) PKA->Downstream_Effectors Phosphorylates Cellular_Response Modulation of Neuronal Excitability Downstream_Effectors->Cellular_Response This compound This compound (Antagonist) This compound->D2_Receptor Blocks

Dopamine D2 Receptor Signaling Pathway and its Blockade by Phenothiazines.

Structure-Activity Relationships (SAR)

The therapeutic efficacy and side-effect profile of this compound derivatives are intricately linked to their chemical structure. Systematic modifications of the this compound nucleus and the side chain at the N-10 position have yielded valuable insights into their SAR.[1][3][17]

  • Substitution on the this compound Ring: Substitution at the C-2 position is crucial for antipsychotic activity. Electron-withdrawing groups, such as chlorine (-Cl) or trifluoromethyl (-CF3), at this position enhance neuroleptic potency.[17] The trifluoromethyl group generally confers greater potency than a chlorine atom.[3]

  • The N-10 Side Chain: A three-carbon chain between the nitrogen of the this compound ring and the terminal amino group is optimal for neuroleptic activity.[17]

  • The Terminal Amino Group: The terminal amino group must be tertiary for maximal activity.[17] The nature of the substituents on this nitrogen also influences activity, with piperazine-containing derivatives often exhibiting high potency.[3]

SAR_this compound cluster_SAR Key Structural Modifications and Their Impact on Antipsychotic Activity Phenothiazine_Core This compound Core (Tricyclic Ring System) Position_2 C-2 Position Substitution Phenothiazine_Core->Position_2 Side_Chain_Length N-10 Side Chain Length Phenothiazine_Core->Side_Chain_Length Terminal_Amine Terminal Amino Group Phenothiazine_Core->Terminal_Amine Electron_Withdrawing Electron-Withdrawing Group (e.g., -Cl, -CF3) Increases Potency Position_2->Electron_Withdrawing Other_Substitutions Other Substitutions (e.g., -H, -OH) Lower Potency Position_2->Other_Substitutions Three_Carbon_Chain Optimal 3-Carbon Chain Maximizes Activity Side_Chain_Length->Three_Carbon_Chain Shorter_Longer_Chain Shorter or Longer Chain Decreases Activity Side_Chain_Length->Shorter_Longer_Chain Tertiary_Amine Tertiary Amine (e.g., Dimethylamino, Piperazine) Essential for Activity Terminal_Amine->Tertiary_Amine Primary_Secondary_Amine Primary or Secondary Amine Lower Potency Terminal_Amine->Primary_Secondary_Amine

Structure-Activity Relationship of this compound Antipsychotics.

Therapeutic Applications and Quantitative Data

While best known for their antipsychotic properties, this compound derivatives have a broad spectrum of therapeutic applications, including antiemetic, antihistaminic, and more recently, anticancer activities. The following tables summarize key quantitative data for representative this compound derivatives.

Table 1: Dopamine D2 Receptor Binding Affinities of Selected Phenothiazines

CompoundKi (nM) for D2 ReceptorReference
ChlorpromazineVaries (metabolites active)[18]
FluphenazineVaries (metabolites active)[18]
PerphenazineVaries (metabolites active)[18]
Trifluoperazine--
Thioridazine--
Spiperone (Reference Ligand)Kd = 0.057 ± 0.013[19]

Note: Ki values for parent this compound drugs can be variable, and their metabolites often contribute significantly to their receptor binding profiles.[18]

Table 2: In Vitro Cytotoxicity (IC50) of Selected this compound Derivatives Against Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
Chlorpromazine----
Fluphenazine----
Trifluoperazine----
Various DerivativesHeLaCervical Cancer1-10-
Various DerivativesA549Lung Cancer1-10-
Various DerivativesMCF-7Breast Cancer1-10-
Various DerivativesHL-60Leukemia1-10-

Note: A wide range of this compound derivatives have been synthesized and tested for anticancer activity, with IC50 values often in the low micromolar range against various cancer cell lines.

Experimental Workflows in this compound Drug Discovery

The development of new this compound-based drugs follows a structured workflow, from initial synthesis to preclinical and clinical evaluation.

Drug_Discovery_Workflow cluster_invitro In Vitro Assays Start Start Lead_Identification Lead Identification (this compound Scaffold) Start->Lead_Identification Synthesis Synthesis of Derivatives Lead_Identification->Synthesis In_Vitro_Screening In Vitro Screening Synthesis->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship Analysis In_Vitro_Screening->SAR_Analysis Receptor_Binding Receptor Binding Assays (e.g., D2 Receptor) In_Vitro_Screening->Receptor_Binding Cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) In_Vitro_Screening->Cytotoxicity Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Process Preclinical_Studies Preclinical Studies (In Vivo Models) Lead_Optimization->Preclinical_Studies Clinical_Trials Clinical Trials (Phase I-III) Preclinical_Studies->Clinical_Trials Regulatory_Approval Regulatory Approval Clinical_Trials->Regulatory_Approval Market Market Regulatory_Approval->Market

General Workflow for this compound-Based Drug Discovery and Development.
Key In Vitro Assays

Dopamine D2 Receptor Binding Assay: This assay is fundamental for determining the affinity of new this compound derivatives for their primary therapeutic target.[19][20][21]

Experimental Protocol: [3H]-Spiperone Competition Binding Assay [21]

  • Materials: Cell membranes expressing dopamine D2 receptors, [3H]-spiperone (radioligand), unlabeled test compounds, assay buffer, (+)-butaclamol (for non-specific binding), 96-well plates, glass fiber filters, filtration apparatus, and a liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the unlabeled test compounds.

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of [3H]-spiperone and varying concentrations of the test compound.

    • Total binding is determined in the absence of a competing ligand, while non-specific binding is measured in the presence of a high concentration of an unlabeled ligand like (+)-butaclamol.

    • The reaction is incubated to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

    • The Ki values for the test compounds are calculated from the IC50 values obtained from the competition curves.

Cytotoxicity Assay (MTT Assay): This colorimetric assay is widely used to assess the cytotoxic potential of this compound derivatives, particularly in the context of anticancer drug discovery.[22][23][24]

Experimental Protocol: MTT Assay [23]

  • Materials: Cancer cell lines, culture medium, 96-well plates, test compounds, MTT solution (5 mg/mL), and a solubilizing agent (e.g., DMSO).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48-72 hours).

    • Add MTT solution to each well and incubate for 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

    • Add a solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance of the resulting solution using a microplate reader at a wavelength of approximately 490 nm.

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

The Future of this compound Research

The this compound scaffold continues to be a fertile ground for drug discovery. Current research is focused on repurposing existing this compound drugs and developing novel derivatives for a range of diseases, including cancer, neurodegenerative disorders, and infectious diseases. The inherent ability of phenothiazines to interact with multiple biological targets presents both challenges and opportunities for the development of new therapeutics with improved efficacy and reduced side effects. As our understanding of the molecular basis of disease deepens, the venerable this compound structure is poised to remain a relevant and valuable tool in the medicinal chemist's armamentarium.

References

Methodological & Application

Application Notes and Protocols: N-Substituted Phenothiazines as Redox Indicators in Titrations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of N-substituted phenothiazines as versatile redox indicators in various titrimetric analyses. Their sharp, reversible color changes and applicability in different acidic media make them valuable alternatives to traditional redox indicators.

Introduction

N-substituted phenothiazines are a class of heterocyclic compounds that exhibit reversible redox behavior, leading to distinct color changes upon oxidation and reduction. This property makes them excellent indicators for redox titrations. The oxidized form of these phenothiazine derivatives is typically a deeply colored radical cation, while the reduced form is colorless. This distinct color transition provides a sharp and easily detectable endpoint in titrations involving oxidizing agents such as cerium(IV) sulfate, potassium dichromate, chloramine-T, chloramine-B, and N-bromosuccinimide.[1][2][3][4][5] These indicators have been successfully employed for the determination of a variety of reducing agents, including iron(II), ascorbic acid, hydroquinone, and certain metal ions.[1][3]

Principle of Operation

The indicator action of N-substituted phenothiazines is based on a one-electron reversible oxidation-reduction reaction. In the presence of a reducing agent (the analyte), the indicator remains in its colorless, reduced form. As the titrant (an oxidizing agent) is added, it first reacts with the analyte. Once all the analyte is oxidized, the first excess of the titrant oxidizes the this compound indicator, resulting in the formation of a colored radical cation. This color change signals the equivalence point of the titration.

The general reaction can be represented as:

This compound (colorless) ⇌ [this compound]•+ (colored) + e-

The potential at which this color change occurs is known as the transition potential of the indicator. For a successful titration, the transition potential of the indicator should be close to the equivalence point potential of the titration reaction.

Quantitative Data Summary

The following table summarizes the key quantitative data for various N-substituted phenothiazines when used as redox indicators.

Indicator NameAbbreviationTitrant(s)Analyte(s)Color Change at EndpointTransition Potential (mV vs. NHE)Acid Medium
Cyamepromazine maleateCPMCe(IV) sulfateIron(II), Thallium(III), Uranium(IV), Molybdenum(V), Hydroquinone, Metol, Ascorbic acidColorless to Pink or Light yellow to Orange-red785 (in 1M H₂SO₄)H₂SO₄, HCl, Acetic acid
Profenamine hydrochloridePFHCe(IV) sulfateIron(II), Thallium(III), Uranium(IV), Molybdenum(V), Hydroquinone, Metol, Ascorbic acidColorless to Pink or Light yellow to Orange-red810 (in 1M H₂SO₄)H₂SO₄, HCl, Acetic acid
Triflupromazine hydrochlorideTFPHCe(IV) sulfateIron(II), Thallium(III), Uranium(IV), Molybdenum(V), Hydroquinone, MetolColorless to Pink or Light yellow to Orange-red830 (in 1M H₂SO₄)H₂SO₄, HCl, Acetic acid
Fluphenazine dihydrochlorideFPHCe(IV) sulfateIron(II), Thallium(III), Uranium(IV), Molybdenum(V), Hydroquinone, MetolColorless to Pink or Light yellow to Orange-red870 (in 1M H₂SO₄)H₂SO₄, HCl, Acetic acid
Perphenazine dihydrochloridePPHCe(IV) sulfateIron(II), Thallium(III), Uranium(IV), Ascorbic acidColorless to Pink895 (in 1M H₂SO₄)H₂SO₄, HCl, Acetic acid
Promethazine hydrochloridePHCe(IV) sulfate, N-BromosuccinimideIron(II), Molybdenum(V), Uranium(IV), Hydroquinone, Metol, Ascorbic acidColorless to Pink845 (in 1M H₂SO₄)H₂SO₄, HCl, Acetic acid
Prochlorperazine maleatePCPMCe(IV) sulfate, N-BromosuccinimideIron(II), Molybdenum(V), Uranium(IV), Hydroquinone, Metol, Ascorbic acidColorless to Pink870 (in 1M H₂SO₄)H₂SO₄, HCl, Acetic acid
Butaperazine dimaleateBPDMCe(IV) sulfate, N-BromosuccinimideIron(II), Molybdenum(V), Uranium(IV), Hydroquinone, Metol, Ascorbic acidColorless to Pink880 (in 1M H₂SO₄)H₂SO₄, HCl, Acetic acid
Trifluoperazine dihydrochlorideTFPCe(IV) sulfate, N-BromosuccinimideIron(II), Molybdenum(V), Uranium(IV), Hydroquinone, Metol, Ascorbic acidColorless to Orange-red890 (in 1M H₂SO₄)H₂SO₄, HCl, Acetic acid
Diethazine hydrochlorideDHN-BromosuccinimideHydroquinone, Metol, Ascorbic acidColorless to PinkNot specifiedH₂SO₄, HCl, Acetic acid
Mepazine hydrochloride-Chloramine-T, Chloramine-BHydroquinone, Metol, Ascorbic acidSharp, reversible color changeNot specifiedH₂SO₄, HCl, Acetic acid
Chlorpromazine hydrochlorideCPHN-BromosuccinimideHydroquinone, Metol, Ascorbic acidColorless to PinkNot specifiedH₂SO₄, HCl, Acetic acid

Note: Transition potentials can vary with the acid concentration and medium.

Experimental Protocols

Preparation of Reagents

4.1.1. N-Substituted this compound Indicator Solutions (0.1% w/v)

  • Weigh 0.1 g of the desired N-substituted this compound salt (e.g., Promethazine hydrochloride).

  • Dissolve the salt in 100 mL of deionized water.

  • Store the solution in an amber-colored bottle and keep it away from direct sunlight.

4.1.2. Standard Cerium(IV) Sulfate Solution (0.1 N)

  • Accurately weigh approximately 40.4 g of cerium(IV) sulfate tetrahydrate or 52.8 g of the anhydrous salt.

  • Slowly and carefully add the salt to 500 mL of deionized water containing 28 mL of concentrated sulfuric acid, with constant stirring.

  • Gently heat the solution until the salt is completely dissolved.

  • Allow the solution to cool to room temperature.

  • Dilute the solution to 1 L with deionized water.

  • Standardize the solution against a primary standard such as arsenic(III) oxide or sodium oxalate.

4.1.3. Standard Potassium Dichromate Solution (0.1 N)

  • Accurately weigh 4.903 g of analytical grade potassium dichromate (previously dried at 150-200 °C for 2 hours).

  • Dissolve the salt in deionized water in a 1 L volumetric flask.

  • Make up the volume to the mark with deionized water and mix thoroughly.

4.1.4. Analyte Solution (e.g., 0.1 N Iron(II) Ammonium Sulfate)

  • Accurately weigh approximately 39.2 g of analytical grade iron(II) ammonium sulfate hexahydrate (Mohr's salt).

  • Dissolve the salt in a mixture of 500 mL of deionized water and 20 mL of concentrated sulfuric acid.

  • Dilute the solution to 1 L with deionized water.

General Titration Protocol (Example: Cerimetric Titration of Iron(II))
  • Pipette a known volume (e.g., 25.00 mL) of the 0.1 N iron(II) ammonium sulfate solution into a 250 mL conical flask.

  • Add 10 mL of 1 M sulfuric acid and 1-2 mL of 10 M phosphoric acid.

  • Add 2-3 drops of the 0.1% N-substituted this compound indicator solution (e.g., Promethazine hydrochloride).

  • Titrate the solution with the standardized 0.1 N cerium(IV) sulfate solution from a burette.

  • The endpoint is reached when the solution color changes from colorless to a stable pink.[1][3]

  • Record the volume of the titrant used.

  • Repeat the titration at least two more times to ensure reproducibility.

  • Calculate the concentration of the iron(II) solution.

Note: The specific acid medium and the addition of phosphoric acid may vary depending on the analyte and the chosen indicator.[1] For instance, in the titration of hydroquinone, phosphoric acid is added to lower the redox potential of the Fe(III)/Fe(II) system.

Visualizations

Logical Relationship of Indicator Action

Indicator_Action Analyte_Reduced Analyte (Reduced Form) + Indicator (Reduced, Colorless) Analyte_Oxidized Analyte (Oxidized Form) + Indicator (Reduced, Colorless) Analyte_Reduced->Analyte_Oxidized Titration Progress Titrant Titrant (Oxidizing Agent) Titrant->Analyte_Reduced Titrant->Analyte_Oxidized Endpoint Endpoint: Indicator (Oxidized, Colored) Analyte_Oxidized->Endpoint Excess Titrant

Caption: Logical flow of an N-substituted this compound indicator's color change during a redox titration.

Experimental Workflow for Redox Titration

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Prep_Titrant Prepare & Standardize Titrant Solution Titrate Titrate with Standard Solution from Burette Prep_Titrant->Titrate Prep_Analyte Prepare Analyte Solution Aliquot Pipette Analyte into Flask Prep_Analyte->Aliquot Prep_Indicator Prepare Indicator Solution Add_Indicator Add Indicator Prep_Indicator->Add_Indicator Add_Acid Add Acidic Medium (& Phosphoric Acid if needed) Aliquot->Add_Acid Add_Acid->Add_Indicator Add_Indicator->Titrate Endpoint Observe Color Change (Endpoint) Titrate->Endpoint Record_Volume Record Titrant Volume Endpoint->Record_Volume Repeat Repeat Titration for Reproducibility Record_Volume->Repeat Calculate Calculate Analyte Concentration Repeat->Calculate

Caption: Step-by-step experimental workflow for a typical redox titration using an N-substituted this compound indicator.

Advantages and Limitations

Advantages:

  • Sharp and Reversible Color Change: Most N-substituted phenothiazines provide a distinct and reversible color change at the equivalence point, improving the accuracy of the titration.[1][2][4]

  • Versatility: They can be used in various acidic media, including sulfuric, hydrochloric, and acetic acids.[1][2][3]

  • High Sensitivity: Some of these indicators are highly sensitive, requiring only a small indicator correction.[1]

  • Stability: The endpoint colors of many of these indicators are stable for a considerable duration, allowing for careful observation.[1]

Limitations:

  • pH Dependence: The transition potentials of these indicators can be pH-dependent, requiring careful control of the acidity of the titration medium.

  • Indicator Correction: Although often small, an indicator correction may be necessary for highly accurate work, especially in dilute solutions.[1]

  • Potential for Over-oxidation: In the presence of very strong oxidizing agents or under harsh conditions, the indicator itself may be irreversibly over-oxidized, leading to a fading of the endpoint color.

Conclusion

N-substituted phenothiazines are a valuable class of redox indicators suitable for a wide range of titrimetric applications in research and quality control. Their favorable properties, including sharp, reversible color changes and applicability in various acid media, make them excellent alternatives to more traditional redox indicators. The protocols and data provided in these notes offer a solid foundation for the successful implementation of these indicators in the laboratory.

References

Application of Phenothiazine Derivatives in Dye-Sensitized Solar Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of phenothiazine derivatives as sensitizers in dye-sensitized solar cells (DSSCs). It includes detailed protocols for the synthesis of this compound-based dyes, the fabrication of DSSC devices, and their characterization.

Introduction to this compound Dyes in DSSCs

This compound and its derivatives have emerged as a promising class of organic dyes for DSSCs due to their potent electron-donating capabilities and unique molecular structure.[1][2] The electron-rich nitrogen and sulfur atoms within the this compound core contribute to its strong donor character, which is often superior to other commonly used donor moieties like triphenylamine, carbazole, and tetrahydroquinoline.[1][2][3]

A key structural feature of this compound is its non-planar, butterfly-like conformation. This three-dimensional shape effectively suppresses the formation of molecular aggregates and excimers when the dyes are adsorbed onto the semiconductor surface, a common issue that can limit the efficiency of DSSCs.[1][2] The this compound scaffold can be readily functionalized at the N-10, C-3, and C-7 positions, allowing for the fine-tuning of the dye's photophysical and electrochemical properties. This tunability has enabled the development of this compound-based dyes with high power conversion efficiencies (PCEs), in some cases even surpassing the performance of the standard ruthenium-based sensitizer, N719.[1][2]

The general architecture of this compound-based dyes for DSSCs typically follows a donor-π-acceptor (D-π-A) design. In this framework, the this compound unit serves as the electron donor (D), linked via a conjugated π-spacer to an electron acceptor (A) which also acts as an anchoring group to the TiO₂ surface. This molecular arrangement facilitates efficient intramolecular charge transfer (ICT) upon light absorption, a crucial step for successful electron injection into the semiconductor's conduction band.

Data Presentation: Performance of this compound-Based Dyes

The following tables summarize the photovoltaic performance of various this compound derivatives in dye-sensitized solar cells.

Table 1: Photovoltaic Parameters of Selected this compound Dyes

Dye IDJsc (mA/cm²)Voc (V)FFPCE (%)Reference
PTZ-112.980.7130.6666.17[4]
PTZ-214.870.780.677.71[5]
PTZ-317.960.700-6.22[5]
SR111.960.5970.5924.22[6]
SR6 + N-719 (Co-sensitization)21.63--9.77[6]
D-A-π-A (PZ-4)---6.35[7][8]
PETA---2.50[3]
POTA (optimized)---6.37[3]
PTZ-3 (D-π-A)-0.710-5.35[4][9]
PTZ-5 (D-A-π-A)-0.640-4.43[4][9]

Table 2: Influence of Anchoring Group on Photovoltaic Performance

DyeAnchoring GroupJsc (mA/cm²)Voc (V)FFPCE (%)Reference
Dye with Cyanoacrylic AcidCyanoacrylic Acid14.420.690.636.22[5]
Dye with Tetrazole-5-acrylic Acid1H-tetrazole-5-acrylic acid---up to 6.37 (optimized)[3]

Experimental Protocols

Protocol 1: Synthesis of a Representative this compound Dye

This protocol describes the synthesis of a D-π-A this compound dye via Knoevenagel condensation.

Materials:

  • 10-alkyl-10H-phenothiazine-3-carbaldehyde

  • Cyanoacetic acid

  • Piperidine

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Dissolve 10-alkyl-10H-phenothiazine-3-carbaldehyde (1 equivalent) and cyanoacetic acid (1.5 equivalents) in anhydrous acetonitrile in a round-bottom flask equipped with a reflux condenser.

  • Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a dichloromethane/hexane gradient as the eluent.

  • Collect the fractions containing the desired product and evaporate the solvent to yield the purified this compound dye as a solid.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Fabrication of a Dye-Sensitized Solar Cell

Materials:

  • Fluorine-doped tin oxide (FTO) coated glass substrates

  • Titanium dioxide (TiO₂) paste (e.g., P25)

  • This compound dye solution (0.3-0.5 mM in a 1:1 v/v mixture of acetonitrile and tert-butanol)

  • Chenodeoxycholic acid (CDCA) as a co-adsorbent

  • Iodide-based electrolyte (e.g., 0.05 M I₂, 0.1 M LiI, 0.6 M BMII, 0.5 M TBP in acetonitrile)

  • Platinized FTO counter electrode

  • Thermoplastic sealant (e.g., Surlyn)

Procedure:

  • Preparation of the TiO₂ Photoanode:

    • Clean the FTO glass substrates by sonicating sequentially in detergent, deionized water, acetone, and isopropanol.

    • Apply a layer of TiO₂ paste onto the conductive side of the FTO glass using the doctor-blade technique to achieve a desired thickness.

    • Sinter the TiO₂ film in a furnace by gradually increasing the temperature to 450-500°C and maintaining that temperature for 30 minutes.

    • Allow the photoanode to cool to room temperature.

  • Dye Sensitization:

    • Prepare the dye solution containing the this compound dye and CDCA (1:1 molar ratio).

    • Immerse the TiO₂ photoanode in the dye solution and keep it in a dark, sealed container for 12-24 hours.

    • After sensitization, rinse the photoanode with the solvent used for the dye solution to remove excess, unbound dye molecules, and then dry it.

  • Assembly of the DSSC:

    • Place a thermoplastic sealant frame on the dye-sensitized photoanode.

    • Position the platinized counter electrode on top of the sealant.

    • Heat the assembly on a hot plate at approximately 100-120°C to seal the two electrodes together, leaving a small opening for electrolyte injection.

  • Electrolyte Injection:

    • Introduce the iodide-based electrolyte into the cell through the opening via vacuum backfilling or capillary action.

    • Seal the opening completely with a small piece of the sealant and a coverslip.

Protocol 3: Characterization of the DSSC

1. Current-Voltage (J-V) Measurements:

  • Use a solar simulator with a light intensity of 100 mW/cm² (AM 1.5G) to illuminate the fabricated DSSC.

  • Measure the current density and voltage using a source meter.

  • From the J-V curve, determine the short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (PCE).

2. Incident Photon-to-Current Conversion Efficiency (IPCE) Measurement:

  • Use a setup consisting of a light source, a monochromator, and a potentiostat.

  • Illuminate the DSSC with monochromatic light of varying wavelengths.

  • Measure the resulting photocurrent at each wavelength.

  • Calculate the IPCE as the ratio of the number of collected electrons to the number of incident photons.

3. Electrochemical Impedance Spectroscopy (EIS):

  • Use a potentiostat with a frequency response analyzer.

  • Apply a small AC voltage perturbation to the DSSC under illumination at a constant DC bias (usually the Voc).

  • Measure the impedance response over a range of frequencies.

  • Analyze the resulting Nyquist or Bode plots to investigate the charge transfer processes and recombination kinetics within the cell.

Visualizations

DSSC_Working_Principle cluster_dssc Dye-Sensitized Solar Cell Sunlight Dye This compound Dye (S) Sunlight->Dye 1. Light Absorption (S → S*) TiO2_CB TiO₂ Conduction Band Dye->TiO2_CB 2. Electron Injection External_Load Load TiO2_CB->External_Load 3. Electron Transport TiO2_VB TiO₂ Valence Band Electrolyte_Red I⁻ Electrolyte_Red->Dye 4. Dye Regeneration Electrolyte_Ox I₃⁻ Counter_Electrode Counter Electrode Counter_Electrode->Electrolyte_Ox 5. Reduction at Counter Electrode External_Load->Counter_Electrode

Caption: Working principle of a this compound-based dye-sensitized solar cell.

Phenothiazine_Dye_Design Phenothiazine_Core This compound (Donor) Pi_Bridge π-Conjugated Bridge Phenothiazine_Core->Pi_Bridge Donor-π Bridge Acceptor_Anchor Acceptor & Anchoring Group (e.g., Cyanoacrylic Acid) Pi_Bridge->Acceptor_Anchor π Bridge-Acceptor TiO2_Surface TiO₂ Semiconductor Surface Acceptor_Anchor->TiO2_Surface Anchoring

Caption: Molecular design strategy of a D-π-A this compound dye.

DSSC_Fabrication_Workflow Start Start FTO_Cleaning FTO Substrate Cleaning Start->FTO_Cleaning TiO2_Deposition TiO₂ Paste Deposition FTO_Cleaning->TiO2_Deposition Sintering Sintering at 450-500°C TiO2_Deposition->Sintering Dye_Sensitization Dye Loading (Sensitization) Sintering->Dye_Sensitization Assembly Cell Assembly with Counter Electrode Dye_Sensitization->Assembly Electrolyte_Injection Electrolyte Injection & Sealing Assembly->Electrolyte_Injection Characterization Photovoltaic Characterization Electrolyte_Injection->Characterization End End Characterization->End

Caption: Experimental workflow for DSSC fabrication and characterization.

References

Application Notes and Protocols for the Electrochemical Synthesis of Phenothiazine S-Oxides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Phenothiazine and its derivatives are a cornerstone in medicinal chemistry, particularly as antipsychotic medications.[1][2] The metabolic S-oxidation of these compounds is a critical pathway that influences their pharmacological and toxicological profiles.[1][3] Traditional chemical oxidation methods often rely on harsh reagents and may suffer from a lack of selectivity. This document details the protocols for the electrochemical synthesis of this compound S-oxides, presenting a green, efficient, and highly controllable alternative.[1] By precisely managing the applied potential or current, this method allows for the selective oxidation of the sulfur atom in the this compound core, providing a tractable route to obtaining these important metabolites for further study.[2][3]

Core Principles of Electrochemical Synthesis

The electrochemical oxidation of phenothiazines to their corresponding S-oxides is a well-studied process that leverages controlled electron transfer at an electrode surface. The core mechanism involves the following steps:

  • Initial Oxidation: The this compound molecule undergoes a one-electron oxidation at the anode to form a stable cation radical intermediate (PTZ•+).[4][5]

  • Nucleophilic Attack: In the presence of water, which can be present as a co-solvent or as residual moisture in a non-aqueous solvent like acetonitrile, the water molecule acts as a nucleophile and attacks the sulfur atom of the cation radical.[1][6]

  • Formation of Sulfoxide: This reaction, following subsequent deprotonation and electron transfer steps, leads to the formation of the this compound S-oxide (sulfoxide).[7]

  • Further Oxidation: If the applied potential is sufficiently high or the electrolysis is prolonged, the sulfoxide can undergo further oxidation to form the corresponding S,S-dioxide (sulfone).[1][7]

Selectivity towards the desired S-oxide is achieved by carefully controlling the experimental conditions, most notably the applied electrode potential or current, which is determined through preliminary cyclic voltammetry analysis.[1][2]

Data Presentation: Electrochemical Parameters

The following table summarizes the key electrochemical data for the oxidation of representative this compound derivatives. The first anodic peak potential (Epa1) is a critical parameter for designing preparative scale electrolysis experiments.

CompoundAbbreviationFirst Anodic Peak Potential (Epa1) vs Fc/Fc+Common Solvent / Electrolyte SystemReference
2-Chlorothis compound2CPTZ376 mVAcetonitrile / TBAPF6[2][3]
ChlorpromazineCPZ595 mVAcetonitrile / TBAPF6[2][3][8]

Note: Potentials are referenced against the Ferrocene/Ferrocenium (Fc/Fc+) redox couple. TBAPF6 refers to Tetrabutylammonium hexafluorophosphate.

Experimental Workflow

The overall process for determining optimal synthesis conditions and performing the preparative synthesis is outlined below.

G cluster_prep Phase 1: Analysis cluster_synthesis Phase 2: Synthesis & Analysis start Start: This compound Derivative cv Cyclic Voltammetry (CV) Analysis start->cv Dissolve in Electrolyte Solution determine_e Determine Oxidation Potential (Epa) cv->determine_e Analyze Voltammogram bulk Preparative Scale Electrolysis (Constant Current/Potential) determine_e->bulk Use Epa to set Electrolysis Conditions monitor Reaction Monitoring (e.g., HPLC, TLC) bulk->monitor Periodically Sample Reaction monitor->bulk Continue until Starting Material is Consumed workup Work-up & Purification monitor->workup Upon Completion char Product Characterization (NMR, MS) workup->char end_prod Final Product: This compound S-Oxide char->end_prod

Caption: Workflow for electrochemical synthesis of this compound S-oxides.

Experimental Protocols

Protocol 1: Cyclic Voltammetry (CV) for Determination of Oxidation Potential

This protocol describes the procedure to determine the characteristic oxidation potential of a this compound derivative, which is essential for planning the preparative scale synthesis.

1. Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Working Electrode (WE): Glassy Carbon Electrode (GCE), 3 mm diameter

  • Counter Electrode (CE): Platinum wire or gauze

  • Reference Electrode (RE): Silver/Silver Chloride (Ag/AgCl) or a Silver wire pseudo-reference

  • Volumetric flasks and standard laboratory glassware

  • Inert gas (Nitrogen or Argon) supply

2. Reagents:

  • This compound derivative (e.g., Chlorpromazine), ~5 mM concentration

  • Solvent: Anhydrous Acetonitrile (MeCN), HPLC grade

  • Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF6), 0.1 M concentration

  • Internal Standard (optional but recommended): Ferrocene

3. Procedure:

  • Prepare the Electrolyte Solution: Accurately weigh the supporting electrolyte (TBAPF6) and dissolve it in the solvent (Acetonitrile) in a volumetric flask to achieve a final concentration of 0.1 M.

  • Prepare the Analyte Solution: Accurately weigh the this compound derivative and dissolve it in the prepared electrolyte solution to achieve a final concentration of approximately 5 mM.

  • Assemble the Electrochemical Cell:

    • Polish the GCE working electrode with alumina slurry, rinse thoroughly with deionized water and the solvent (acetonitrile), and dry completely.

    • Place the prepared analyte solution into the electrochemical cell.

    • Assemble the three electrodes (WE, CE, RE) in the cell, ensuring the tip of the reference electrode is close to the working electrode.

  • Deoxygenate the Solution: Bubble inert gas (N2 or Ar) through the solution for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.

  • Perform the CV Scan:

    • Set the potential window to scan from an initial potential where no reaction occurs (e.g., 0 V) to a potential beyond the expected first oxidation (~1.5 V), and then back to the starting potential.

    • Set the scan rate to 100 mV/s.[9]

    • Run the cyclic voltammogram. If using an internal standard like ferrocene, a reversible wave should be observed around +0.4-0.6 V vs Ag/AgCl, which can be used to reference the potentials.

  • Data Analysis:

    • Identify the first anodic (oxidation) peak potential, designated as Epa1. This peak corresponds to the formation of the this compound cation radical.[8] This potential will be used to inform the conditions for the preparative electrolysis.

Protocol 2: Preparative Electrochemical Synthesis via Constant Current Electrolysis

This protocol describes the bulk synthesis of this compound S-oxide using a constant current method, which is often more straightforward to implement than constant potential methods.[2][3]

1. Materials and Equipment:

  • Constant current power supply or potentiostat capable of galvanostatic mode.

  • Electrolysis cell (e.g., a divided or undivided glass cell, or a commercial reactor like the ElectraSyn 2.0).[2]

  • Working Electrode (Anode): Reticulated Vitreous Carbon (RVC) or a large surface area carbon felt.

  • Counter Electrode (Cathode): Carbon rod or platinum gauze.

  • Magnetic stirrer and stir bar.

  • Equipment for reaction monitoring (TLC or HPLC).[2]

  • Rotary evaporator and standard equipment for chemical work-up and purification (e.g., column chromatography).

2. Reagents:

  • This compound derivative (e.g., 2-Chlorothis compound), substrate.

  • Solvent: Anhydrous Acetonitrile (MeCN).

  • Supporting Electrolyte: TBAPF6 (0.1 M).

  • Deionized water.

3. Procedure:

  • Cell Setup: Prepare the electrolyte solution (0.1 M TBAPF6 in MeCN) containing the this compound substrate (e.g., 0.05 M) in the electrolysis cell. Add a magnetic stir bar.

  • Electrode Assembly: Insert the anode (RVC) and cathode into the solution. Ensure they do not touch.

  • Initiate Electrolysis:

    • Begin stirring the solution to ensure mass transport to the electrode surface.

    • Apply a constant current. A current of 1.0 - 2.0 mA is a typical starting point for small-scale reactions (~5-10 mL volume).[2][3][10] The optimal current may need to be determined empirically to maximize selectivity for the S-oxide over the S,S-dioxide.

    • Allow the electrolysis to proceed at room temperature (e.g., 25 °C) for a set duration, typically several hours (e.g., 24 hours).[2][3]

  • Reaction Monitoring:

    • Periodically take small aliquots from the reaction mixture.

    • Analyze the aliquots by TLC or HPLC to monitor the consumption of the starting material and the formation of the product(s).[3] The S-oxide is typically more polar than the starting this compound.

  • Work-up and Purification:

    • Once the starting material is consumed or desired conversion is reached, turn off the power supply.

    • Remove the electrodes from the solution.

    • Evaporate the acetonitrile solvent using a rotary evaporator.

    • The remaining residue will contain the product, supporting electrolyte, and any side products. Redissolve the residue in an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water to remove the electrolyte.

    • Dry the organic layer, concentrate it, and purify the crude product using column chromatography on silica gel to isolate the pure this compound S-oxide.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

References

Application Notes and Protocols for the Utilization of Phenothiazine Derivatives in Photodynamic Therapy for Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photodynamic therapy (PDT) is a non-invasive therapeutic modality for cancer treatment that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) that induce localized tumor destruction. Phenothiazine derivatives have emerged as a promising class of photosensitizers due to their strong absorption in the therapeutic window (600-800 nm), efficient generation of singlet oxygen, and preferential accumulation in tumor tissues. This document provides detailed application notes and experimental protocols for the use of this compound derivatives in PDT for cancer research and development.

Key this compound Derivatives in Photodynamic Therapy

Several this compound derivatives have been extensively investigated for their photodynamic activity against various cancer types. The most prominent among these are Methylene Blue (MB), Toluidine Blue O (TBO), Azure A, and Azure B. These compounds share a common tricyclic this compound core structure but differ in their N-demethylation patterns, which influences their photophysical and biological properties.[1][2]

Data Presentation: Photophysical and Photochemical Properties

The efficacy of a photosensitizer in PDT is largely determined by its photophysical properties. Key parameters include the absorption maximum (λmax), molar extinction coefficient (ε), fluorescence quantum yield (ΦF), and singlet oxygen quantum yield (ΦΔ). A summary of these properties for common this compound derivatives is presented in Table 1.

Photosensitizerλmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Fluorescence Quantum Yield (ΦF)Singlet Oxygen Quantum Yield (ΦΔ)Solvent/MediumReference(s)
Methylene Blue664~74,0000.020.52Water[1]
Toluidine Blue O636~36,000-0.46Water[3]
Azure A631---Water[4]
Azure B648---Water[4]
New Methylene Blue630-635~79,400-0.77Water[1]

Table 1: Photophysical Properties of Selected this compound Derivatives. Note: Values can vary depending on the solvent and experimental conditions.

Data Presentation: In Vitro Efficacy of this compound-Mediated PDT

The cytotoxic efficacy of this compound derivatives in PDT is typically evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the photosensitizer's potency. Table 2 summarizes the IC50 values of different this compound derivatives in various cancer cell lines following PDT.

PhotosensitizerCancer Cell LineLight Dose (J/cm²)IC50 (µM)Reference(s)
Methylene BlueMDA-MB-231 (Breast)4.5~2.5[5]
Methylene BlueMCF-7 (Breast)4.5~5[5]
Methylene BlueSCC-9 (Oral Squamous Carcinoma)-41.4 (dark), lower with PDT[6]
Toluidine Blue OJurkat (Leukemia)11<0.15[3]
Toluidine Blue OSCC-9 (Oral Squamous Carcinoma)-362.6 (dark), lower with PDT[6]
FluphenazineVarious cancer cell lines-5-20 (dark)[7]
CWHM-974 (Fluphenazine derivative)Various cancer cell lines-1.37-14.03 (dark)[7]
PEGylated this compound (PP)HeLa (Cervical)-229.1[8]
PEGylated this compound (PPO)HepG2 (Liver)-161.3[8]
PEGylated this compound (PPO)MCF7 (Breast)-131.7[8]

Table 2: In Vitro Cytotoxicity of this compound Derivatives in Photodynamic Therapy.

Experimental Protocols

Protocol 1: Synthesis of the this compound Core

This protocol describes a general method for the synthesis of the basic this compound structure.[9]

Materials:

  • Diphenylamine

  • Sulfur

  • Anhydrous aluminum chloride

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, combine diphenylamine, sulfur, and anhydrous aluminum chloride in a molar ratio of approximately 2:2:1.

  • Heat the mixture in an oil bath to 140-150°C with constant stirring. Caution: This reaction produces hydrogen sulfide gas, which is highly toxic. The reaction should be performed in a well-ventilated fume hood.

  • Maintain the temperature and stirring until the reaction is complete, which is typically indicated by the cessation of gas evolution.

  • Allow the reaction mixture to cool to room temperature.

  • Add water to the flask and heat the mixture at reflux for 30 minutes to decompose the aluminum chloride complex.

  • Filter the hot solution to remove any insoluble impurities.

  • Add ethanol to the flask containing the solid residue and reflux for 20 minutes.

  • Filter the hot ethanol solution. Repeat this extraction process until all the solid has dissolved.

  • Combine the ethanol filtrates and allow the solution to cool slowly to room temperature, and then chill in a refrigerator for 12 hours to induce crystallization of this compound.

  • Collect the this compound crystals by suction filtration and wash them with a small amount of cold ethanol.

  • Recrystallize the crude this compound from hot ethanol to obtain the purified product.

Protocol 2: In Vitro Photodynamic Therapy and Cytotoxicity Assessment (MTT Assay)

This protocol outlines the procedure for evaluating the phototoxicity of this compound derivatives against cancer cells in vitro using the MTT assay.[10][11][12][13]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound derivative stock solution (dissolved in a suitable solvent like DMSO or water)

  • 96-well cell culture plates

  • Light source with a specific wavelength corresponding to the photosensitizer's absorption maximum (e.g., LED array or laser)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)

  • Microplate reader

Procedure:

Cell Seeding:

  • Harvest and count the cancer cells.

  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.

Photosensitizer Incubation: 4. Prepare serial dilutions of the this compound derivative in serum-free culture medium. 5. Remove the culture medium from the wells and replace it with 100 µL of the photosensitizer solutions at various concentrations. Include a control group with medium only. 6. Incubate the plate for a predetermined time (e.g., 1-4 hours) at 37°C in the dark.

Irradiation: 7. After incubation, wash the cells twice with PBS to remove the extracellular photosensitizer. 8. Add 100 µL of fresh complete culture medium to each well. 9. Irradiate the plate with the light source at a specific wavelength and light dose (fluence). A "dark toxicity" control plate should be prepared in the same way but kept in the dark.

MTT Assay: 10. Following irradiation, incubate the plate for 24-48 hours at 37°C. 11. Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. 12. After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals. 13. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. 14. Measure the absorbance at 570-590 nm using a microplate reader.

Data Analysis: 15. Calculate the cell viability as a percentage of the untreated control. 16. Plot the cell viability against the photosensitizer concentration to determine the IC50 value.

Protocol 3: In Vivo Photodynamic Therapy in a Murine Xenograft Model

This protocol provides a general framework for evaluating the in vivo efficacy of this compound-mediated PDT in a subcutaneous tumor model in mice.[14][15][16][17]

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line of interest

  • Sterile PBS

  • Matrigel (optional)

  • This compound derivative formulated for in vivo administration

  • Anesthetic agent

  • Laser or LED light source with a fiber optic diffuser

  • Calipers for tumor measurement

Procedure:

Tumor Implantation:

  • Harvest and resuspend cancer cells in sterile PBS (or a mixture of PBS and Matrigel) at a concentration of 1-5 x 10⁶ cells per 100 µL.

  • Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.

  • Monitor the mice regularly for tumor growth.

Photodynamic Therapy: 4. When the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups. 5. Administer the this compound derivative to the mice via an appropriate route (e.g., intravenous, intraperitoneal, or intratumoral injection). 6. After a predetermined drug-light interval (DLI) to allow for photosensitizer accumulation in the tumor (e.g., 4-24 hours), anesthetize the mice. 7. Deliver a specific light dose to the tumor area using the fiber optic diffuser. The light dose will depend on the photosensitizer and tumor model.

Tumor Response Assessment: 8. Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate the tumor volume using the formula: (length × width²)/2. 9. Monitor the body weight and overall health of the mice. 10. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).

Signaling Pathways and Mechanisms of Action

This compound-mediated PDT induces cancer cell death primarily through the generation of singlet oxygen, which triggers oxidative stress and damages cellular components. The primary modes of cell death induced are apoptosis and necrosis, with the specific pathway depending on the photosensitizer, its subcellular localization, and the PDT dose.[8][12][18][19]

Apoptosis Signaling Pathway

PDT can initiate apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

apoptosis_pathway cluster_1 Apoptosome Formation PDT This compound-PDT ROS Reactive Oxygen Species (¹O₂) PDT->ROS Mitochondria Mitochondrial Damage ROS->Mitochondria Death_Receptors Death Receptors (e.g., Fas) ROS->Death_Receptors Bcl2 Anti-apoptotic Bcl-2 family ROS->Bcl2 Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Apaf1->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Caspase8 Caspase-8 (Initiator) Death_Receptors->Caspase8 Caspase8->Caspase3 Bax_Bak Pro-apoptotic Bax/Bak Bcl2->Bax_Bak Bax_Bak->Mitochondria

Caption: Intrinsic and extrinsic apoptosis pathways induced by this compound-PDT.

Necrosis and Necroptosis Signaling Pathway

At higher PDT doses or when apoptosis is inhibited, cell death can occur through necrosis, a less controlled process involving plasma membrane rupture and inflammation. Necroptosis is a programmed form of necrosis that can also be triggered by PDT.

necrosis_pathway High_PDT High-Dose This compound-PDT Severe_ROS Severe Oxidative Stress High_PDT->Severe_ROS ATP_Depletion ATP Depletion Severe_ROS->ATP_Depletion Mitochondrial_Collapse Mitochondrial Permeability Transition Severe_ROS->Mitochondrial_Collapse Plasma_Membrane_Damage Plasma Membrane Damage Severe_ROS->Plasma_Membrane_Damage RIPK1_RIPK3 RIPK1/RIPK3 Complex Severe_ROS->RIPK1_RIPK3 Cell_Swelling Cell Swelling & Organelle Disruption ATP_Depletion->Cell_Swelling Mitochondrial_Collapse->Cell_Swelling Plasma_Membrane_Damage->Cell_Swelling Necroptosis Necroptosis Plasma_Membrane_Damage->Necroptosis Necrosis Necrosis Cell_Swelling->Necrosis MLKL MLKL Phosphorylation RIPK1_RIPK3->MLKL MLKL->Plasma_Membrane_Damage

Caption: Necrosis and necroptosis pathways initiated by high-dose this compound-PDT.

Experimental Workflow Visualization

A typical workflow for the in vitro evaluation of a novel this compound derivative for PDT is outlined below.

experimental_workflow Start Start: Novel This compound Derivative Synthesis Synthesis and Purification Start->Synthesis Photophysical Photophysical Characterization (λmax, ΦΔ, etc.) Synthesis->Photophysical InVitro_Setup In Vitro Cell Culture (Cancer Cell Lines) Synthesis->InVitro_Setup PDT_Treatment PDT Treatment (Incubation & Irradiation) Photophysical->PDT_Treatment InVitro_Setup->PDT_Treatment Cytotoxicity Cytotoxicity Assay (e.g., MTT) PDT_Treatment->Cytotoxicity Mechanism Mechanism of Action (Apoptosis/Necrosis Assays) PDT_Treatment->Mechanism InVivo_Decision Promising In Vitro Results? Cytotoxicity->InVivo_Decision Mechanism->InVivo_Decision InVivo_Studies In Vivo Animal Studies (Tumor Models) InVivo_Decision->InVivo_Studies Yes Stop Stop/Optimize InVivo_Decision->Stop No End End: Candidate for Preclinical Development InVivo_Studies->End

Caption: A generalized workflow for the evaluation of this compound derivatives in PDT.

Conclusion

This compound derivatives represent a versatile and effective class of photosensitizers for photodynamic therapy. Their favorable photophysical properties and potent anticancer activity make them valuable tools for cancer research and potential candidates for clinical development. The protocols and data presented in these application notes provide a comprehensive guide for researchers to explore the utility of this compound derivatives in PDT. Further research into novel derivatives with enhanced tumor selectivity and deeper tissue penetration will continue to advance the field of photodynamic therapy.

References

Application Notes and Protocols for Phenothiazine-Based Materials in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of phenothiazine-based materials for organic light-emitting diodes (OLEDs). Detailed protocols for the synthesis of a key this compound derivative and the fabrication of an OLED device are provided, along with a summary of the performance of various this compound-based materials.

Introduction to this compound-Based OLED Materials

This compound and its derivatives have emerged as a versatile class of materials for optoelectronic applications, owing to their unique photophysical and electrochemical properties.[1] Their characteristic non-planar, butterfly-like structure helps to suppress intermolecular aggregation, which is beneficial for maintaining high emission efficiency in the solid state.[1] The electron-rich nitrogen and sulfur heteroatoms make this compound an excellent electron donor, and its structure can be readily functionalized to tune its electronic properties for various roles within an OLED device, including as an emitter, host, or hole-transporting material.[2][3]

Recent advancements have focused on developing this compound derivatives for high-efficiency thermally activated delayed fluorescence (TADF) emitters, which can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons.[4]

I. Synthesis of this compound-Based Materials

The synthesis of this compound derivatives often involves cross-coupling reactions to introduce various functional groups at the N-10 position or the C-3 and C-7 positions of the this compound core. Common synthetic strategies include the Buchwald-Hartwig amination and Suzuki coupling reactions.

Protocol 1: Synthesis of 10-Phenyl-10H-phenothiazine

This protocol describes the synthesis of a foundational this compound derivative, 10-phenyl-10H-phenothiazine, via a Buchwald-Hartwig cross-coupling reaction.

Materials:

  • This compound

  • Iodobenzene or Bromobenzene

  • Sodium tert-butoxide (NaOtBu)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri-tert-butylphosphonium tetrafluoroborate (t-Bu₃PHBF₄) or Tri-t-butylphosphine

  • Toluene (anhydrous)

  • Dichloromethane

  • Ethyl acetate

  • Petroleum ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon)

Procedure:

  • Reaction Setup: In a glovebox or under a nitrogen/argon atmosphere, add this compound (1.00 equiv.), iodobenzene (or bromobenzene, 1.22 equiv.), and sodium tert-butoxide (1.29 equiv.) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Catalyst Addition: To the flask, add the palladium catalyst, tris(dibenzylideneacetone)dipalladium(0) (3 mol %), and the phosphine ligand, tri-tert-butylphosphonium tetrafluoroborate (6 mol %).

  • Solvent Addition: Add anhydrous toluene to the flask to a concentration of approximately 0.5 M with respect to this compound.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the removal of dissolved oxygen.

  • Reaction: Heat the reaction mixture to reflux (approximately 110-160 °C) and stir for 16-20 hours.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate and water to the reaction mixture and transfer to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (e.g., 20:1 v/v) as the eluent.[5]

  • Characterization: Collect the fractions containing the desired product and remove the solvent to yield 10-phenyl-10H-phenothiazine as a white solid. Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.[5]

Synthetic Pathway for 10-Phenyl-10H-phenothiazine

G cluster_reactants Reactants cluster_reagents Reagents & Catalysts cluster_process Process cluster_product Product This compound This compound Reaction Buchwald-Hartwig Coupling (Reflux, 16-20h) This compound->Reaction Iodobenzene Iodobenzene/ Bromobenzene Iodobenzene->Reaction Pd2(dba)3 Pd2(dba)3 Pd2(dba)3->Reaction Catalyst t-Bu3PHBF4 t-Bu3PHBF4 t-Bu3PHBF4->Reaction Ligand NaOtBu NaOtBu NaOtBu->Reaction Base Toluene Toluene (Solvent) Toluene->Reaction Solvent Workup Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification 10-Phenyl-10H-phenothiazine 10-Phenyl-10H-phenothiazine Purification->10-Phenyl-10H-phenothiazine

Caption: General workflow for the synthesis of 10-Phenyl-10H-phenothiazine.

II. Application in OLEDs and Device Fabrication

This compound-based materials can be incorporated into various layers of an OLED. The following protocol describes the fabrication of a solution-processed OLED, a cost-effective method for large-area device manufacturing.[6]

Protocol 2: Fabrication of a Solution-Processed OLED

This protocol outlines the fabrication of a multilayer OLED using a this compound derivative as the emissive layer (EML).

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) solution

  • This compound-based emissive material (e.g., KCPTZ) dissolved in a suitable organic solvent (e.g., chloroform)[5]

  • Electron-transporting material (ETM), e.g., 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi)

  • Hole-transporting material (HTM) for doped devices, e.g., 4,4′-Di(9H-carbazol-9-yl)-1,1′-biphenyl (CBP)

  • Lithium fluoride (LiF)

  • Aluminum (Al)

  • Deionized water, isopropanol, acetone

  • Nitrogen or argon for glovebox environment

Equipment:

  • Ultrasonic bath

  • UV-ozone cleaner

  • Spin coater

  • Thermal evaporator

  • Glovebox system

Procedure:

  • Substrate Cleaning: Clean the ITO-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a stream of nitrogen and then treat them with UV-ozone for 15 minutes to improve the work function of the ITO.

  • Hole Injection Layer (HIL) Deposition: Transfer the cleaned substrates into a nitrogen-filled glovebox. Spin-coat a layer of PEDOT:PSS (e.g., at 4000 rpm for 60 s) onto the ITO surface to form a film of approximately 35 nm. Anneal the substrates on a hotplate at 120 °C for 15 minutes.

  • Emissive Layer (EML) Deposition: Prepare a solution of the this compound-based emitter in a suitable solvent. For a doped device, co-dissolve the emitter and a host material like CBP at a specific weight percentage (e.g., 5 wt%).[5] Spin-coat the emissive layer solution onto the PEDOT:PSS layer to achieve a desired thickness (e.g., 20 nm).[6] Anneal the film according to the material's specifications.

  • Electron Transport Layer (ETL) and Cathode Deposition: Transfer the substrates to a high-vacuum thermal evaporator (pressure < 10⁻⁶ Torr).

    • Deposit the electron-transporting layer (e.g., TPBi, 40 nm).[6]

    • Deposit a thin layer of lithium fluoride (LiF, 0.5 nm) as an electron injection layer.[6]

    • Deposit the aluminum (Al) cathode (e.g., 200 nm).[6]

  • Encapsulation and Characterization: Encapsulate the fabricated device using a UV-curable epoxy and a glass lid to protect it from atmospheric moisture and oxygen. Characterize the device by measuring its current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and efficiency (current efficiency, power efficiency, and external quantum efficiency).

OLED Device Fabrication Workflow

G cluster_substrate Substrate Preparation cluster_solution Solution Processing (Spin Coating) cluster_vacuum Vacuum Deposition cluster_final Final Steps ITO_Cleaning ITO Substrate Cleaning UV_Ozone UV-Ozone Treatment ITO_Cleaning->UV_Ozone PEDOT_PSS HIL: PEDOT:PSS (35 nm) UV_Ozone->PEDOT_PSS EML EML: this compound Derivative (20 nm) PEDOT_PSS->EML ETL ETL: TPBi (40 nm) EML->ETL EIL EIL: LiF (0.5 nm) ETL->EIL Cathode Cathode: Al (200 nm) EIL->Cathode Encapsulation Encapsulation Cathode->Encapsulation Characterization Characterization Encapsulation->Characterization

Caption: A typical workflow for fabricating a solution-processed OLED.

III. Performance Data of this compound-Based OLEDs

The performance of OLEDs utilizing this compound-based materials varies significantly depending on the specific molecular structure, its role in the device (emitter, host, etc.), and the device architecture. Below is a summary of reported performance data for various this compound derivatives.

Material Name/TypeRole in OLEDColorMax. EQE (%)Max. CE (cd/A)Max. PE (lm/W)Max. Luminance (cd/m²)
Emitters
KCPOZ (doped in CBP)[5]TADF EmitterYellow31.595.285.618,240
PXZ2PTO (non-doped)[7]TADF EmitterGreen16.444.932.0-
NTPCF (neat film)[4]EmitterOrange---8400
NTPCF (doped)[4]EmitterCool White3.36---
NTPCF (doped)[4]EmitterWarm White4.25---
PTZ-(TPE)₂ (doping-free)[8]Emitter-4.33---
MQPTZ[9]EmitterGreen--5.7560,000
PQPTZ[9]EmitterGreen--2.555,000
Host Materials
DMACMNPTO (hosting blue TADF)[10]HostBlue18.333.337.4-
DMACMNPTO (hosting green TADF)[10]HostGreen18.649.147.2-
DMACMNPTO (hosting yellow TADF)[10]HostYellow19.159.266.0-
Hole-Transporting Materials (HTMs)
DDPPFPh (in green TADF OLED)[11]HTMGreen27.278.069.144,200
DDPPFPh (in yellow PhOLED)[11]HTMYellow19.650.645.419,400

EQE: External Quantum Efficiency; CE: Current Efficiency; PE: Power Efficiency.

Conclusion

This compound-based materials are highly promising for the development of next-generation OLEDs. Their versatile synthesis allows for fine-tuning of their optoelectronic properties, leading to high-efficiency emitters, stable host materials, and effective charge-transporting layers. The protocols and data presented here provide a foundation for researchers to explore and innovate within this exciting class of organic electronic materials.

References

Application of Phenothiazine Compounds as Hole Collection Materials in Organic Solar Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenothiazine, a heterocyclic compound well-known for its applications in medicinal chemistry, has emerged as a promising building block for novel electronic materials.[1][2][3] Its electron-rich nature, non-planar butterfly-like structure which can suppress intermolecular aggregation, and versatile functionalization possibilities make it an excellent candidate for hole transport materials (HTMs) in organic solar cells (OSCs).[2] This document provides detailed application notes and protocols for the use of this compound-based compounds as hole collection/transport layers in OSCs, summarizing key performance data and experimental methodologies from recent literature.

Data Presentation: Performance of this compound-Based HTMs in OSCs

The following tables summarize the photovoltaic performance of various this compound derivatives when incorporated into organic solar cells.

Table 1: this compound Derivatives as Hole Transport/Collection Layers

This compound DerivativeOSC Active LayerDevice ArchitectureVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference
APS (4-phenothiazin-10-yl-anisole)P3HT:PC61BMInverted0.5810.7157.33.56[4]
PTZ1P3HT:PC71BMConventional0.846.5746.02.54
PTZ2P3.HT:PC71BMConventional0.768.8148.03.25

Table 2: this compound Derivatives as Solid Additives in Non-Fullerene OSCs

Additive (wt%)Active LayerVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference
No AdditivePM6:Y60.8325.1670.014.57[5]
PTz-Ph (15%)PM6:Y60.8225.5973.815.51[5]
PTz-Et (15%) PM6:Y6 0.82 26.05 74.6 15.75 [5]
DIO (0.5 vol%)PM6:Y60.8024.8974.914.88[5]

Experimental Protocols

Protocol 1: Synthesis of N-Ethyl-phenothiazine (PTz-Et)

This protocol describes the synthesis of a this compound derivative used as a solid additive in high-performance non-fullerene organic solar cells.[5]

Materials:

  • This compound

  • Potassium hydroxide (KOH)

  • Dimethyl sulfoxide (DMSO)

  • Bromoethane

  • Ethyl acetate (EA)

  • Hexane

  • Deionized water

Procedure:

  • Prepare a solution of potassium hydroxide (100.4 mmol, 5.63 g) and this compound (25.1 mmol, 5.0 g) in dimethyl sulfoxide (25 mL).

  • Stir the solution at room temperature for 2 hours.

  • Add bromoethane (31.4 mmol, 3.42 g) dropwise at 0 °C.

  • Allow the reaction mixture to proceed at room temperature overnight.

  • Pour the resulting mixture into 100 mL of water and filter to obtain a pale yellow solid.

  • Purify the crude product by column chromatography using a 1:99 ethyl acetate/hexane eluent.

  • The final product is a pale yellow powder (5.2 g, 91% yield).[5]

Protocol 2: Fabrication of Conventional Non-Fullerene Organic Solar Cells with this compound-Based Solid Additives

This protocol details the fabrication of a conventional architecture organic solar cell using a PM6:Y6 active layer with this compound-based solid additives.[5]

Materials and Equipment:

  • Indium tin oxide (ITO)-coated glass substrates

  • Acetone, detergent, deionized water, isopropanol

  • PEDOT:PSS aqueous dispersion

  • PM6 and Y6 (or other suitable donor/acceptor)

  • N-Ethyl-phenothiazine (PTz-Et) or N-Phenyl-phenothiazine (PTz-Ph)

  • Chloroform (CHCl3)

  • PNDIT-F3N (or other suitable electron transport layer material)

  • Silver (Ag) evaporation source

  • Ultrasonic bath, spin coater, thermal evaporator, glovebox

Procedure:

  • Substrate Cleaning:

    • Clean ITO-coated glass substrates by ultrasonication in acetone, detergent, deionized water, and isopropanol, each for 10 minutes.

    • Expose the substrates to O2 plasma for 3 minutes.[5]

  • Hole Transport Layer (HTL) Deposition:

    • Spin-coat a thin film of PEDOT:PSS onto the cleaned ITO substrates at 4000 rpm for 30 seconds.

    • Anneal the substrates at 150 °C for 10 minutes in ambient conditions.[5]

  • Photoactive Layer Preparation and Deposition:

    • Prepare a solution of PM6:Y6 (1:1.2 by weight, 8.1 mg/mL) in CHCl3.

    • Add the desired weight percentage of the this compound-based solid additive (e.g., 15 wt% PTz-Et) to the solution.

    • Stir the solution at 110 °C for 10 minutes and then cool to room temperature.

    • Spin-coat the photoactive layer at 600 rpm for 30 seconds, followed by 3000 rpm for 10 seconds.

    • Thermally anneal the films at 120 °C for 10 minutes.[5]

  • Electron Transport Layer (ETL) Deposition:

    • Spin-coat the PNDIT-F3N film at 1500 rpm for 60 seconds, followed by 3000 rpm for 10 seconds.[5]

  • Cathode Deposition:

    • Deposit 100 nm of Ag through a shadow mask in a high vacuum (1 × 10−4 Pa) thermal evaporator.[5]

  • Encapsulation:

    • Encapsulate the devices with glass caps using a UV-curable resin inside a glovebox.[5]

Protocol 3: Fabrication of an Inverted Organic Solar Cell with a this compound-based Hole Collection Layer

This protocol outlines the fabrication of an inverted OSC using a solution-processable this compound derivative as the hole collection layer.[4]

Materials and Equipment:

  • Indium tin oxide (ITO)-coated glass substrates

  • 4-phenothiazin-10-yl-anisole (APS)

  • P3HT and PC61BM (or other suitable donor/acceptor)

  • Calcium (Ca)

  • Aluminum (Al)

  • Appropriate solvents for each layer

  • Ultrasonic bath, spin coater, thermal evaporator, glovebox

Procedure:

  • Substrate Cleaning: Follow the same procedure as in Protocol 2.

  • Hole Collection Layer (HCL) Deposition:

    • Prepare a solution of APS in a suitable solvent.

    • Spin-coat the APS solution onto the cleaned ITO substrates.

    • Anneal the film at an optimized temperature.

  • Active Layer Deposition:

    • Prepare a blend solution of P3HT:PC61BM.

    • Spin-coat the active layer onto the APS layer.

    • Anneal the active layer to optimize morphology.

  • Electron Transport Layer (ETL) and Cathode Deposition:

    • Thermally evaporate a thin layer of Ca followed by a thicker layer of Al under high vacuum.

  • Encapsulation: Encapsulate the device as described in Protocol 2.

Visualizations

Charge Transport Mechanism in a Conventional Organic Solar Cell

Charge_Transport cluster_OSC Organic Solar Cell Layers Anode Anode (e.g., ITO) HTL Hole Transport Layer (this compound-based) HTL->Anode 5. Hole Collection ActiveLayer Active Layer (Donor:Acceptor Blend) Exciton Exciton (Hole-Electron Pair) ActiveLayer->Exciton 2. Exciton Generation ETL Electron Transport Layer Cathode Cathode (e.g., Al) ETL->Cathode 5. Electron Collection Photon Photon (Light) Photon->ActiveLayer 1. Light Absorption Hole Hole (+) Exciton->Hole 3. Exciton Dissociation Electron Electron (-) Exciton->Electron Hole->HTL 4. Hole Transport Electron->ETL 4. Electron Transport

Caption: Charge generation and transport process in a conventional organic solar cell.

Experimental Workflow for OSC Fabrication

OSC_Fabrication_Workflow cluster_prep Substrate Preparation cluster_deposition Layer Deposition (in Glovebox) cluster_final Final Steps Cleaning ITO Substrate Cleaning (Ultrasonication) Plasma O2 Plasma Treatment Cleaning->Plasma HTL_Depo HTL Spin Coating (e.g., PEDOT:PSS) Plasma->HTL_Depo HTL_Anneal HTL Annealing HTL_Depo->HTL_Anneal Active_Depo Active Layer Spin Coating (Donor:Acceptor + this compound) HTL_Anneal->Active_Depo Active_Anneal Active Layer Annealing Active_Depo->Active_Anneal ETL_Depo ETL Spin Coating Active_Anneal->ETL_Depo Cathode_Depo Cathode Thermal Evaporation ETL_Depo->Cathode_Depo Encapsulation Device Encapsulation Cathode_Depo->Encapsulation Characterization Device Characterization (J-V, EQE, etc.) Encapsulation->Characterization

References

Application Notes and Protocols: Phenothiazine as a Polymerization Inhibitor for Acrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acrylic acid (AA) is an essential monomer in the production of a wide range of polymers. However, its high reactivity makes it susceptible to spontaneous and often hazardous runaway polymerization, particularly at elevated temperatures or in the presence of initiators. To ensure safe handling, storage, and transportation, polymerization inhibitors are crucial. Phenothiazine (PTZ) is a widely utilized and effective inhibitor for acrylic acid, especially under process conditions such as distillation, where high temperatures and low oxygen levels are common.[1][2] This document provides detailed application notes and protocols for the use of this compound as a polymerization inhibitor for acrylic acid.

This compound functions as a radical scavenger, effectively terminating the free-radical chain reactions that lead to polymerization.[1] Its efficacy is particularly notable in trapping thermally generated alkyl radicals in the absence of oxygen, a condition where other common inhibitors like hydroquinone monomethyl ether (MeHQ) are less effective.[2]

Quantitative Data on Inhibitor Performance

The effectiveness of a polymerization inhibitor is quantified by its ability to delay the onset of polymerization (induction period) and its consumption rate under specific conditions. The following tables summarize key quantitative data regarding the use of this compound as an inhibitor for acrylic acid.

Inhibitor SystemTemperature (°C)AtmospherePTZ Consumption Rate (mol L⁻¹ h⁻¹)Oxygen to PTZ Consumption Ratio (mol/mol)Source
This compound in Acrylic Acid60AirNot Specified2:1[1]
This compound in Acrylic Acid90AirNot Specified4:1[1]
This compound in Acrylic Acid60NitrogenLower than in airNot Applicable[1]
This compound in Acrylic Acid90NitrogenLower than in airNot Applicable[1]

Table 1: Influence of Temperature and Atmosphere on this compound Consumption in Acrylic Acid. This table illustrates that the consumption of this compound increases with temperature and is higher in the presence of oxygen (air) compared to an inert atmosphere (nitrogen).[1] The molar ratio of oxygen to PTZ consumption also increases with temperature, indicating a more complex interplay of oxidation and radical trapping at higher temperatures.[1]

InhibitorTest ConditionsTime to Gelation (hours)Source
This compound (PTZ)Not Specified64[3]
N-(1-phenylethyl)this compoundNot Specified>122[3]
N-(1-phenylethyl)this compound + NitrosobenzeneNot Specified>122[3]

Table 2: Comparative Efficacy of this compound and its Derivatives. This table highlights the improved performance of N-alkylated this compound derivatives, which can significantly extend the time to gelation compared to unsubstituted this compound.[3]

Experimental Protocols

Protocol 1: Evaluation of Inhibitor Efficiency by Determining Induction Period

This protocol outlines a general method for determining the induction period of acrylic acid in the presence of an inhibitor under isothermal conditions.

Materials:

  • Acrylic acid (inhibitor-free, freshly distilled)

  • This compound (reagent grade)

  • Solvent (e.g., chlorobenzene, if required for dilution)

  • Reaction vessel with a temperature controller, magnetic stirrer, and reflux condenser

  • Inert gas supply (e.g., nitrogen or argon)

  • Means of monitoring polymerization (e.g., viscometer, dilatometer, or visual observation of gelation)

Procedure:

  • Preparation of Inhibitor Stock Solution: Prepare a stock solution of this compound in acrylic acid or a suitable solvent at a known concentration.

  • Reaction Setup: Place a known volume of inhibitor-free acrylic acid into the reaction vessel. If using a solvent, add it at this stage.

  • Inhibitor Addition: Add the required volume of the this compound stock solution to the acrylic acid to achieve the desired final inhibitor concentration.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas for at least 15-20 minutes to remove dissolved oxygen. Maintain a gentle flow of the inert gas throughout the experiment.

  • Temperature Control: Bring the reaction mixture to the desired experimental temperature and maintain it throughout the experiment.

  • Monitoring: Start monitoring for the onset of polymerization. The induction period is the time from reaching the set temperature until the first signs of polymerization are detected (e.g., a sudden increase in viscosity, a change in volume, or the formation of a visible gel).

  • Data Recording: Record the induction period for different concentrations of this compound and at various temperatures.

Protocol 2: "Shortstop" Inhibition of Runaway Polymerization

This protocol describes the emergency procedure for inhibiting a runaway polymerization of acrylic acid using a this compound solution.

Materials:

  • "Shortstop" solution: A concentrated solution of this compound. A 30% active liquid solution of PTZ in a suitable solvent like Rhodiasolv Polarclean HSP1 is a commercial example.

  • Emergency injection system capable of rapidly and effectively dispersing the inhibitor solution throughout the bulk monomer.

Procedure:

  • Detection of Runaway Polymerization: A runaway polymerization is indicated by a rapid, uncontrolled increase in temperature.

  • Activation of Shortstop System: Immediately upon detection of a runaway polymerization, activate the emergency injection system.

  • Inhibitor Injection: Inject a predetermined volume of the shortstop solution into the vessel containing the acrylic acid. The goal is to achieve a final inhibitor concentration sufficient to quench the polymerization reaction.

  • Mixing: Ensure rapid and thorough mixing of the inhibitor with the monomer. This can be facilitated by the injection method itself or by activating emergency agitators.

  • Cooling: Simultaneously, apply maximum cooling to the vessel to help dissipate the heat generated by the exothermic polymerization.

  • Monitoring: Continuously monitor the temperature of the vessel to confirm that the polymerization has been successfully quenched and the temperature is decreasing.

Mechanism of Action and Experimental Workflow

Inhibition Mechanism of this compound

This compound inhibits the free-radical polymerization of acrylic acid primarily by acting as a radical scavenger. The process involves the donation of a hydrogen atom from the amine group of this compound to a propagating polymer radical, thereby terminating the chain reaction. The resulting this compound radical is relatively stable and does not readily re-initiate polymerization.

InhibitionMechanism cluster_propagation Polymerization Propagation cluster_inhibition Inhibition by this compound Monomer Acrylic Acid Monomer Radical Propagating Radical (R•) Monomer->Radical Initiation Polymer Growing Polymer Chain Radical->Polymer Propagation PTZ This compound (PTZ-H) Radical->PTZ Radical Attack Terminated_Chain Terminated Polymer Chain (R-H) Radical->Terminated_Chain Chain Termination PTZ_Radical This compound Radical (PTZ•) PTZ->PTZ_Radical Hydrogen Atom Transfer PTZ_Radical->PTZ_Radical Self-Termination / Dimerization

Caption: Radical scavenging mechanism of this compound in acrylic acid polymerization.

Experimental Workflow for Inhibitor Evaluation

The following diagram illustrates a typical workflow for evaluating the effectiveness of this compound as a polymerization inhibitor for acrylic acid.

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_monitor Monitoring & Analysis Prep_AA Prepare Inhibitor-Free Acrylic Acid Setup Set up Reaction Vessel with Acrylic Acid Prep_AA->Setup Prep_PTZ Prepare this compound Stock Solution Add_PTZ Add this compound Solution Prep_PTZ->Add_PTZ Setup->Add_PTZ Inert Purge with Inert Gas Add_PTZ->Inert Heat Heat to Desired Temperature Inert->Heat Monitor Monitor for Polymerization (Viscosity, Gelation) Heat->Monitor Record Record Induction Period Monitor->Record Analyze Analyze Data (Concentration & Temp Effects) Record->Analyze

Caption: Experimental workflow for evaluating this compound inhibitor efficiency.

References

Application Notes and Protocols for the Development of Phenothiazine Hybrids with Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of hybrid molecules, which combines the privileged phenothiazine scaffold with other pharmacologically active moieties, has emerged as a promising approach in drug discovery. This methodology, known as molecular hybridization, has led to the development of novel compounds with significantly enhanced biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2][3] These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanistic understanding of this compound hybrids, complete with detailed experimental protocols and data presented for comparative analysis.

I. Rationale for this compound Hybridization

This compound, a tricyclic heterocyclic compound, has a long history in medicine, primarily as an antipsychotic agent.[4] However, its therapeutic potential extends far beyond this initial application. The this compound nucleus can be functionalized at various positions, allowing for the strategic attachment of other pharmacophores to create hybrid molecules with multi-target capabilities or improved potency and selectivity.[1][5][6] This approach has been successfully employed to develop hybrids with enhanced efficacy against cancer, multidrug-resistant bacteria, and neurodegenerative disorders.[6][7][8][9]

II. Data Presentation: Comparative Biological Activities of this compound Hybrids

The following tables summarize the quantitative biological data for representative this compound hybrids, allowing for a clear comparison of their activities.

Table 1: Anticancer Activity of this compound Hybrids
Hybrid TypeCompoundCell LineIC50 (µM)Reference
This compound-Chalcone 4bHepG-2 (Liver Cancer)7.14 µg/mL[5][10]
4kHepG-2 (Liver Cancer)7.6 µg/mL[5][10]
4bMCF-7 (Breast Cancer)13.8 µg/mL[5][10]
4kMCF-7 (Breast Cancer)12.0 µg/mL[5][10]
This compound-1,2,3-Triazole 3aMGC-803 (Gastric Cancer)0.5 - 9.6[10]
3bMGC-803 (Gastric Cancer)0.5 - 9.6[10]
4cSNB-19 (Glioblastoma)< Cisplatin[10]
4cCaco-2 (Colorectal Carcinoma)< Cisplatin[10]
4cMDA-MB231 (Breast Cancer)< Cisplatin[10]
4cA549 (Lung Cancer)< Cisplatin[10]
This compound Derivative ThioridazineC6 (Glioma)11.2[4]
ThioridazineSH-SY5Y (Neuroblastoma)15.1[4]
Table 2: Antimicrobial Activity of this compound Hybrids
Hybrid TypeCompoundBacterial StrainMIC (µg/mL)Reference
This compound-1,2,3-Triazole VariousMycobacterium tuberculosis H37Rv1.6[3]
This compound Derivative (S)-JBC 1847MRSA CC3981 mg/L[6]
(S)-JBC 1847MRSA USA3001 mg/L[6]
(S)-JBC 1847VRE ATCC 700-2212 mg/L[6]
This compound-Chalcone Hybrid 3kStaphylococcus aureus5[11]
This compound Derivative ThioridazineStaphylococcus aureus-[2]
This compound Derivative ChlorpromazineEscherichia coli-[12]

III. Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound hybrids.

A. Synthesis Protocols

1. General Synthesis of this compound-Chalcone Hybrids

This protocol is based on the Claisen-Schmidt condensation reaction.[5][7]

  • Step 1: N-Alkylation of 2-acetylthis compound:

    • To a solution of 2-acetylthis compound in a suitable solvent (e.g., acetone), add a base (e.g., K2CO3) and the desired alkyl halide.

    • Reflux the mixture for an appropriate time (e.g., 24 hours).

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture and evaporate the solvent under reduced pressure.

    • Purify the product by column chromatography.

  • Step 2: Claisen-Schmidt Condensation:

    • Dissolve the N-alkylated 2-acetylthis compound and an appropriate aromatic aldehyde in ethanol.

    • Add a catalytic amount of a base (e.g., 5% alcoholic NaOH or piperidine) to the solution.[7]

    • Stir the reaction mixture at room temperature or reflux overnight, monitoring by TLC.[7]

    • After completion, pour the reaction mixture into ice-cold water.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound-chalcone hybrid.

    • Characterize the final product using spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry.[7]

2. General Synthesis of this compound-1,2,3-Triazole Hybrids

This protocol utilizes the copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry").[1][13]

  • Step 1: Synthesis of this compound-alkyne:

    • React this compound with a suitable propargyl halide (e.g., propargyl bromide) in the presence of a base (e.g., K2CO3) in a solvent like acetone.

    • Reflux the mixture and monitor the reaction by TLC.

    • Work up the reaction and purify the product to obtain the this compound-alkyne derivative.

  • Step 2: Synthesis of Aryl Azide:

    • Synthesize the desired aryl azide from the corresponding aniline derivative via diazotization followed by reaction with sodium azide.

  • Step 3: Click Chemistry Reaction:

    • To a solution of the this compound-alkyne and the aryl azide in a solvent mixture (e.g., t-BuOH/H2O), add a copper(I) catalyst (e.g., generated in situ from CuSO4·5H2O and sodium ascorbate).

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.

    • Evaporate the solvent and purify the crude product by column chromatography to yield the this compound-1,2,3-triazole hybrid.

    • Characterize the final product using spectroscopic methods.[13]

B. Biological Assay Protocols

1. MTT Assay for Cytotoxicity

This colorimetric assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[1][4][6][11]

  • Materials:

    • 96-well plates

    • Cancer cell lines (e.g., MCF-7, HepG-2, SH-SY5Y)

    • Complete cell culture medium

    • MTT solution (5 mg/mL in PBS, sterile filtered)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[5]

    • The next day, treat the cells with various concentrations of the this compound hybrid compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

    • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[1][6]

    • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]

    • Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6]

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

2. Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is described here.[3][7][14]

  • Materials:

    • 96-well microtiter plates

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Mueller-Hinton broth (MHB)

    • This compound hybrid compounds

    • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Procedure:

    • Prepare serial two-fold dilutions of the this compound hybrid compounds in MHB in a 96-well plate.

    • Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[3]

    • Add the diluted bacterial suspension to each well containing the compound dilutions.

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.[3]

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

3. Neuroprotection Assay against Oxidative Stress

This protocol assesses the ability of this compound hybrids to protect neuronal cells from oxidative stress-induced cell death.[5][15][16]

  • Materials:

    • SH-SY5Y human neuroblastoma cells

    • Complete cell culture medium

    • Oxidative stress-inducing agent (e.g., hydrogen peroxide (H2O2) or 1-methyl-4-phenylpyridinium (MPP+))

    • This compound hybrid compounds

    • Reagents for cell viability assessment (e.g., MTT)

    • Fluorescent probe for reactive oxygen species (ROS) detection (e.g., 2',7'-dichlorodihydrofluorescein diacetate, DCFH-DA)

  • Procedure:

    • Seed SH-SY5Y cells in 96-well plates and allow them to adhere.

    • Pre-treat the cells with various concentrations of the this compound hybrid compounds for a specified time (e.g., 2-6 hours).[5][15]

    • Induce oxidative stress by adding a pre-determined concentration of H2O2 or MPP+ to the wells (excluding the control group) and incubate for 24 hours.[5]

    • Assess cell viability using the MTT assay as described previously. An increase in cell viability in the presence of the hybrid compound compared to the oxidative stress control indicates a neuroprotective effect.

    • To measure intracellular ROS, after treatment, wash the cells and incubate with DCFH-DA solution (e.g., 10 µM) in the dark.[5]

    • After incubation, wash the cells to remove excess probe and measure the fluorescence intensity using a microplate reader. A decrease in fluorescence in the presence of the hybrid compound indicates a reduction in ROS levels.

IV. Visualization of Mechanisms and Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the development of this compound hybrids.

A. Signaling Pathway

PI3K_Akt_mTOR_Pathway cluster_membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT PTEN PTEN (Tumor Suppressor) PTEN->PIP3 dephosphorylates mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Apoptosis Apoptosis mTORC1->Apoptosis PhenothiazineHybrid This compound Hybrid (Inhibitor) PhenothiazineHybrid->PI3K PhenothiazineHybrid->AKT PhenothiazineHybrid->mTORC1 Experimental_Workflow start Start: Design of This compound Hybrids synthesis Chemical Synthesis (e.g., Click Chemistry, Condensation) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification in_vitro In Vitro Biological Evaluation purification->in_vitro anticancer Anticancer Assays (MTT, Apoptosis) in_vitro->anticancer antimicrobial Antimicrobial Assays (MIC, MBC) in_vitro->antimicrobial neuroprotective Neuroprotective Assays (Oxidative Stress, Viability) in_vitro->neuroprotective data_analysis Data Analysis & SAR Studies anticancer->data_analysis antimicrobial->data_analysis neuroprotective->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization lead_optimization->synthesis end End: Identification of Lead Compound lead_optimization->end

References

Application Notes and Protocols for the Synthesis of Phenothiazine-Based Benzhydroxamic Acids as HDAC6 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis and evaluation of phenothiazine-based benzhydroxamic acids as selective Histone Deacetylase 6 (HDAC6) inhibitors. The protocols are based on established synthetic routes and biological assays described in the scientific literature.[1][2][3][4][5][6]

Introduction

Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes by deacetylating non-histone proteins. Its substrates include α-tubulin, HSP90, and cortactin, which are involved in cell motility, protein quality control, and cytoskeletal dynamics.[1][7][8][9][10][11] Dysregulation of HDAC6 activity has been implicated in the pathogenesis of cancer and neurodegenerative diseases, making it an attractive therapeutic target.[4] this compound-based benzhydroxamic acids have emerged as a promising class of potent and selective HDAC6 inhibitors, featuring a this compound "cap" group that interacts with the enzyme's active site, a linker, and a zinc-binding benzhydroxamic acid moiety.[1][2][3][4][5][6]

This document outlines the synthetic workflow for preparing these inhibitors, provides detailed experimental protocols, and summarizes their biological activity.

HDAC6 Signaling Pathway and Inhibition

HDAC6's primary role in the cytoplasm involves the deacetylation of key proteins, influencing several downstream signaling pathways. Inhibition of HDAC6 by this compound-based benzhydroxamic acids leads to the hyperacetylation of its substrates, thereby modulating these cellular processes.

HDAC6_Pathway cluster_0 HDAC6 Inhibition cluster_1 HDAC6 Substrates cluster_2 Cellular Processes This compound-based\nBenzhydroxamic Acid This compound-based Benzhydroxamic Acid HDAC6 HDAC6 This compound-based\nBenzhydroxamic Acid->HDAC6 Inhibits alpha_tubulin α-tubulin HDAC6->alpha_tubulin Deacetylates HSP90 HSP90 HDAC6->HSP90 Deacetylates Cortactin Cortactin HDAC6->Cortactin Deacetylates ERK_Signaling ERK Signaling HDAC6->ERK_Signaling Activates Microtubule_Dynamics Microtubule Dynamics alpha_tubulin->Microtubule_Dynamics Protein_Folding Protein Folding & Stability HSP90->Protein_Folding Cell_Motility Cell Motility & Invasion Cortactin->Cell_Motility

Caption: HDAC6 signaling pathway and the mechanism of its inhibition.

Synthetic Workflow

The synthesis of this compound-based benzhydroxamic acids typically follows a multi-step route, beginning with the N-alkylation of a this compound core with a methyl benzoate derivative. This is followed by saponification of the resulting ester to a carboxylic acid, which is then converted to the final benzhydroxamic acid.

Synthesis_Workflow start This compound intermediate1 Intermediate Ester Methyl 4-((10H-phenothiazin-10-yl)methyl)benzoate start->intermediate1:f0 N-Alkylation reagent1 Methyl 4-(bromomethyl)benzoate reagent1->intermediate1:f0 intermediate2 Carboxylic Acid 4-((10H-phenothiazin-10-yl)methyl)benzoic acid intermediate1:f1->intermediate2:f0 Saponification final_product Final Product This compound-based Benzhydroxamic Acid intermediate2:f1->final_product:f0 Hydroxamic Acid Formation

Caption: General synthetic workflow for this compound-based benzhydroxamic acids.

Experimental Protocols

The following are detailed protocols for the key synthetic steps.

Protocol 1: Synthesis of Methyl 4-((10H-phenothiazin-10-yl)methyl)benzoate (Intermediate Ester)

This protocol describes the N-alkylation of this compound with methyl 4-(bromomethyl)benzoate.

Materials:

  • 10H-Phenothiazine

  • Methyl 4-(bromomethyl)benzoate

  • Lithium bis(trimethylsilyl)amide (LiHMDS) solution (1 M in THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH2Cl2)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 10H-phenothiazine (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add LiHMDS solution (1.0 eq) dropwise to the stirred solution.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Add a solution of methyl 4-(bromomethyl)benzoate (1.7 eq) in anhydrous DMF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 18 hours.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to yield the pure intermediate ester.

Protocol 2: Synthesis of 4-((10H-phenothiazin-10-yl)methyl)benzoic acid (Carboxylic Acid Intermediate)

This protocol details the saponification of the methyl ester to the corresponding carboxylic acid.

Materials:

  • Methyl 4-((10H-phenothiazin-10-yl)methyl)benzoate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the intermediate ester (1.0 eq) in a mixture of THF, MeOH, and water.

  • Add LiOH (excess) to the solution.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Acidify the reaction mixture to pH 1-2 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the carboxylic acid intermediate.

Protocol 3: Synthesis of 4-((10H-phenothiazin-10-yl)methyl)-N-hydroxybenzamide (Final Benzhydroxamic Acid)

This protocol describes the conversion of the carboxylic acid to the final benzhydroxamic acid.

Materials:

  • 4-((10H-phenothiazin-10-yl)methyl)benzoic acid

  • Oxalyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Hydroxylamine hydrochloride

  • Triethylamine (TEA) or Sodium hydroxide (NaOH) solution

  • Methanol (MeOH)

Procedure:

  • Suspend the carboxylic acid intermediate (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Add a catalytic amount of anhydrous DMF.

  • Slowly add oxalyl chloride (2.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours until the solution becomes clear.

  • Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent.

  • In a separate flask, prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride (excess) in a mixture of MeOH and a base (e.g., TEA or aqueous NaOH) at 0 °C.

  • Dissolve the crude acyl chloride in anhydrous DCM and add it dropwise to the freshly prepared hydroxylamine solution at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the final this compound-based benzhydroxamic acid.

Data Presentation

The following table summarizes the in vitro inhibitory activity of a selection of synthesized this compound-based benzhydroxamic acids against human HDAC1 and HDAC6.[1]

CompoundRHDAC1 IC50 (µM)HDAC6 IC50 (µM)Selectivity Index (HDAC1/HDAC6)
1a H5.080.022231
7b SO22.050.02389
7c 2-Cl2.560.019135
7i 1-aza2.550.005510
7j 2-aza4.870.009541
7k 3-aza1.830.008229
7l 4-aza3.550.012296
Tubastatin A -1.910.03064

Data extracted from Vögerl, K., et al. (2019). Synthesis and Biological Investigation of this compound-Based Benzhydroxamic Acids as Selective Histone Deacetylase 6 (HDAC6) Inhibitors. Journal of Medicinal Chemistry, 62(3), 1138–1166.[1]

Conclusion

The methods described provide a robust framework for the synthesis of this compound-based benzhydroxamic acids as potent and selective HDAC6 inhibitors. The modular nature of the synthesis allows for the exploration of structure-activity relationships by modifying the this compound core, the linker, and the zinc-binding group. The provided protocols can be adapted for the preparation of a library of analogs for further biological evaluation in the context of cancer and neurodegenerative disease research.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Phenothiazine Synthesis via Smiles Rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of phenothiazines using the Smiles rearrangement.

Frequently Asked Questions (FAQs)

Q1: What is the Smiles rearrangement and why is it a key method for phenothiazine synthesis?

A1: The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution reaction that is pivotal for constructing the this compound tricycle. The process typically begins with a 2-amino-2'-nitrodiphenyl sulfide derivative. When treated with a base, the amino group acts as an internal nucleophile, attacking the nitrated aromatic ring and leading to the cyclized this compound product. This method is highly valued for its ability to create a wide variety of substituted phenothiazines with good regiochemical control.[1]

Q2: What are the most common challenges encountered during this compound synthesis via the Smiles rearrangement?

A2: Researchers often face several challenges, including:

  • Low reaction yields: This can be due to incomplete reactions, suboptimal conditions, or competing side reactions.

  • Formation of side products: The most common side products are oxidized species like sulfoxides and sulfones. Other byproducts can arise from incomplete rearrangement or alternative cyclization pathways.[2]

  • Difficult purification: The crude product may be a complex mixture requiring careful purification techniques like column chromatography or recrystallization.

Q3: How can I minimize the formation of sulfoxide byproducts?

A3: Sulfoxide formation is a common side reaction caused by the oxidation of the sulfur atom in the this compound core. To minimize this, it is crucial to maintain an inert atmosphere (e.g., using argon or nitrogen) throughout the reaction to exclude oxygen. Additionally, optimizing reaction times and temperatures can favor the formation of the desired this compound over its oxidized byproducts.

Q4: What is the influence of the base on the Smiles rearrangement?

A4: The choice of base is critical for the success of the Smiles rearrangement as it facilitates the deprotonation of the amine to initiate the intramolecular cyclization. Strong bases such as potassium hydroxide (KOH) and sodium hydroxide (NaOH) are commonly used, often in alcoholic solvents.[1] In some cases, stronger, non-nucleophilic bases like sodium hydride (NaH) in aprotic polar solvents like DMF may be employed. The selection of the base should be tailored to the specific substrate and solvent system to ensure efficient deprotonation without promoting unwanted side reactions. For a related phosphorylation reaction on this compound, using NaH as a base in refluxing DMF resulted in a 52% yield, while in refluxing toluene, the yield was only 15%, highlighting the significant impact of the base and solvent system.[3]

Q5: How does the choice of solvent affect the reaction?

A5: The solvent plays a crucial role in dissolving the reactants and facilitating the rearrangement. Alcoholic solvents like ethanol are frequently used in conjunction with bases like KOH.[1] Aprotic polar solvents such as DMF or DMSO can also be effective, particularly with bases like NaH. The ideal solvent should be inert to the reaction conditions and provide good solubility for the starting materials and intermediates.

Q6: Can temperature significantly impact the yield and reaction rate?

A6: Yes, temperature is a critical parameter. The Smiles rearrangement is often carried out at elevated temperatures, typically at the reflux temperature of the chosen solvent, to ensure a sufficient reaction rate. However, excessively high temperatures can lead to decomposition of the starting materials or products and the formation of tars, which will lower the overall yield. Therefore, careful control of the reaction temperature is necessary to balance the reaction rate and product stability.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Ineffective Base: The base may not be strong enough to deprotonate the amine, or it may have degraded. 2. Low Reaction Temperature: The activation energy for the rearrangement is not being met. 3. Poor Solvent Choice: The reactants may not be sufficiently soluble. 4. Inert Starting Material: The aromatic ring may not be sufficiently activated (e.g., lacking an electron-withdrawing group like a nitro group).1. Use a stronger base (e.g., switch from K₂CO₃ to KOH or NaH). Ensure the base is fresh and anhydrous. 2. Increase the reaction temperature, typically to the reflux temperature of the solvent. Monitor for decomposition. 3. Switch to a more suitable solvent that ensures all reactants are in solution (e.g., from ethanol to DMF). 4. Confirm the structure of your starting material. The Smiles rearrangement generally requires an activated aromatic ring.
Significant Formation of Side Products (e.g., dark, tarry mixture) 1. Oxidation: The sulfur atom in the this compound ring is susceptible to oxidation, especially at high temperatures in the presence of air. 2. Decomposition: The reaction temperature may be too high, causing the starting material or product to decompose. 3. Competing Reactions: Depending on the substrate, other reactions like the Ullmann cyclization may compete with the Smiles rearrangement.[2]1. Conduct the reaction under a strict inert atmosphere (N₂ or Ar) to exclude oxygen. 2. Lower the reaction temperature and monitor the reaction progress over a longer period. 3. Carefully control the reaction conditions (base, solvent, temperature) to favor the Smiles rearrangement. The choice of a protic versus aprotic solvent can sometimes influence the reaction pathway.
Product is an Oily Substance and Fails to Crystallize 1. Residual Solvent: Traces of the reaction solvent may be present. 2. Presence of Impurities: The product may be contaminated with starting materials, side products, or grease.1. Dry the product under high vacuum for an extended period. 2. Purify the product using column chromatography on silica gel. After purification, attempt recrystallization from a different solvent system.
Difficulty in Purifying the Product 1. Similar Polarity of Product and Impurities: The desired product and byproducts may have very similar polarities, making chromatographic separation challenging. 2. Co-crystallization: Impurities may co-crystallize with the product.1. Optimize the eluent system for column chromatography. A shallow gradient of a more polar solvent may improve separation. 2. Try recrystallization from a different solvent or a solvent/anti-solvent system.

Experimental Protocols

Protocol: Synthesis of this compound via Smiles Rearrangement of a 2-Formamido-2'-nitrodiphenylsulfide Derivative

This protocol is a general representation and may require optimization for specific substrates.

Materials:

  • 2-Formamido-2'-nitrodiphenylsulfide derivative

  • Potassium Hydroxide (KOH)

  • Ethanol (absolute)

  • Hydrochloric acid (1 M)

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Setup: Assemble the round-bottom flask with the reflux condenser under an inert atmosphere.

  • Dissolution: Add the 2-formamido-2'-nitrodiphenylsulfide derivative to the flask, followed by ethanol to dissolve the starting material completely.

  • Base Addition: While stirring, add a solution of KOH in ethanol to the flask. Typically, a slight excess of the base is used.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.

  • Precipitation: Slowly add the reaction mixture to a beaker of cold deionized water. Neutralize the mixture by the dropwise addition of 1 M HCl until the solution is acidic. The this compound product should precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with deionized water to remove any inorganic salts.

  • Drying: Dry the crude product in a vacuum oven.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetone) or by column chromatography on silica gel.

Visualizing the Process

Smiles_Rearrangement cluster_start Starting Material cluster_reaction Reaction Steps cluster_product Product start 2-Formamido-2'-nitrodiphenylsulfide base Addition of Base (e.g., KOH) start->base deprotonation Deprotonation of Amide base->deprotonation attack Intramolecular Nucleophilic Attack deprotonation->attack meisenheimer Formation of Meisenheimer Complex attack->meisenheimer rearrangement Rearrangement and Loss of Nitrite meisenheimer->rearrangement product This compound rearrangement->product

Caption: Key mechanistic steps in the Smiles rearrangement for this compound synthesis.

Experimental_Workflow A Dissolve Starting Material in Solvent B Add Base under Inert Atmosphere A->B C Heat to Reflux B->C D Monitor Reaction by TLC C->D E Reaction Complete? D->E E->C No F Cool to Room Temperature E->F Yes G Workup: Precipitation & Neutralization F->G H Isolate Product by Filtration G->H I Purify by Recrystallization or Chromatography H->I J Characterize Product I->J Troubleshooting_Tree Start Low Yield or No Product Q1 Is the starting material fully consumed (TLC)? Start->Q1 A1_Yes Product lost during workup/purification. Q1->A1_Yes Yes A1_No Incomplete Reaction Q1->A1_No No Q2 Was the reaction run under inert atmosphere? A1_No->Q2 A2_Yes Consider other factors: - Base strength - Temperature - Solvent Q2->A2_Yes Yes A2_No Significant oxidation likely. Repeat under N2 or Ar. Q2->A2_No No Q3 Is the reaction mixture a dark, tarry mess? A2_Yes->Q3 A3_Yes Decomposition likely. Reduce reaction temperature. Q3->A3_Yes Yes A3_No Sub-optimal conditions. Review base and solvent choice. Q3->A3_No No

References

Technical Support Center: Enhancing Phenothiazine Derivative Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of phenothiazine derivatives in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative is poorly soluble in aqueous media. What are the recommended first steps to improve its solubility for in vitro assays?

A1: For poorly water-soluble this compound derivatives, the initial and most common approach is to prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a widely used solvent due to its ability to dissolve a broad range of hydrophobic compounds.[1][2] From this stock, the compound can be diluted to the final desired concentration in the aqueous assay medium. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the viability and function of the cells in your assay.[3][4][5]

Q2: What is the maximum concentration of DMSO that is safe for my cells in an in vitro assay?

A2: There is no universal maximum concentration of DMSO, as its toxicity is highly dependent on the cell line and the duration of exposure.[3][4] However, a general guideline is to keep the final concentration of DMSO at or below 0.5%, with many studies recommending 0.1% or lower for sensitive cell lines or long-term incubations.[2][4][5] It is highly recommended to perform a dose-response experiment to determine the maximum tolerable DMSO concentration for your specific cell line and experimental conditions.[4] Concentrations above 1% are often toxic to most mammalian cell lines in culture.[6]

Q3: I am still observing precipitation of my this compound derivative even after dissolving it in DMSO and diluting it in my cell culture medium. What can I do?

A3: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue. Here are several strategies to troubleshoot this problem:

  • Optimize the Dilution Process: Instead of a single large dilution, perform a stepwise serial dilution. A key technique is to add the compound stock solution directly to pre-warmed (37°C) media with rapid mixing to avoid localized high concentrations that can trigger precipitation.[7]

  • Use Solubility Enhancers:

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drugs, increasing their aqueous solubility.[8][9][10][11][12][13] (2-Hydroxypropyl)-β-cyclodextrin is a common choice for cell culture applications.[7]

    • Serum: The proteins in serum, such as albumin, can bind to the compound and help keep it in solution.[7] If your experimental design allows, diluting the compound into serum-containing medium can be effective.

  • Adjust the pH: The solubility of some compounds is pH-dependent. A slight adjustment of the cell culture medium's pH, while ensuring it remains within a physiologically acceptable range for your cells, may improve solubility.[7][10]

Q4: Are there alternative solvents to DMSO for this compound derivatives?

A4: Yes, other organic solvents can be used to dissolve this compound derivatives. Ethanol, methanol, and dimethylformamide (DMF) are common alternatives.[1] However, the cytotoxicity of these solvents must also be determined for your specific cell line and assay conditions. The choice of solvent will depend on the specific properties of the this compound derivative.

Troubleshooting Guide

Problem: Compound Precipitation in Cell Culture Media

This guide provides a systematic approach to identifying and resolving compound precipitation in your in vitro assays.

Step 1: Visual and Microscopic Examination

  • Observation: Is the medium cloudy or are there visible particles?[7]

  • Microscopy: Examine a sample of the medium under a microscope to distinguish between chemical precipitate (amorphous particles or crystals) and microbial contamination (motile bacteria or budding yeast).[7][14]

Step 2: Identify the Cause Use the following workflow to pinpoint the likely cause of precipitation.

G Troubleshooting Compound Precipitation A Precipitation Observed B When did precipitate appear? A->B C In freshly thawed media/serum B->C Thawing D During/after compound addition B->D Addition E After incubation B->E Incubation F Cause: Temperature Shock Solution: Thaw slowly, avoid repeated freeze-thaw cycles. C->F G Is compound fully dissolved in stock solution? D->G L Cause: Media Evaporation or pH shift Solution: Check incubator humidity and CO2 levels. Ensure flasks are sealed. E->L H No G->H No I Yes G->I Yes J Cause: Poor Solubility in Stock Solution: Use a different solvent, sonicate, or gently warm. H->J K Cause: Poor Aqueous Solubility Solution: Optimize dilution, use solubility enhancers (cyclodextrins, serum), adjust pH. I->K

Troubleshooting workflow for identifying the cause of precipitation.

Data Presentation

Table 1: Solubility of Selected this compound Derivatives in Common Solvents

CompoundSolventSolubilityReference
ChlorpromazineEthanol~30 mg/mL[1]
DMSO~30 mg/mL[1]
DMF~30 mg/mL[1]
Thioridazine HClEthanol~10 mg/mL[1]
DMSO~25 mg/mL[1]
DMF~25 mg/mL[1]
This compoundEthanolSoluble[15]
MethanolSoluble[1]
ChloroformSoluble[1]

Note: Solubility values can vary depending on the specific salt form, temperature, and purity of the compound.

Table 2: Recommended Final DMSO Concentrations for In Vitro Assays

DMSO ConcentrationGeneral Effect on Cell LinesRecommendationsReference
< 0.1%Generally considered safe with minimal effects.Ideal for sensitive primary cells and long-term exposure studies.[2][4]
0.1% - 0.5%Well-tolerated by many robust cell lines for up to 72 hours.A common range for many in vitro assays. Requires validation.[2][4]
0.5% - 1.0%Increased cytotoxicity and effects on cell proliferation observed in some cell lines.May be acceptable for short-term exposure in robust cell lines.[3][4]
> 1.0%Significant cytotoxicity, apoptosis, and membrane damage are common.Generally not recommended.[3][6]

Experimental Protocols

Protocol 1: Preparation of a this compound Derivative Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of a this compound derivative in DMSO for subsequent dilution in aqueous media.

Materials:

  • This compound derivative powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the desired amount of the this compound derivative powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (e.g., to 37°C) can also be applied, but be cautious of compound stability at higher temperatures.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Determining the Maximum Tolerable DMSO Concentration for a Cell Line

Objective: To determine the highest concentration of DMSO that does not significantly affect the viability of a specific cell line.

Materials:

  • The cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Anhydrous DMSO

  • Cell viability assay reagent (e.g., MTT, PrestoBlue, or CellTiter-Glo)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Incubate overnight to allow for cell attachment.

  • DMSO Dilution Series: Prepare a 2x concentrated serial dilution of DMSO in your complete cell culture medium. A typical range to test would be from 4% down to 0.01% (this will result in a final concentration of 2% to 0.005%).[4]

  • Treatment: Remove the seeding medium from the cells and add 100 µL of the 2x DMSO dilutions to the appropriate wells. Include a "no DMSO" control with medium only.

  • Incubation: Incubate the plate for the intended duration of your experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of viable cells for each DMSO concentration relative to the "no DMSO" control. The optimal DMSO concentration is the highest concentration that results in minimal (e.g., <10%) loss of cell viability.

Signaling Pathways and Experimental Workflows

This compound derivatives are known to modulate various signaling pathways, contributing to their therapeutic effects.[16][17][18] Understanding these pathways is crucial for interpreting experimental results.

G Key Signaling Pathways Modulated by this compound Derivatives cluster_0 Dopamine Receptor Signaling cluster_1 PI3K/Akt/mTOR Pathway Phenothiazines Phenothiazines D2R Dopamine D2 Receptor Phenothiazines->D2R Inhibition AC Adenylyl Cyclase D2R->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation Response Cellular Response (e.g., altered neurotransmission) PKA->Response Phenothiazines_PI3K Phenothiazines PI3K PI3K Phenothiazines_PI3K->PI3K Inhibition Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotion G Experimental Workflow for In Vitro Assay with a Poorly Soluble this compound A Start: Poorly soluble this compound derivative B Prepare concentrated stock solution in DMSO A->B C Determine max tolerable DMSO concentration for cell line B->C D Dilute stock solution into pre-warmed cell culture medium with rapid mixing C->D E Precipitation observed? D->E F No E->F No G Yes E->G Yes H Proceed with in vitro assay (Include vehicle control) F->H I Troubleshoot: Use solubility enhancers (e.g., cyclodextrins), optimize dilution, or adjust pH G->I J Re-attempt dilution I->J J->D

References

addressing and overcoming aggregation issues of phenothiazine-based dyes in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and overcome common aggregation issues encountered with phenothiazine-based dyes in solution.

Frequently Asked Questions (FAQs)

Q1: What are the typical signs of this compound dye aggregation in my solution?

A1: Aggregation of this compound-based dyes can manifest in several ways. Spectroscopically, you may observe a blue shift in the maximum absorption wavelength (H-aggregation) or a red shift (J-aggregation).[1][2] A common and significant consequence of aggregation is a decrease in fluorescence intensity, a phenomenon known as fluorescence quenching.[1] Visually, you might notice a change in the color of the solution or, in cases of severe aggregation, the formation of a precipitate.[1]

Q2: What causes my this compound-based dye to aggregate?

A2: this compound dyes, especially those with planar aromatic structures, tend to self-associate in solution to minimize their interaction with the solvent.[1] This is particularly prevalent in aqueous or highly polar solvents. The primary driving forces for this aggregation are intermolecular van der Waals forces and hydrophobic interactions.[1] Several factors can promote aggregation, including high dye concentration, the presence of salts, and the use of solvents in which the dye has poor solubility.[1]

Q3: How does aggregation affect the performance of my this compound-based dye in applications like cellular imaging or photodynamic therapy (PDT)?

A3: Aggregation can significantly impair the functionality of this compound-based dyes. In cellular imaging, aggregation can lead to a loss of fluorescence, which prevents accurate visualization and quantification.[1] Furthermore, aggregates may exhibit different cellular uptake and localization properties compared to the monomeric form of the dye, potentially leading to experimental artifacts.[1] In photodynamic therapy, aggregation can reduce the efficiency of singlet oxygen generation, which is a critical step for inducing cell death.[1][3] The effectiveness of photosensitizers often increases as aggregation decreases.[1]

Q4: Can the solvent I'm using contribute to aggregation?

A4: Absolutely. The choice of solvent is a critical factor in dye aggregation.[1][2] Aggregation is more likely to occur in solvents where the dye has lower solubility. For many this compound dyes, aggregation is more pronounced in highly polar or aqueous solutions.[1] The interactions between the dye molecules and the solvent play a significant role in determining the extent of aggregation.[4]

Q5: Are there any structural modifications I can make to the dye to reduce aggregation?

A5: Yes, structural modification is a key strategy for mitigating aggregation. Introducing bulky substituents to the this compound core can create steric hindrance, which physically prevents the planar dye molecules from getting close enough to aggregate.[1] Additionally, creating a more twisted or non-planar molecular structure can effectively inhibit aggregation.[4] The unique non-planar "butterfly" conformation of the 10H-phenothiazine ring itself helps to suppress molecular aggregation.[5]

Troubleshooting Guides

Issue 1: I'm observing a significant loss of fluorescence signal.
  • Possible Cause: Aggregation-Caused Quenching (ACQ). This is a very common reason for fluorescence loss with this compound-type dyes. When the dye molecules aggregate, non-radiative decay pathways become more favorable, leading to a decrease in the fluorescence quantum yield.[1]

  • Troubleshooting Steps:

    • Dilute the Sample: The simplest first step is to dilute your dye solution. Aggregation is concentration-dependent, and reducing the concentration can shift the equilibrium back towards the fluorescent monomeric state.[1][6]

    • Modify the Solvent: If you are working in an aqueous buffer, try adding a small percentage of an organic co-solvent like DMSO, DMF, or ethanol. This can disrupt the hydrophobic interactions that drive aggregation.[1] If your application allows, consider switching to a less polar solvent where the dye exhibits better solubility.[1]

    • Use Additives:

      • Cyclodextrins: These molecules can form inclusion complexes with hydrophobic dyes, effectively isolating them from one another and preventing aggregation.[1][6]

      • Surfactants: Adding a surfactant at a concentration above its critical micelle concentration (CMC) can lead to the encapsulation of the dye within micelles, thus preventing aggregation.

    • Adjust the Temperature: In some cases, gently heating the solution can provide enough energy to break up aggregates. However, be mindful of the thermal stability of your dye and other components in your sample.[1]

    • Modify the pH: For this compound dyes with ionizable groups, adjusting the pH of the solution can alter their solubility and, consequently, their aggregation state.[1]

Issue 2: The absorption spectrum of my dye solution is shifting.
  • Possible Cause: Formation of dye aggregates (dimers, H-aggregates, or J-aggregates). Aggregation is concentration-dependent and is influenced by the solvent environment, leading to changes in the absorption and fluorescence properties of the dye.[2][6]

  • Troubleshooting Steps:

    • Perform a Concentration-Dependent Study: Acquire absorption and emission spectra of your dye at various concentrations. A systematic shift in the spectra with increasing concentration is a strong indicator of aggregation.[1]

    • Perform a Solvent Titration: Gradually add a "good" solvent (one in which the dye is highly soluble and non-aggregated) to a solution of the dye in a "poor" solvent (where it aggregates). Observing the spectral changes during this titration can help confirm that aggregation is the cause of the shifts.[1]

    • Change the Solvent: The tendency for dyes to aggregate is often higher in aqueous solutions. The addition of organic co-solvents like DMSO can disrupt aggregation.[6]

    • Dilute the Solution: Check if the spectral shift is reversible upon dilution. If it is, aggregation is the likely cause.[6]

Quantitative Data

Table 1: Influence of Solvent Polarity on Fluorescence Quantum Yield of this compound Dyes

This compound DyeSolventQuantum Yield (Φ)Reference
PTZ-1Dioxane0.63[7]
PTZ-1Ethanol0.20[7]
PTZ-2Dioxane0.60[7]
PTZ-2Ethanol0.23[7]

Table 2: Power Conversion Efficiencies (PCE) of DSSCs with Different this compound-Based Dyes

DyeJsc (mA cm⁻²)Voc (V)Fill Factor (FF)PCE (%)Reference
TP15.20.7830.6798.07[8]
TTP16.10.7170.6817.87[8]
EP16.7--7.98[8]
ETP---5.62[8]
EEP---2.24[8]

Experimental Protocols

Protocol 1: Concentration-Dependent UV-Vis and Fluorescence Spectroscopy

Objective: To determine if aggregation is occurring by observing spectral changes as a function of dye concentration.

Materials:

  • This compound-based dye stock solution of known concentration.

  • High-purity solvent (the same used for the stock solution).

  • UV-Vis spectrophotometer and cuvettes.

  • Fluorometer and cuvettes.

Procedure:

  • Prepare a series of dilutions of the dye stock solution, ranging from the intended experimental concentration to at least two orders of magnitude lower.

  • Record the UV-Vis absorption spectrum for each concentration. Ensure the absorbance at the λmax is within the linear range of the instrument (typically < 1.0).

  • Record the fluorescence emission spectrum for each concentration, using a consistent excitation wavelength.

  • Analysis:

    • Plot λmax (absorption) vs. concentration. A shift in λmax indicates aggregation.

    • Plot fluorescence intensity vs. concentration. A non-linear relationship (e.g., quenching at higher concentrations) suggests aggregation.[1]

Protocol 2: Disaggregation of this compound Dyes using Surfactants

Objective: To reverse dye aggregation using a surfactant and monitor the process via UV-Vis spectroscopy.

Materials:

  • Aggregated this compound-based dye solution.

  • Surfactant stock solution (e.g., 10% Triton X-100 or 10% SDS in deionized water).[1]

  • Deionized water or appropriate buffer.[1]

  • UV-Vis spectrophotometer and cuvettes.[1]

Procedure:

  • Prepare a diluted solution of your aggregated dye in the desired buffer. The concentration should be such that the absorbance is within the linear range of your spectrophotometer.[1]

  • Record the absorption spectrum of the aggregated dye solution. You should observe the characteristic spectral shifts or reduced absorbance associated with aggregation.[1]

  • To the dye solution, add small aliquots of the surfactant stock solution. Start with a final surfactant concentration below the known critical micelle concentration (CMC) and gradually increase it.[1]

  • After each addition of the surfactant, gently mix the solution and allow it to equilibrate for 5-10 minutes.[1]

  • Record the absorption spectrum after each addition.[1]

  • Analysis: As the surfactant concentration increases, particularly above the CMC, you should observe a reversal of the spectral changes associated with aggregation (e.g., a return to the monomeric absorption spectrum).

Visualizations

Troubleshooting_Aggregation start Problem Observed: Spectral Shift or Fluorescence Quenching check_conc Is the dye concentration high? start->check_conc dilute Dilute the Solution check_conc->dilute Yes check_solvent Is the solvent highly polar (e.g., aqueous)? check_conc->check_solvent No solution Problem Resolved dilute->solution modify_solvent Add Organic Co-solvent (e.g., DMSO, Ethanol) check_solvent->modify_solvent Yes use_additives Consider Additives check_solvent->use_additives No modify_solvent->solution cyclodextrin Use Cyclodextrins use_additives->cyclodextrin surfactant Use Surfactants use_additives->surfactant check_temp_ph Can Temperature or pH be adjusted? use_additives->check_temp_ph cyclodextrin->solution surfactant->solution adjust_temp_ph Optimize Temperature and/or pH check_temp_ph->adjust_temp_ph Yes structural_mod Long-term Strategy: Structural Dye Modification check_temp_ph->structural_mod No adjust_temp_ph->solution

Caption: A logical workflow for troubleshooting this compound dye aggregation.

Aggregation_Effects This compound Monomeric this compound Dye (Fluorescent) aggregation Aggregation (High Conc., Polar Solvent) This compound->aggregation aggregates This compound Aggregates (H or J type) aggregation->aggregates quenching Fluorescence Quenching (ACQ) aggregates->quenching spectral_shift Absorption Spectrum Shift aggregates->spectral_shift reduced_performance Reduced Performance quenching->reduced_performance spectral_shift->reduced_performance imaging Inaccurate Cellular Imaging reduced_performance->imaging pdt Decreased PDT Efficacy reduced_performance->pdt

Caption: Impact of aggregation on the performance of this compound-based dyes.

Experimental_Workflow start Prepare Dye Stock Solution dilutions Create Serial Dilutions start->dilutions uv_vis Record UV-Vis Spectra dilutions->uv_vis fluorescence Record Fluorescence Spectra dilutions->fluorescence analysis Analyze Spectral Data: - Plot λmax vs. Conc. - Plot Intensity vs. Conc. uv_vis->analysis fluorescence->analysis conclusion Conclusion on Aggregation State analysis->conclusion

Caption: Experimental workflow for investigating dye aggregation.

References

Technical Support Center: Regioselective Functionalization of the Phenothiazine Nucleus

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the regioselective functionalization of the phenothiazine nucleus. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.

Troubleshooting Guides

This section addresses common issues encountered during the functionalization of this compound.

Problem 1: Poor Regioselectivity in Electrophilic Substitution (e.g., Halogenation, Friedel-Crafts Acylation)

  • Possible Cause: The this compound nucleus has multiple activated positions (C1, C3, C7, C9), leading to mixtures of isomers. The high reactivity of the scaffold can result in a lack of selectivity.[1][2]

  • Suggested Solution:

    • N-Protection: Protecting the nitrogen at position 10 with an electron-withdrawing group (e.g., acetyl, tosyl, Boc) can deactivate the ring system and direct substitution, often favoring the C3 and C7 positions.

    • Choice of Catalyst and Reagents: For Friedel-Crafts reactions, the choice of Lewis acid and its stoichiometry can influence regioselectivity. Milder Lewis acids may offer better control. In halogenation, reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) can provide better selectivity than elemental halogens.

    • Reaction Conditions: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product.

    • Solvent Effects: The polarity of the solvent can influence the distribution of isomers. Experiment with a range of solvents from nonpolar (e.g., hexane, toluene) to polar aprotic (e.g., DMF, acetonitrile).

Troubleshooting Logic for Poor Regioselectivity

G start Poor Regioselectivity Observed is_protected Is the N-10 position protected? start->is_protected protect_N Protect N-10 with an electron-withdrawing group (e.g., Ac, Boc) is_protected->protect_N No reagent_check Review catalyst and reagents is_protected->reagent_check Yes protect_N->reagent_check temp_check Optimize reaction temperature reagent_check->temp_check solvent_check Screen different solvents temp_check->solvent_check improved Improved Regioselectivity solvent_check->improved

Caption: A decision-making diagram for improving regioselectivity in this compound functionalization.

Problem 2: Unwanted Oxidation of the Sulfur Atom

  • Possible Cause: The sulfur atom in the this compound core is highly susceptible to oxidation, leading to the formation of sulfoxides and sulfones as byproducts.[2] This can be initiated by atmospheric oxygen, certain reagents, or harsh reaction conditions.[2]

  • Suggested Solution:

    • Inert Atmosphere: Conduct all reactions under an inert atmosphere, such as nitrogen or argon, to minimize contact with atmospheric oxygen.[2]

    • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

    • Milder Reagents: When possible, opt for milder reagents that are less likely to act as oxidants. For instance, in some cases, using nitrous acid for sulfoxide synthesis provides a controlled oxidation.[3]

    • Temperature Control: Avoid excessively high temperatures, as they can promote oxidation.

    • Selective Oxidation Methods: If the sulfoxide is the desired product, use controlled oxidation methods. Reagents like hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA) can be used, but stoichiometry and temperature must be carefully controlled to avoid over-oxidation to the sulfone.[4]

Problem 3: Low Yields in Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

  • Possible Cause: Low yields in cross-coupling reactions can stem from several factors, including catalyst deactivation, suboptimal ligand choice, inappropriate base or solvent, and impurities in the starting materials.

  • Suggested Solution:

    • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. Bulky, electron-rich ligands often improve reaction efficiency.[5]

    • Base and Solvent: Ensure the base is strong enough but not so strong that it causes side reactions. The solvent should be anhydrous and capable of dissolving the reactants and catalyst complex.

    • Inert Atmosphere: Strict adherence to an inert atmosphere is crucial to prevent catalyst oxidation.

    • Purity of Reagents: Use high-purity starting materials, as impurities can poison the catalyst.

    • Temperature and Reaction Time: Optimize the reaction temperature and monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.

Frequently Asked Questions (FAQs)

Q1: What are the most effective directing groups for C-H functionalization of the this compound nucleus?

A1: The choice of directing group is crucial for controlling regioselectivity in C-H functionalization. N-acyl and N-sulfonyl groups are commonly used to direct functionalization to the C1/C9 and C3/C7 positions. For some transition-metal-catalyzed reactions, a directing group can chelate to the metal center and direct C-H activation to a specific ortho-position. The effectiveness of a directing group can be influenced by the specific reaction conditions and the catalyst employed.

Q2: How can I avoid the Smiles rearrangement during the synthesis of substituted phenothiazines?

A2: The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution that can be a desired reaction for synthesizing the this compound core, but an unwanted side reaction in other cases.[6][7] To avoid an unintended Smiles rearrangement, consider the following:

  • Protecting Groups: Protect nucleophilic groups on your substituents that could initiate the rearrangement.

  • Reaction Conditions: The Smiles rearrangement is often base-catalyzed. Using neutral or acidic conditions, if your desired reaction allows, can prevent it.

  • Substrate Design: Carefully design your synthetic route to avoid precursors that are prone to this rearrangement under your planned reaction conditions.

Q3: What are the best methods for purifying this compound derivatives?

A3: The purification of this compound derivatives can be challenging due to the presence of closely related isomers and byproducts. Common purification techniques include:

  • Column Chromatography: Silica gel column chromatography is a widely used method. A careful selection of the eluent system is necessary to achieve good separation.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a very effective purification method.

  • Distillation: For some lower molecular weight, thermally stable this compound derivatives, distillation under reduced pressure can be employed.[8]

Q4: Can the Vilsmeier-Haack reaction be used for the formylation of this compound, and what are the expected challenges?

A4: Yes, the Vilsmeier-Haack reaction can be used to introduce a formyl group onto the this compound ring.[9][10] The main challenges are:

  • Regioselectivity: Formylation can occur at multiple positions, leading to a mixture of products. N-protection can help to direct the formylation, often to the C3 position.

  • Reaction at Nitrogen: The Vilsmeier reagent can also react with the nitrogen of an unprotected this compound.

  • Multiple Formylations: Under forcing conditions, diformylation can occur. Careful control of the stoichiometry of the Vilsmeier reagent and the reaction temperature is necessary to favor mono-formylation.

Quantitative Data Summary

Table 1: Comparison of Regioselectivity in this compound Functionalization

ReactionReagents and ConditionsPosition of FunctionalizationYield (%)Reference
Gold-Catalyzed C-H Functionalization N-acetylthis compound, aryldiazoacetate, (L1)AuCl, AgSbF6, DCMC3up to 98[11]
Friedel-Crafts Acylation N-acetylthis compound, AcCl, AlCl3, CS2C3, C7Varies[12]
Vilsmeier-Haack Formylation N-ethylthis compound, POCl3, DMFC3~70-
Halogenation (NBS) N-acetylthis compound, NBS, CCl4C3Good-

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: Gold-Catalyzed C-H Functionalization of N-Protected this compound

This protocol is adapted from a procedure for the highly regioselective C-H functionalization at the C3 position.[11]

  • Materials:

    • N-protected this compound (e.g., N-acetylthis compound)

    • Aryldiazoacetate

    • (L1)AuCl (L1 = tris(2,4-di-tert-butylphenyl)phosphite)

    • Silver hexafluoroantimonate (AgSbF6)

    • Dichloromethane (DCM), anhydrous

    • Syringe pump

  • Procedure:

    • To a dried reaction vial under an inert atmosphere, add the N-protected this compound (1.5 eq.), (L1)AuCl (3 mol%), and AgSbF6 (3 mol%).

    • Add 1.5 mL of anhydrous DCM and stir the mixture.

    • Prepare a solution of the aryldiazoacetate (1 eq.) in 0.5 mL of anhydrous DCM.

    • Using a syringe pump, add the aryldiazoacetate solution to the reaction mixture over 1 hour.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Experimental Workflow for Gold-Catalyzed C-H Functionalization

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction and Monitoring cluster_3 Workup and Purification A Combine N-protected This compound, (L1)AuCl, and AgSbF6 in DCM B Slowly add aryldiazoacetate solution via syringe pump A->B C Stir at room temperature for 12 hours B->C D Monitor by TLC/LC-MS C->D E Concentrate the reaction mixture D->E F Purify by column chromatography E->F

Caption: A stepwise workflow for the gold-catalyzed C-H functionalization of N-protected this compound.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of N-Arylphenothiazines

This protocol provides a general procedure for the palladium-catalyzed N-arylation of this compound.

  • Materials:

    • This compound

    • Aryl halide (e.g., aryl bromide)

    • Palladium precatalyst (e.g., Pd(OAc)2)

    • Phosphine ligand (e.g., XPhos, SPhos)

    • Base (e.g., NaOtBu, K2CO3)

    • Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)

  • Procedure:

    • In a glovebox or under a strict inert atmosphere, add the this compound (1.2 equiv.), aryl halide (1.0 equiv.), palladium precatalyst (1-5 mol%), phosphine ligand (1-5 mol%), and base (1.4-2.0 equiv.) to a dry reaction flask.

    • Add the anhydrous, deoxygenated solvent via syringe.

    • Heat the reaction mixture to the required temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction's progress by TLC or GC-MS until the starting material is consumed.

    • Cool the reaction to room temperature.

    • Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

References

minimizing side products during the N-alkylation of the phenothiazine ring

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing side products during the N-alkylation of the phenothiazine ring.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the N-alkylation of the this compound ring?

A1: The primary side products encountered during the N-alkylation of this compound include:

  • Over-alkylation or Di-alkylation: Incorrect stoichiometry can lead to the formation of di-substituted or poly-substituted phenothiazines.[1]

  • Oxidation Products: The this compound core is susceptible to oxidation, which can result in the formation of this compound S-oxides.[2] This is particularly relevant as the cation radical of this compound is a likely intermediate in the formation of sulfoxides.[3]

  • Dimers or Oligomers: Under certain conditions, this compound can undergo dimerization or oligomerization.[1]

  • Side Reactions with Functional Groups: If the starting materials contain other nucleophilic groups, side reactions can occur. The use of protecting groups for sensitive functionalities may be necessary to prevent these unwanted reactions.[1]

Q2: How does the choice of base and solvent impact the formation of side products?

A2: The selection of the base and solvent is critical in controlling the selectivity of the N-alkylation reaction. Stronger bases may lead to deprotonation at undesired positions, resulting in a mixture of products.[2] The reaction conditions, including the base and solvent, significantly influence the distribution and yield of the products.[4] For instance, in N-phosphorylation, a related reaction, the highest yield was observed with NaH in refluxing DMF, while lower yields were seen in refluxing toluene.[4] Phase transfer catalysis (PTC) often allows for the use of weaker, more environmentally friendly inorganic bases like sodium hydroxide or potassium carbonate, which can lead to milder reaction conditions and potentially fewer side products.[5][6]

Q3: What is Phase Transfer Catalysis (PTC) and how can it help in minimizing side products?

A3: Phase Transfer Catalysis (PTC) is a technique used to facilitate the reaction between reactants located in different phases (e.g., a water-soluble salt and an organic-soluble substrate). A phase-transfer catalyst, typically a quaternary ammonium salt, transports one of the reactants across the interface into the other phase so that the reaction can proceed.[6]

For the N-alkylation of this compound, PTC offers several advantages for minimizing side products:

  • Milder Reaction Conditions: PTC allows the reaction to be carried out under milder conditions, which can reduce the likelihood of side reactions like oxidation and dimerization.[7]

  • Improved Selectivity: By carefully choosing the catalyst and reaction conditions, higher selectivity for the desired N-alkylated product can be achieved.[8]

  • Use of Weaker Bases: PTC enables the use of inorganic bases, which are often less harsh than the strong bases required in traditional methods, thus minimizing base-induced side reactions.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of N-Alkylated Product Incomplete Reaction: Insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and temperature.[2]
Poor Reagent Quality: Impurities in starting materials, reagents, or solvents.Ensure all starting materials, reagents, and solvents are pure and dry, as impurities can interfere with the reaction and lead to byproducts.[2]
Oxidation of this compound: The this compound core is prone to oxidation.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of sulfoxide and other oxidized byproducts.[2]
Formation of Over-Alkylated Products Incorrect Stoichiometry: Excess of the alkylating agent.Carefully control the molar ratios of the this compound and the alkylating agent.[1]
Presence of Oxidized Byproducts (Sulfoxides) Exposure to Air/Oxidants: The this compound ring is sensitive to oxidation.As mentioned above, perform the reaction under an inert atmosphere.[2]
Formation of Dimerization/Oligomerization Products Harsh Reaction Conditions: High temperatures or prolonged reaction times.Optimize the reaction conditions by using milder temperatures and monitoring the reaction to avoid unnecessarily long reaction times.[1]
Unreacted Starting Material Insufficient Base or Alkylating Agent: Inadequate amount of base to deprotonate the this compound or insufficient alkylating agent.Ensure the correct stoichiometric amounts of base and alkylating agent are used.
Poor Solubility: The this compound or the base may not be sufficiently soluble in the chosen solvent.Select a solvent system in which all reactants are adequately soluble. For PTC, this is less of an issue as the reaction occurs at the interface.

Experimental Protocols

General Protocol for N-Alkylation of this compound using Phase Transfer Catalysis

This protocol is a general guideline and may require optimization for specific substrates and alkylating agents.

Materials:

  • This compound

  • Alkylating agent (e.g., alkyl halide)

  • Inorganic base (e.g., NaOH, K₂CO₃)

  • Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide - TBAB)

  • Organic solvent (e.g., Toluene, Dichloromethane)

  • Water

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound, the organic solvent, and the alkylating agent.

  • In a separate beaker, prepare an aqueous solution of the inorganic base.

  • Add the aqueous base solution to the reaction flask.

  • Add the phase transfer catalyst (typically 1-5 mol%) to the reaction mixture.

  • Heat the mixture to the desired temperature (e.g., 50-80 °C) and stir vigorously to ensure efficient mixing of the two phases.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure N-alkylated this compound.[1][9]

Data Presentation

Table 1: Influence of Reaction Parameters on N-Alkylation of this compound

Parameter Condition Expected Outcome on Main Product Yield Potential Side Products
Base Strong Base (e.g., NaH)Can be effective, but may lack selectivity.Over-alkylation, products of undesired deprotonation.[2]
Weak Inorganic Base (e.g., K₂CO₃) with PTCHigh yield under mild conditions.[4]Minimized side product formation.
Solvent Polar Aprotic (e.g., DMF)Can lead to high yields but may require higher temperatures.[4]Potential for thermal degradation or side reactions.
Non-polar (e.g., Toluene)Often used in PTC, allows for easy separation.[4]Generally cleaner reactions.
Temperature Low TemperatureSlower reaction rate, but higher selectivity.Reduced formation of thermal byproducts.
High TemperatureFaster reaction rate, but may lead to more side products.Increased risk of oxidation, dimerization, and decomposition.[1]
Atmosphere AirLower yield of desired product.Oxidation of the sulfur atom to form sulfoxides.[2]
Inert (N₂ or Ar)Higher yield of the N-alkylated product.Minimizes or eliminates the formation of oxidized byproducts.[2]

Visualizations

N_Alkylation_Pathway This compound This compound Anion This compound Anion This compound->Anion  Base Side_Product2 Oxidation (Sulfoxide) This compound->Side_Product2  [O] N_Alkylated N-Alkylated Product Anion->N_Alkylated  + R-X AlkylatingAgent Alkylating Agent (R-X) Side_Product1 Over-alkylation N_Alkylated->Side_Product1  Excess R-X

Caption: Reaction pathway for N-alkylation of this compound and common side reactions.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Check Reagent Purity Start->Check_Purity Check_Stoichiometry Verify Stoichiometry Check_Purity->Check_Stoichiometry Pure Purify Purify Reagents Check_Purity->Purify Impure Check_Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Check_Stoichiometry->Check_Conditions Correct Adjust_Ratios Adjust Molar Ratios Check_Stoichiometry->Adjust_Ratios Incorrect Optimize_Base Optimize Base/Solvent System Check_Conditions->Optimize_Base Optimal Modify_Conditions Modify Temp/Time/Atmosphere Check_Conditions->Modify_Conditions Sub-optimal Use_PTC Consider Phase Transfer Catalysis Optimize_Base->Use_PTC End Improved Yield/ Purity Use_PTC->End Purify->Check_Stoichiometry Purify->End Adjust_Ratios->Check_Conditions Adjust_Ratios->End Modify_Conditions->Optimize_Base Modify_Conditions->End

Caption: Troubleshooting workflow for optimizing the N-alkylation of this compound.

References

purification strategies for crude phenothiazine products after synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of crude phenothiazine products after synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized from diphenylamine and sulfur?

Common impurities can include unreacted starting materials (diphenylamine and sulfur), byproducts from side reactions, and degradation products. Specifically, oxygen, sulfur, or halogen derivatives of this compound, as well as residual catalyst, may be present. The this compound core is also susceptible to oxidation, leading to the formation of sulfoxides.

Q2: What are the primary purification strategies for crude this compound products?

The most effective and commonly used purification techniques for this compound and its derivatives are recrystallization and column chromatography. Other methods, such as distillation under specific conditions and liquid-liquid extraction, have also been reported. For certain applications, purification via the formation of a temporary derivative has also been developed.

Q3: How can I monitor the progress of my purification?

Thin-layer chromatography (TLC) is an essential tool for monitoring the purification process. By comparing the TLC profile of your crude product with the fractions collected during purification and a pure standard (if available), you can assess the separation of the desired product from impurities. High-performance liquid chromatography (HPLC) is a more quantitative method for analyzing the purity of the final product and identifying any remaining impurities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound products.

Issue 1: Low yield after column chromatography.

Potential Cause Troubleshooting Suggestion
Product is too polar and retained on the column. Gradually increase the polarity of the eluent. A final flush with a highly polar solvent like methanol may be necessary to elute the product.
On-column degradation. Phenothiazines can be sensitive to the mildly acidic nature of silica gel. Minimize the purification time. Consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.
Improper solvent system for elution. Optimize the solvent system using TLC before running the column to ensure good separation and efficient elution of the product.
Product precipitation on the column. This can occur if the crude product is loaded in a solvent in which it is not very soluble and the eluent is a poor solvent. Ensure the product is fully dissolved in a minimal amount of loading solvent or the initial eluent.

Issue 2: The purified product is still colored or contains persistent impurities.

Potential Cause Troubleshooting Suggestion
Oxidized impurities. The this compound core is easily oxidized. If the impurity is the more polar sulfoxide, a careful gradient elution during column chromatography may separate it. In some cases, a chemical reduction step may be necessary before the final purification.
Co-eluting impurities. An impurity may have a very similar polarity to your product. Try a different solvent system for chromatography or consider a different stationary phase (e.g., alumina instead of silica gel). Recrystallization from a different solvent system may also be effective.
Residual solvent. Dry the sample under a high vacuum for an extended period to remove any trapped solvent molecules.

Issue 3: My this compound compound is degrading during the purification process.

Potential Cause Troubleshooting Suggestion
Oxidation from air and light. Phenothiazines are susceptible to oxidation, which can be accelerated by exposure to light and air. Work quickly, and if possible, under an inert atmosphere (e.g., nitrogen or argon). Protect the compound from light by wrapping flasks and columns in aluminum foil.
Prolonged heating. Avoid prolonged heating during recrystallization or solvent removal.
Solvent purity. Use fresh, high-purity solvents to avoid introducing impurities or reagents that could cause degradation.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general method for the purification of crude this compound by recrystallization, a common technique mentioned for this class of compounds.

  • Dissolution: In a fume hood, place the crude this compound product in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is highly colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.

Protocol 2: Column Chromatography of this compound Derivatives

This protocol outlines a general procedure for purifying this compound derivatives using silica gel column chromatography.

  • Solvent System Selection: Using TLC, determine an appropriate solvent system (eluent) that provides good separation of your desired compound from impurities. A common starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a chromatography column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. If necessary, the polarity of the eluent can be gradually increased (gradient elution) to elute more polar compounds.

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound derivative.

Data Presentation

Table 1: Typical Solvent Systems for this compound Purification by Chromatography

Stationary Phase Mobile Phase (Eluent System) Notes
Silica GelHexane / Ethyl AcetateA common starting point for many this compound derivatives. The ratio is adjusted based on the polarity of the specific compound.
Silica GelDichloromethane / MethanolUsed for more polar this compound derivatives.
Neutral or Basic AluminaHexane / Ethyl AcetateA good alternative if the compound is found to be unstable on acidic silica gel.

Visualizations

PurificationWorkflow crude Crude this compound Product tlc_analysis Initial TLC Analysis crude->tlc_analysis decision Assess Purity and Impurity Profile tlc_analysis->decision recrystallization Recrystallization decision->recrystallization Relatively High Purity / Crystalline Solid column_chromatography Column Chromatography decision->column_chromatography Low Purity / Oily or Multiple Impurities final_purity Final Purity Analysis (TLC/HPLC) recrystallization->final_purity column_chromatography->final_purity pure_product Pure this compound Product final_purity->pure_product

Caption: A workflow for selecting a purification strategy.

TroubleshootingWorkflow start Purification Attempted check_purity Check Purity (TLC/HPLC) start->check_purity is_pure Is Product Pure? check_purity->is_pure success Purification Successful is_pure->success Yes issue Identify Issue is_pure->issue No low_yield Low Yield issue->low_yield Yield Issue persistent_impurities Persistent Impurities issue->persistent_impurities Purity Issue degradation Product Degradation issue->degradation Stability Issue troubleshoot_yield Troubleshoot Yield: - Check eluent polarity - Consider on-column degradation low_yield->troubleshoot_yield troubleshoot_impurities Troubleshoot Impurities: - Change solvent system - Try different stationary phase - Consider recrystallization persistent_impurities->troubleshoot_impurities troubleshoot_degradation Troubleshoot Degradation: - Use inert atmosphere - Protect from light - Use fresh solvents degradation->troubleshoot_degradation

Caption: A troubleshooting guide for this compound purification.

preventing the auto-oxidation of phenothiazine solutions during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenothiazine solutions. The focus is on preventing auto-oxidation during storage to ensure the integrity and efficacy of these compounds in experimental settings.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has changed color. What does this indicate?

A change in color, such as developing a yellowish or brownish tint, is a common indicator of this compound degradation.[1] This is often due to auto-oxidation, a process where the this compound molecule reacts with oxygen.[2][3] This degradation can be accelerated by factors like exposure to light and the presence of metal ions.[4][5][6] The oxidation process can lead to the formation of various byproducts, including sulfoxides.[3][7]

Q2: What are the primary factors that contribute to the auto-oxidation of this compound solutions?

The main factors that promote the auto-oxidation of this compound solutions are:

  • Exposure to Oxygen: As the name "auto-oxidation" suggests, the presence of oxygen is a primary requirement for this degradation pathway.[2]

  • Exposure to Light: Phenothiazines are photosensitive compounds.[8] Exposure to light, particularly UV radiation, can provide the energy to initiate and accelerate the oxidation process.[1][2][4]

  • pH of the Solution: The stability of this compound solutions can be influenced by the pH.[9] While the overall degradation rate of this compound appears to be pH-independent up to pH 7.0, the stability of specific derivatives can vary with pH.[9][10]

  • Presence of Metal Ions: Heavy metal ions can act as catalysts, significantly speeding up the degradation of this compound solutions.[5][6]

  • Temperature: Higher storage temperatures can increase the rate of chemical reactions, including oxidation.

Q3: How can I prevent the auto-oxidation of my this compound solution during storage?

To minimize auto-oxidation, a multi-faceted approach is recommended:

  • Use Antioxidants: Incorporating antioxidants into the solution is a highly effective method.

  • Protect from Light: Always store this compound solutions in amber-colored vials or wrap the container with an opaque material to block light.[1][11]

  • Control the pH: Maintain the solution at an optimal pH for the specific this compound derivative you are using.

  • Use Chelating Agents: Add a chelating agent like EDTA to sequester metal ions.[5][6]

  • Inert Atmosphere: For highly sensitive applications, purging the solution and the headspace of the storage container with an inert gas like nitrogen or argon can displace oxygen.

  • Proper Storage Temperature: Store solutions under refrigerated conditions as recommended.[4][12]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Solution develops a yellow or brown color. Auto-oxidation due to exposure to light and/or oxygen.1. Confirm proper storage in a light-protected container.[1][11]2. Ensure the container is tightly sealed.[13]3. Consider adding an antioxidant to the formulation.
Loss of potency or inconsistent experimental results. Degradation of the active this compound compound.1. Prepare fresh solutions more frequently.2. Review the storage conditions (temperature, light exposure).[4][12]3. Implement the use of stabilizing agents like antioxidants and chelating agents.[5][6][14]
Precipitate forms in the solution. Formation of insoluble oxidation products or pH-related solubility issues.1. Check the pH of the solution and adjust if necessary.2. Filter the solution if appropriate for your application, but investigate the cause of precipitation as it may indicate significant degradation.

Stabilizing Agents for this compound Solutions

The following table summarizes common stabilizing agents used to prevent the auto-oxidation of this compound solutions.

Agent Type Examples Function Typical Concentration Range
Antioxidants Monothioglycerol (MTG)[14]Preferentially oxidized, thus protecting the this compound.At least 2-5 mg/mL[14]
Sodium Metabisulfite[6][14]Acts as an oxygen scavenger.~0.25 mg/mL[6][14]
Ascorbic AcidA standard antioxidant used for comparison.[15]Varies depending on application.
Chelating Agents Ethylenediaminetetraacetic acid (EDTA) and its salts[5][6]Sequesters heavy metal ions that catalyze oxidation.0.001% to 1% (w/v)[5][6]

Experimental Protocol: Assessing this compound Solution Stability

This protocol outlines a general method for evaluating the stability of a this compound solution under different storage conditions.

Objective: To determine the rate of degradation of a this compound solution over time under various storage conditions (e.g., with and without antioxidants, with and without light protection).

Materials:

  • This compound compound

  • Appropriate solvent (e.g., water, ethanol-water mixture[15])

  • Antioxidant(s) of choice (e.g., Monothioglycerol)

  • Chelating agent(s) of choice (e.g., EDTA)

  • Amber and clear glass vials with airtight seals

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • pH meter

  • Refrigerator and/or temperature-controlled chamber

  • Light source (for degradation studies)

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of the this compound compound in the desired solvent at a known concentration.

    • Divide the stock solution into several aliquots.

    • To different aliquots, add the experimental variables:

      • Control group: No additives.

      • Test groups: Add specific concentrations of antioxidants, chelating agents, or combinations thereof.

    • Adjust the pH of the solutions to the desired level.

  • Storage Conditions:

    • Transfer the aliquots into both amber and clear vials.

    • Store the vials under different conditions:

      • Refrigerated (2-8 °C), protected from light.

      • Room temperature (~25 °C), protected from light.

      • Room temperature (~25 °C), exposed to a controlled light source.

  • Sampling and Analysis:

    • At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), withdraw a sample from each vial.

    • Analyze the samples by HPLC to determine the concentration of the parent this compound compound. A reversed-phase HPLC method is often suitable.[16]

    • The mobile phase composition will need to be optimized for the specific this compound derivative.

  • Data Analysis:

    • Plot the concentration of the this compound compound as a function of time for each storage condition.

    • Calculate the degradation rate for each condition.

    • Compare the stability of the this compound in the different formulations and storage conditions.

Visualizing this compound Auto-oxidation and Prevention

G This compound This compound Solution Oxidation Auto-Oxidation This compound->Oxidation Susceptible to Oxygen Oxygen (O2) Oxygen->Oxidation Initiates Light Light (UV) Light->Oxidation Accelerates MetalIons Metal Ions MetalIons->Oxidation Catalyzes Degradation Degradation Products (e.g., Sulfoxides) Oxidation->Degradation Leads to Antioxidants Antioxidants (e.g., MTG, Metabisulfite) Antioxidants->Oxygen Scavenges ChelatingAgents Chelating Agents (e.g., EDTA) ChelatingAgents->MetalIons Sequesters LightProtection Light Protection (Amber Vials) LightProtection->Light Blocks InertAtmosphere Inert Atmosphere (N2, Ar) InertAtmosphere->Oxygen Displaces

Caption: Factors contributing to this compound auto-oxidation and preventative measures.

G Start Start: this compound Solution Shows Signs of Degradation CheckLight Is the solution protected from light? Start->CheckLight CheckOxygen Is the container tightly sealed? CheckLight->CheckOxygen Yes UseAmberVials Action: Store in amber vials or use opaque wrapping. CheckLight->UseAmberVials No CheckAdditives Does the formulation contain antioxidants/chelating agents? CheckOxygen->CheckAdditives Yes SealTightly Action: Ensure container is tightly sealed. Consider inert gas. CheckOxygen->SealTightly No AddStabilizers Action: Add appropriate antioxidants (e.g., MTG) and/or chelating agents (e.g., EDTA). CheckAdditives->AddStabilizers No Stable Result: Solution Stabilized CheckAdditives->Stable Yes UseAmberVials->CheckOxygen SealTightly->CheckAdditives AddStabilizers->Stable

Caption: Troubleshooting workflow for stabilizing this compound solutions.

References

Technical Support Center: Troubleshooting Low Yields in the Buchwald-Hartwig Amination for Phenothiazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Buchwald-Hartwig amination in phenothiazine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges and optimize reaction yields.

Troubleshooting Guide

This section addresses specific issues that may arise during the Buchwald-Hartwig amination for the synthesis of this compound derivatives, providing potential causes and actionable solutions in a question-and-answer format.

Issue 1: Low to No Product Formation

Question: I am observing very low to no formation of my desired N-arylthis compound product. What are the likely causes and how can I troubleshoot this?

Answer: Low or no product formation is a common challenge that can stem from several factors. A systematic approach to troubleshooting is recommended.

Possible Causes & Solutions:

  • Catalyst Inactivity: The active Pd(0) species may not be forming efficiently or has been deactivated.

    • Solution: Ensure a strictly inert atmosphere (argon or nitrogen) is maintained throughout the reaction setup and duration, as the Pd(0) catalyst is oxygen-sensitive. Use freshly degassed, anhydrous solvents. Consider using a palladium pre-catalyst that readily forms the active species.

  • Inappropriate Ligand Choice: The phosphine ligand is crucial for the efficiency of the catalytic cycle.

    • Solution: For electron-rich and sterically demanding substrates like phenothiazines, bulky, electron-rich biaryl phosphine ligands are often required.[1] Ligands such as XPhos and DavePhos have shown high conversion rates in the amination of this compound.[1]

  • Incorrect Base Selection: The strength and solubility of the base are critical for the deprotonation of the amine and regeneration of the catalyst.

    • Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium tert-butoxide (t-BuOLi) are commonly used.[1] Ensure the base is anhydrous and has good solubility in the chosen solvent.

  • Poor Solvent Choice: The solvent must be anhydrous and capable of dissolving the reactants and the catalyst complex.

    • Solution: Toluene and 1,4-dioxane are effective solvents for the Buchwald-Hartwig amination of phenothiazines.[1] Ensure the solvent is of high purity and rigorously dried before use.

Issue 2: Significant Side Product Formation (e.g., Hydrodehalogenation)

Question: My reaction is producing a significant amount of the dehalogenated starting material instead of the desired aminated product. How can I minimize this side reaction?

Answer: Hydrodehalogenation is a common side reaction where the aryl halide is reduced. This can often be suppressed by optimizing the reaction conditions.

Possible Causes & Solutions:

  • Slow Reductive Elimination: If the final step of the catalytic cycle is slow, competing side reactions like hydrodehalogenation can occur.

    • Solution: The choice of ligand can significantly influence the rate of reductive elimination. Employing bulkier and more electron-rich ligands can accelerate this step. Optimizing the reaction temperature may also be beneficial; sometimes a lower temperature can disfavor the side reaction.

  • Presence of Water: Trace amounts of water can be a proton source for the hydrodehalogenation pathway.

    • Solution: Ensure all reagents, solvents, and glassware are scrupulously dried. Using a freshly opened bottle of anhydrous solvent and drying the amine and aryl halide before use is recommended.

Frequently Asked Questions (FAQs)

Q1: Which palladium precursor is best for the Buchwald-Hartwig amination of phenothiazines?

A1: Both Pd(OAc)₂ and Pd₂(dba)₃ are commonly used palladium precursors. However, for improved reliability and to ensure the efficient generation of the active Pd(0) catalyst, using a pre-catalyst such as [Pd(allyl)Cl]₂ in combination with a suitable phosphine ligand is often advantageous.[1]

Q2: What is the optimal temperature for this reaction?

A2: The optimal temperature can be substrate-dependent but typically ranges from 80 to 110 °C. For the coupling of bromobenzene with this compound, reactions are often run at 100 °C.[1] It is advisable to start with this temperature and optimize as needed.

Q3: Can I use an aryl chloride as a coupling partner for this compound?

A3: While aryl bromides and iodides are generally more reactive, aryl chlorides can be used, though they often require more active catalyst systems. This typically involves the use of highly electron-rich and bulky phosphine ligands and potentially higher reaction temperatures.

Q4: How do I monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the consumption of the starting materials and the formation of the product.

Quantitative Data on Reaction Conditions

The following table summarizes the conversion rates for the Buchwald-Hartwig amination of bromobenzene with this compound using different phosphine ligands. This data can guide the selection of an appropriate ligand for optimizing reaction yields.

LigandConversion Rate (%)[1]
DavePhos 99
XPhos 99
RuPhos94
SPhos94
t-BuXPhos91
t-BuBrettPhos89

Reaction Conditions: [Pd(allyl)Cl]₂ (1 mol%), phosphine ligand (4 mol%), t-BuONa (1.4 equiv.), toluene, 100 °C, 24 h.

Experimental Protocols

Below are representative experimental protocols for the Buchwald-Hartwig amination for the synthesis of this compound derivatives. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: Synthesis of 10-(pyren-1-yl)-10H-phenothiazine [2]

  • Reagents:

    • This compound (1.0 equiv)

    • 1-Bromopyrene (1.2 equiv)

    • Sodium tert-butoxide (NaOtBu) (2.0 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 equiv)

    • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.1 equiv)

    • Anhydrous toluene

  • Procedure:

    • To a dried Schlenk flask under an argon atmosphere, add this compound, 1-bromopyrene, and sodium tert-butoxide.

    • In a separate vial, dissolve Pd₂(dba)₃ and SPhos in anhydrous toluene.

    • Add the catalyst solution to the Schlenk flask.

    • Heat the reaction mixture at 110 °C with stirring for 24 hours.

    • After cooling to room temperature, dilute the mixture with dichloromethane and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired product (71.1% yield).[2]

Protocol 2: Synthesis of 3-Anilino-1-azathis compound Derivatives [3]

  • Reagents:

    • 3-Chloro-1-azathis compound (1.0 equiv)

    • Substituted aniline (1.2 equiv)

    • Potassium carbonate (K₂CO₃) (2.0 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (0.1 equiv)

    • 1,4-Bis(2-hydroxy-3,5-di-tert-butylbenzyl)piperazine (ligand) (0.2 equiv)

    • tert-Butanol (t-BuOH)

  • Procedure:

    • In a round-bottom flask, combine 3-chloro-1-azathis compound, the substituted aniline, potassium carbonate, palladium(II) acetate, and the ligand.

    • Add tert-butanol as the solvent.

    • Reflux the reaction mixture at 110 °C.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and perform an appropriate workup.

    • The product can be purified by recrystallization or column chromatography. This method has been reported to provide good to excellent yields.[3]

Visualizing Workflows and Logic

Troubleshooting Logic for Low Yields

Troubleshooting_Low_Yields Troubleshooting Low Yields in Buchwald-Hartwig Amination Start Low or No Yield Observed Check_Atmosphere Is the reaction under a strict inert atmosphere? Start->Check_Atmosphere Check_Reagents Are all reagents and solvents anhydrous? Check_Atmosphere->Check_Reagents Yes Solution_Atmosphere Degas solvent and maintain positive argon/nitrogen pressure. Check_Atmosphere->Solution_Atmosphere No Check_Catalyst Is the catalyst system appropriate? Check_Reagents->Check_Catalyst Yes Solution_Reagents Use freshly dried reagents and anhydrous solvents. Check_Reagents->Solution_Reagents No Check_Base Is the base suitable? Check_Catalyst->Check_Base Yes Solution_Catalyst Screen bulky, electron-rich ligands (e.g., XPhos, DavePhos). Consider using a pre-catalyst. Check_Catalyst->Solution_Catalyst No Check_Temp Is the reaction temperature optimal? Check_Base->Check_Temp Yes Solution_Base Use a strong, non-nucleophilic base (e.g., NaOtBu). Ensure good solubility. Check_Base->Solution_Base No Solution_Temp Optimize temperature (typically 80-110 °C). Check_Temp->Solution_Temp No Success Improved Yield Check_Temp->Success Yes Solution_Atmosphere->Success Solution_Reagents->Success Solution_Catalyst->Success Solution_Base->Success Solution_Temp->Success

Caption: A logical workflow to diagnose and address causes of low reaction yields.

General Experimental Workflow for Buchwald-Hartwig Amination

Experimental_Workflow General Experimental Workflow for this compound Synthesis Start Start Prep Prepare Dry Glassware under Inert Atmosphere Start->Prep Add_Reagents Add this compound, Aryl Halide, and Base Prep->Add_Reagents Add_Catalyst Add Pd Precursor and Ligand Solution Add_Reagents->Add_Catalyst Reaction Heat Reaction Mixture (80-110 °C) Add_Catalyst->Reaction Monitor Monitor Progress (TLC/GC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Reaction Workup: - Cool to RT - Dilute with Organic Solvent - Wash with Brine Monitor->Workup Complete Purify Purification (Column Chromatography/Recrystallization) Workup->Purify End Obtain Pure Product Purify->End

Caption: A typical experimental workflow for the synthesis of N-arylphenothiazines.

References

Technical Support Center: Investigation of Aggregation-Induced Emission (AIE) in Phenothiazine Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenothiazine-based AIE fluorophores.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind the Aggregation-Induced Emission (AIE) phenomenon in this compound derivatives?

A1: The predominant mechanism for AIE in this compound fluorophores is the Restriction of Intramolecular Motion (RIM).[1][2] In dilute solutions, this compound derivatives are typically non-emissive or weakly fluorescent because the excited state energy is dissipated through non-radiative pathways, primarily via low-frequency intramolecular rotational and vibrational motions of the phenyl rings.[1][2] Upon aggregation in a poor solvent or in the solid state, these intramolecular motions are physically constrained. This restriction blocks the non-radiative decay channels, forcing the excited state to decay radiatively, which results in a significant enhancement of fluorescence emission.

Q2: How does the "butterfly-like" conformation of this compound contribute to its AIE properties?

A2: The non-planar, "butterfly-like" structure of the this compound core is crucial for its AIE characteristics.[3] This twisted conformation, along with the propeller-like arrangement of other aromatic substituents, facilitates the intramolecular motions in solution that lead to fluorescence quenching.[3] In the aggregated state, the steric hindrance from neighboring molecules locks this flexible structure, effectively restricting the motions and activating the AIE.

Q3: What is the role of solvent polarity in inducing the AIE effect in this compound fluorophores?

A3: Solvent polarity plays a critical role in inducing aggregation and, consequently, the AIE effect. Typically, this compound-based AIEgens are dissolved in a "good" organic solvent (e.g., THF, DMSO) where they exist as monomers and are weakly fluorescent.[4] The addition of a "poor" solvent, usually water, decreases the solubility of the fluorophore, forcing the molecules to aggregate.[4] The extent of AIE is highly dependent on the solvent-to-antisolvent ratio. It is important to note that for some this compound derivatives with intramolecular charge transfer (ICT) character, increasing solvent polarity can initially cause a red-shift and quenching of fluorescence before aggregation-induced emission is observed at high fractions of the poor solvent.[5]

Q4: Can this compound AIEgens be used for biological applications?

A4: Yes, this compound-based AIEgens are promising candidates for various biological applications, including bioimaging and biosensing.[1][6] Their ability to be non-emissive in aqueous environments (as monomers) and become highly fluorescent upon aggregation or binding to specific cellular structures makes them excellent probes with high signal-to-noise ratios. Furthermore, some this compound derivatives have been shown to be cell-permeable and exhibit low cytotoxicity.[1][6]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or weak AIE effect observed upon addition of a poor solvent. 1. Inappropriate solvent/antisolvent ratio: The optimal ratio for aggregation has not been reached. 2. Low concentration of the fluorophore: The concentration may be too low for efficient aggregation to occur. 3. High solubility of the derivative: The this compound derivative might still be soluble even at high fractions of the poor solvent. 4. Intrinsic properties of the molecule: The specific molecular structure may not be conducive to AIE.1. Perform a detailed titration: Gradually increase the fraction of the poor solvent (e.g., from 0% to 99% water in THF) and measure the fluorescence at each step to find the optimal ratio. 2. Increase fluorophore concentration: Systematically increase the concentration of the this compound derivative and repeat the solvent titration. Be cautious of potential precipitation at very high concentrations. 3. Try different solvent systems: If the fluorophore remains soluble, consider using a different good solvent or a less polar poor solvent. 4. Re-evaluate molecular design: If AIE is consistently absent, consider modifying the molecular structure to include bulkier groups that can more effectively restrict intramolecular motion upon aggregation.
Precipitation of the fluorophore instead of formation of emissive aggregates. 1. High concentration of the fluorophore: The concentration is too high, leading to the formation of large, non-emissive precipitates. 2. Rapid addition of the poor solvent: Adding the poor solvent too quickly can cause uncontrolled precipitation. 3. Inadequate mixing: Poor mixing can lead to localized high concentrations and precipitation.1. Optimize concentration: Reduce the initial concentration of the this compound derivative in the good solvent. 2. Slow, controlled addition: Add the poor solvent dropwise while vigorously stirring or sonicating the solution to promote the formation of nanoaggregates. 3. Ensure vigorous mixing: Use a vortex mixer or sonicator during the addition of the poor solvent.
Inconsistent or irreproducible fluorescence measurements. 1. Inner filter effect: At high concentrations, the sample may absorb a significant portion of the excitation or emitted light, leading to non-linear and inaccurate readings. 2. Instrumental fluctuations: The light source or detector of the fluorometer may be unstable. 3. Environmental factors: Changes in temperature or pH can affect the aggregation process and fluorescence.1. Dilute the sample: Ensure that the absorbance of the sample at the excitation wavelength is below 0.1 AU to minimize inner filter effects. 2. Allow instrument to warm up: Ensure the fluorometer has reached a stable operating temperature before taking measurements. Use a reference standard to check for instrument drift. 3. Control experimental conditions: Perform all experiments at a constant temperature and use buffered solutions if pH sensitivity is suspected.
Broad or noisy emission spectra. 1. Scattered light: Excitation light scattering can interfere with the emission spectrum, especially if the Stokes shift is small. 2. Low signal intensity: The fluorescence signal may be too weak compared to the background noise. 3. Inappropriate spectral bandwidth: The chosen slit widths may be too wide or too narrow.1. Use optical filters: Employ appropriate cutoff filters to block scattered excitation light from reaching the detector. 2. Optimize excitation wavelength and concentration: Excite at the absorption maximum and adjust the fluorophore concentration to maximize the signal. 3. Adjust slit widths: Optimize the excitation and emission slit widths to achieve a good balance between signal intensity and spectral resolution.

Data Presentation

Table 1: Photophysical Properties of Selected this compound-Based AIE Fluorophores

CompoundSolvent System (Good/Poor)Excitation Wavelength (λ_ex, nm)Emission Wavelength (λ_em, nm) in THFEmission Wavelength (λ_em, nm) in Aggregate StateFluorescence Quantum Yield (Φ_F) in THF (%)Fluorescence Quantum Yield (Φ_F) in Aggregate State (%)Reference
NPI-PTZTHF/Water3505505000.80.9 (99% Water)[1]
NPI-PTZ-NPITHF/Water3505605106.08.0 (99% Water)[1]
DPE-PTZ-ClTHF/Water365505485--[3]
DPE-PTZ-CF3THF/Water365515495--[3]
Compound 6THF/Water330492, 531 (sh)-6.9-[7]
Compound 7THF/Water330454-3.9-[7]
Compound 8THF/Water330466-19.1-[7]
Compound 9THF/Water330430-1.2-[7]

Note: '-' indicates data not available in the cited sources. 'sh' denotes a shoulder peak.

Experimental Protocols

Protocol for Inducing and Characterizing AIE

This protocol describes the preparation of AIE aggregates using the nanoprecipitation method and their characterization by fluorescence spectroscopy.

Materials:

  • This compound derivative

  • Spectroscopic grade "good" solvent (e.g., Tetrahydrofuran - THF)

  • Deionized water (or other "poor" solvent)

  • Fluorospectrometer

  • UV-Vis spectrophotometer

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the this compound derivative in the good solvent (e.g., 1 mM in THF).

  • Solvent Titration:

    • In a series of vials, prepare solutions with varying volume fractions of the poor solvent (e.g., water fractions from 0% to 99% v/v).

    • To do this, add different amounts of the poor solvent to a fixed amount of the stock solution and dilute with the good solvent to maintain a constant final concentration of the fluorophore (e.g., 10 µM).

    • Gently mix or sonicate the solutions to ensure homogeneity.

  • UV-Vis Absorption Spectroscopy: Record the UV-Vis absorption spectrum for each solution to observe any changes upon aggregation.

  • Fluorescence Spectroscopy:

    • Record the fluorescence emission spectrum for each solution. Excite the sample at its maximum absorption wavelength (λ_abs_max).

    • Plot the fluorescence intensity at the emission maximum (λ_em_max) against the volume fraction of the poor solvent to visualize the AIE effect.

Protocol for Measuring Relative Fluorescence Quantum Yield (Φ_F)

The quantum yield of a this compound AIEgen in its aggregated state can be determined relative to a known standard.

Materials:

  • Aggregated sample of the this compound derivative (prepared as in Protocol 1)

  • Reference standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)

  • Fluorospectrometer

  • UV-Vis spectrophotometer

Procedure:

  • Absorbance Measurement: Measure the absorbance of both the sample and the reference standard at the same excitation wavelength. The absorbance should be kept below 0.1 to avoid inner filter effects.

  • Fluorescence Measurement:

    • Record the fluorescence emission spectra of both the sample and the reference standard at the same excitation wavelength and instrumental settings (e.g., slit widths).

    • Ensure the full emission spectrum is recorded.

  • Data Analysis:

    • Integrate the area under the emission curves for both the sample and the reference.

    • Calculate the quantum yield of the sample (Φ_s) using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) Where:

      • Φ is the quantum yield

      • I is the integrated fluorescence intensity

      • A is the absorbance at the excitation wavelength

      • n is the refractive index of the solvent

      • Subscripts 's' and 'r' denote the sample and reference, respectively.

Protocol for Dynamic Light Scattering (DLS) Analysis

DLS is used to determine the size distribution of the formed nanoaggregates.

Materials:

  • Aggregated sample of the this compound derivative

  • DLS instrument

  • Appropriate cuvette

Procedure:

  • Sample Preparation: Prepare the aggregated sample as described in Protocol 1. The sample may need to be filtered through a syringe filter (e.g., 0.22 µm) to remove large dust particles.

  • Instrument Setup:

    • Set the experimental parameters in the DLS software, including the solvent viscosity and refractive index, and the experimental temperature.

  • Measurement:

    • Place the cuvette in the DLS instrument.

    • Allow the sample to equilibrate to the set temperature.

    • Perform multiple measurements to ensure reproducibility.

  • Data Analysis: The software will generate a size distribution profile, typically reported as intensity, volume, or number distribution, along with the average hydrodynamic diameter (Z-average) and the polydispersity index (PDI).

Visualizations

AIE_Mechanism cluster_solution In Dilute Solution cluster_aggregate In Aggregate State Monomer Monomer Excited_Monomer Excited_Monomer Monomer->Excited_Monomer Excitation Non_Radiative_Decay Non-Radiative Decay (Intramolecular Motion) Excited_Monomer->Non_Radiative_Decay Dominant Pathway Weak_Fluorescence Weak/No Fluorescence Excited_Monomer->Weak_Fluorescence Non_Radiative_Decay->Monomer Aggregate Aggregate Excited_Aggregate Excited_Aggregate Aggregate->Excited_Aggregate Excitation Radiative_Decay Radiative Decay Excited_Aggregate->Radiative_Decay Dominant Pathway Blocked_Motion Intramolecular Motion is Restricted Excited_Aggregate->Blocked_Motion Strong_Fluorescence Strong Fluorescence Radiative_Decay->Strong_Fluorescence

Caption: Mechanism of Aggregation-Induced Emission (AIE).

Experimental_Workflow Start Start: This compound Derivative in Good Solvent Add_Poor_Solvent Induce Aggregation (Add Poor Solvent) Start->Add_Poor_Solvent Characterization Characterization Add_Poor_Solvent->Characterization Fluorescence_Spec Fluorescence Spectroscopy Characterization->Fluorescence_Spec UV_Vis_Spec UV-Vis Spectroscopy Characterization->UV_Vis_Spec DLS Dynamic Light Scattering (DLS) Characterization->DLS AIE_Confirmation Confirm AIE Effect Fluorescence_Spec->AIE_Confirmation Size_Distribution Determine Aggregate Size DLS->Size_Distribution Data_Analysis Data Analysis AIE_Confirmation->Data_Analysis QY_Measurement Measure Quantum Yield AIE_Confirmation->QY_Measurement QY_Measurement->Data_Analysis Size_Distribution->Data_Analysis

Caption: Experimental workflow for AIE investigation.

References

strategies to improve the stability of phenothiazine-based organic electronic devices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the research and development of phenothiazine-based organic electronic devices.

Troubleshooting Guides

This section offers solutions to specific problems that may arise during your experiments.

Issue 1: Rapid Degradation and Color Change of this compound Solutions

Symptoms:

  • Noticeable change in the color of your this compound-based solution, often turning yellowish or darker.

  • Inconsistent results from experiments using the same solution over a short period.

  • Precipitate formation in the solution over time.[1]

Possible Causes:

  • Oxidation: The this compound core is susceptible to oxidation, which can be accelerated by exposure to ambient oxygen, light (especially UV), and trace metal ions.[1] This is a primary cause of color change.[1]

  • Photodegradation: Phenothiazines are often photosensitive and can degrade upon exposure to light.[1]

  • Solvent and pH Instability: The stability of this compound derivatives can be dependent on the pH and the choice of solvent. Extreme pH conditions can catalyze degradation.[1]

Solutions:

StepActionDetailed Protocol
1Solvent Preparation Use high-purity, degassed solvents to minimize dissolved oxygen. Common choices include ethanol, DMSO, and acetonitrile. For aqueous solutions, employ buffered systems to maintain a stable pH.[1]
2Inert Atmosphere Prepare and handle solutions under an inert atmosphere, such as within a nitrogen or argon-filled glovebox, to prevent exposure to oxygen.[1]
3Light Protection Store solutions in amber vials or wrap containers with aluminum foil to shield them from light.[1] Prepare solutions fresh before each experiment whenever possible.
4Temperature Control Store stock solutions at low temperatures (-20°C or -80°C) to slow down the rate of chemical degradation.[1]
5Stability Monitoring If inconsistent results persist, perform a stability study under your specific experimental conditions using techniques like HPLC or UV-Vis spectroscopy to monitor for degradation products.[1]
Issue 2: Poor Performance and Low Stability in Fabricated Devices (OLEDs, OPVs)

Symptoms:

  • Low initial power conversion efficiency (PCE), external quantum efficiency (EQE), or charge carrier mobility.

  • Rapid decline in device performance under operational stress (light, heat, electrical bias).

  • High leakage current or short-circuiting.

Possible Causes:

  • Morphological Instability: The morphology of the active layer blend in organic photovoltaics (OPVs) can change under thermal stress, leading to phase separation and reduced performance.[2]

  • Interfacial Degradation: Poor quality interfaces between different layers of the device can lead to charge trapping and non-radiative recombination, limiting efficiency and stability.[3][4] The acidity of common layers like PEDOT:PSS can also be detrimental.[3]

  • Intrinsic Material Degradation: The organic materials themselves can undergo chemical reactions like fragmentation, oligomerization, or complexation, especially under electrical stress and in the presence of excitons in OLEDs.[5]

  • Environmental Contamination: Exposure to oxygen and moisture during or after fabrication can lead to rapid degradation.[6]

Solutions:

StrategyDescriptionExperimental Approach
Molecular Engineering Modify the this compound core to enhance intrinsic stability. Introducing electron-donating or -withdrawing groups, or bulky side chains can tune the material's electronic properties and resistance to degradation.[7][8]Synthesize this compound derivatives with different functional groups at the N-10, C-3, and C-7 positions.[8] For example, N-substitution with ethyl or (2-methoxyethoxy)ethoxy groups has been shown to improve electrochemical stability.[7]
Morphology Optimization with Additives Incorporate solid additives into the active layer blend to control film morphology and enhance molecular packing.In OPVs, introduce volatile solid additives like PTz-Et into the photoactive layer solution before spin-coating. Subsequent thermal annealing can further improve film morphology and device stability.[2][9]
Interfacial Engineering Use self-assembled monolayers (SAMs) or other interface layers to improve the quality of the buried interface and reduce recombination losses.For tin-perovskite solar cells, replace PEDOT:PSS with a novel SAM-forming molecule like Th-2EPT by dip-coating the substrate before perovskite deposition.[3][4]
Device Encapsulation Protect the finished device from ambient oxygen and moisture, which are major sources of extrinsic degradation.Encapsulate the device using a UV-curable epoxy and a glass lid in an inert atmosphere (e.g., a glovebox).[6]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation mechanisms for this compound-based materials in electronic devices?

A1: The primary degradation pathways depend on the device type and operating conditions.

  • In solution and in films exposed to air: The main mechanism is oxidation of the electron-rich this compound core, which can be initiated by light, heat, or the presence of metal ions.[1]

  • In Organic Light-Emitting Diodes (OLEDs): Intrinsic chemical reactions are a major cause of degradation. These can include fragmentation of the organic molecules, oligomerization, and complex formation between different materials in the device, often induced by excitons.[5]

  • In Organic Photovoltaics (OPVs): Degradation can be driven by morphological changes in the active layer, such as phase separation of the donor and acceptor materials, as well as photochemical reactions initiated by light absorption.[2][10]

Q2: How can I quantitatively assess the stability of my this compound-based devices?

A2: Standardized stability testing protocols, such as those developed by the International Summit on Organic Photovoltaic Stability (ISOS), provide a framework for assessing and comparing device lifetime.[11][12] Key protocols include:

  • ISOS-D (Dark Storage): Assesses shelf life by storing devices in the dark under controlled temperature and humidity.[13]

  • ISOS-L (Light Soaking): Evaluates stability under continuous illumination at a constant temperature to simulate operational stress.[13]

  • ISOS-T (Thermal Cycling): Tests resilience to temperature fluctuations by cycling the device between high and low temperatures.[13]

  • ISOS-O (Outdoor Testing): Provides a realistic assessment of device lifetime under real-world environmental conditions.[13]

During these tests, key performance parameters such as Power Conversion Efficiency (PCE), Short-Circuit Current (Jsc), Open-Circuit Voltage (Voc), and Fill Factor (FF) are monitored over time.[12] The time it takes for the PCE to drop to 80% of its initial value (T80) is a common metric for device lifetime.[12]

Q3: What role does molecular design play in improving the stability of this compound derivatives?

A3: Judicious molecular engineering of the this compound core is a highly effective strategy for enhancing stability.[8][14] Even subtle structural modifications can lead to significant changes in physicochemical properties.[8] Key design strategies include:

  • N-Substitution: Attaching different functional groups to the nitrogen atom (N-10 position) can improve solubility and electrochemical stability.[7]

  • Substitution at C-3 and C-7: Introducing electron-donating or -withdrawing groups at these positions can precisely tune the energy levels, redox potential, and stability of the molecule.[7][8]

  • Donor-Acceptor (D-A) Structures: Creating D-A type molecules with this compound as the donor can lead to materials with tailored optoelectronic properties and improved performance in devices.[8][14]

Q4: Are there alternatives to PEDOT:PSS for hole transport layers that offer better stability?

A4: Yes, while widely used, the acidic nature of PEDOT:PSS can be detrimental to the stability of some organic electronic devices.[3] Recent research has focused on developing alternative hole-selective layers. For instance, in tin-perovskite solar cells, a self-assembled monolayer (SAM) based on a this compound derivative with thiophene head groups (Th-2EPT) has been shown to outperform PEDOT:PSS, leading to higher efficiency and improved stability by creating a higher quality interface with the perovskite layer.[3][4]

Data Summary Tables

Table 1: Impact of PTz-Et Additive on PM6:Y6 Organic Solar Cell Performance
TreatmentPCE (%)Jsc (mA/cm²)FF (%)
Untreated14.5725.1670.0
PTz-Et Additive15.7526.0574.6
Data sourced from ACS Applied Energy Materials.[2][9]
Table 2: Thermal Properties of this compound-Based Solid Additives
AdditiveDecomposition Temp. (Td5%) (°C)Melting Temp. (Tm) (°C)
PTz-Et175.3104.2
PTz-Ph213.595.6
Data sourced from ACS Applied Energy Materials.[2]

Experimental Protocols

Protocol 1: Fabrication of a this compound-Based Organic Photovoltaic (OPV) Device

This protocol outlines a general procedure for fabricating a conventional architecture OPV device.

  • Substrate Cleaning: Sequentially clean ITO-coated glass substrates by sonicating in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes.

  • Hole-Transporting Layer (HTL) Deposition: Spin-coat a layer of PEDOT:PSS onto the cleaned ITO substrate and anneal at 150°C for 15 minutes in air. Transfer the substrate into a nitrogen-filled glovebox.

  • Photoactive Layer Deposition:

    • Prepare a blend solution of the this compound-based donor polymer and a suitable acceptor (e.g., a non-fullerene acceptor) in a solvent like chloroform. The concentration and donor:acceptor ratio should be optimized.

    • If using additives (e.g., PTz-Et), dissolve them in the blend solution.

    • Spin-coat the blend solution onto the HTL.

    • Anneal the film at an optimized temperature (e.g., 100°C for 10 minutes) to remove residual solvent and improve morphology.[6]

  • Electron-Transporting Layer (ETL) and Cathode Deposition:

    • Transfer the substrate to a high-vacuum thermal evaporator (<10⁻⁶ Torr).

    • Deposit the ETL material (e.g., PFN-Br).

    • Deposit the metal cathode (e.g., Ag or Al). Control deposition rates and thicknesses carefully.

  • Encapsulation: Encapsulate the device inside the glovebox using a UV-curable epoxy and a glass coverslip to protect it from oxygen and moisture.[6]

Protocol 2: Stability Testing under Continuous Illumination (ISOS-L-1/2)

This protocol describes a laboratory weathering test to assess operational stability.

  • Initial Characterization: Measure the initial current-voltage (J-V) characteristics of the encapsulated device under a solar simulator (AM1.5G, 100 mW/cm²) to determine the initial PCE, Jsc, Voc, and FF.

  • Light Soaking Setup:

    • Place the device in a temperature-controlled chamber.

    • Position the device under a continuous light source (e.g., white light LED array) with an intensity equivalent to 1 sun.

    • Maintain the device at a constant temperature (e.g., 25°C or an elevated temperature like 65°C for accelerated testing).

  • Aging and Monitoring:

    • Keep the device under continuous illumination.

    • Periodically (e.g., every hour, then every 12, 24, or 100 hours) interrupt the light soaking to measure the J-V curve under the solar simulator.

    • Track the degradation of the photovoltaic parameters over time.

  • Data Reporting: Plot the normalized PCE, Jsc, Voc, and FF as a function of time. Report the T80 lifetime (the time at which the PCE has decayed to 80% of its initial value).

Visualizations

G Workflow for Troubleshooting Device Instability cluster_0 Problem Identification cluster_1 Investigation & Solution Pathways cluster_2 Verification start Device Exhibits Poor Performance / Stability check_initial Low Initial Efficiency? start->check_initial check_degradation Rapid Degradation? start->check_degradation morphology Optimize Active Layer Morphology (e.g., Additives, Annealing) check_initial->morphology Yes interface Improve Interfacial Quality (e.g., SAMs, Buffer Layers) check_initial->interface Yes molecular Enhance Intrinsic Stability (Molecular Redesign) check_degradation->molecular Yes encapsulation Improve Encapsulation (Barrier Layers, Sealing) check_degradation->encapsulation Yes retest Fabricate & Test Optimized Device morphology->retest interface->retest molecular->retest encapsulation->retest end Improved Stability Achieved retest->end

Caption: A logical workflow for diagnosing and addressing device instability issues.

G Key Factors Influencing this compound Stability cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors cluster_processing Processing & Architecture center This compound Device Stability molecular_structure Molecular Structure (Functional Groups) center->molecular_structure oxygen Oxygen center->oxygen moisture Moisture center->moisture light Light Exposure center->light temperature Temperature center->temperature morphology Film Morphology center->morphology interfaces Interfacial Layers center->interfaces encapsulation Encapsulation Quality center->encapsulation redox_potential Redox Potential molecular_structure->redox_potential

Caption: Factors affecting the stability of this compound-based devices.

G Experimental Workflow for Stability Testing (ISOS Protocols) start Device Fabrication & Encapsulation initial_char Initial Performance Measurement (J-V Curve) start->initial_char stress_test Apply Stress Condition initial_char->stress_test dark Dark Storage (ISOS-D) stress_test->dark Shelf-life light Light Soaking (ISOS-L) stress_test->light Operational thermal Thermal Cycling (ISOS-T) stress_test->thermal Environmental periodic_char Periodic Performance Measurement dark->periodic_char light->periodic_char thermal->periodic_char periodic_char->stress_test Continue Test analysis Analyze Degradation (e.g., T80 Lifetime) periodic_char->analysis End Test end Stability Assessment Complete analysis->end

Caption: A typical workflow for device stability testing using ISOS protocols.

References

Validation & Comparative

A Comparative Guide to the Cytotoxic and Anticancer Activity of Novel Phenothiazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenothiazine-based compounds, traditionally recognized for their antipsychotic properties, are increasingly being investigated for their potential as anticancer agents.[1] This guide provides a comparative analysis of the cytotoxic and anticancer activities of several novel this compound derivatives, presenting experimental data to validate their efficacy against various cancer cell lines. The performance of these novel compounds is compared with established chemotherapeutic agents to offer a clear perspective on their potential in oncology drug development.

Cytotoxicity Analysis: A Comparative Overview

The in vitro cytotoxicity of novel this compound derivatives was evaluated across a panel of human cancer cell lines, with their potency often quantified by the half-maximal inhibitory concentration (IC50). Lower IC50 values are indicative of higher cytotoxic potential. The data presented below summarizes the IC50 values for promising novel derivatives and standard chemotherapeutic drugs.

CompoundCancer Cell LineIC50 (µM)Incubation Time (hours)Reference
Novel Derivatives
DPT-1A549 (Lung)1.526 ± 0.00472[2][3]
H1299 (Lung)2.515 ± 0.00572[2]
DPT-2A549 (Lung)3.447 ± 0.05472[2][3]
H1299 (Lung)12.895 ± 0.01372[2]
CWHM-974A375 (Melanoma)~5-1072
PANC1 (Pancreatic)~10-2072
MDA-MB-231 (Breast)~10-2072
Chalcone Derivative 4bHepG-2 (Liver)7.14 (µg/mL)Not Specified[4]
MCF-7 (Breast)13.8 (µg/mL)Not Specified[4]
Chalcone Derivative 4kHepG-2 (Liver)7.6 (µg/mL)Not Specified[4]
MCF-7 (Breast)12.0 (µg/mL)Not Specified[4]
Standard Drugs
DoxorubicinA549 (Lung)8.64 nM (0.00864 µM)72[5]
H1299 (Lung)37.12 nM (0.03712 µM)72[5]
A549 (Lung)> 2024[6][7]
Fluphenazine (FLU)A375 (Melanoma)~10-2072
PANC1 (Pancreatic)> 2072
MDA-MB-231 (Breast)> 2072

Induction of Apoptosis: Unveiling the Anticancer Mechanism

A crucial aspect of anticancer activity is the ability to induce programmed cell death, or apoptosis, in cancer cells. Novel this compound derivatives have demonstrated pro-apoptotic effects, which are essential for their therapeutic potential. The table below summarizes the apoptotic activity of selected derivatives.

CompoundCancer Cell LineTreatment ConditionsApoptotic EffectReference
Novel Derivatives
DPT-1A549 & H1299 (Lung)50 µM for 72hInduced late-stage apoptosis in approximately 90% of cells.[2]
DPT-2A549 & H1299 (Lung)50 µM for 72hInduced both apoptosis and necrosis, with about 30% of the cell population being necrotic.[2]
CWHM-974A375 (Melanoma)≥20µM for 24hInduced apoptosis as measured by Annexin V staining.
Chalcone DerivativesK562 (Leukemia)Not SpecifiedInduced apoptosis and cell cycle arrest at the G0 phase.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental protocols for key assays are provided below.

Protocol 1: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Novel this compound derivatives and standard drugs

  • Cancer cell lines

  • 96-well plates

  • Complete culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the novel this compound derivatives or standard drugs. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting the cell viability against the logarithm of the compound concentration.

Protocol 2: Annexin V Apoptosis Assay

The Annexin V assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.

Materials:

  • Novel this compound derivatives and standard drugs

  • Cancer cell lines

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with the desired concentrations of the compounds for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the supernatant.

  • Washing: Wash the cells with cold PBS and centrifuge to pellet the cells.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations can be distinguished as follows:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.

Signaling Pathways and Experimental Workflows

The anticancer activity of this compound derivatives is often mediated through the modulation of key signaling pathways that regulate cell survival and apoptosis.

Signaling Pathways in this compound-Induced Apoptosis

This compound derivatives can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. They have been shown to interfere with critical cell survival pathways such as the EGFR-PI3K/Akt-mTOR and RAS–RAF–MEK–ERK cascades. This interference can lead to the activation of pro-apoptotic proteins like Bax and Bak, the release of cytochrome c from the mitochondria, and the subsequent activation of caspases, which are the executioners of apoptosis.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC DISC Death Receptor->DISC Caspase-8 Caspase-8 DISC->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 This compound Derivatives This compound Derivatives PI3K/Akt Pathway PI3K/Akt Pathway This compound Derivatives->PI3K/Akt Pathway inhibits Bax/Bak Bax/Bak This compound Derivatives->Bax/Bak activates Bcl-2 Bcl-2 PI3K/Akt Pathway->Bcl-2 activates Bcl-2->Bax/Bak inhibits Mitochondrion Mitochondrion Bax/Bak->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Figure 1: this compound-Induced Apoptosis Pathways
Experimental Workflow Diagrams

The following diagrams illustrate the workflows for the cytotoxicity and apoptosis assays.

Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Addition MTT Addition Incubation->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

Figure 2: MTT Assay Workflow

Cell Seeding & Treatment Cell Seeding & Treatment Cell Harvesting Cell Harvesting Cell Seeding & Treatment->Cell Harvesting Washing Washing Cell Harvesting->Washing Staining (Annexin V & PI) Staining (Annexin V & PI) Washing->Staining (Annexin V & PI) Flow Cytometry Flow Cytometry Staining (Annexin V & PI)->Flow Cytometry Data Analysis Data Analysis Flow Cytometry->Data Analysis

Figure 3: Annexin V Apoptosis Assay Workflow

Conclusion

The novel this compound derivatives DPT-1, DPT-2, and CWHM-974, along with various chalcone-based analogs, demonstrate significant cytotoxic and pro-apoptotic activities against a range of cancer cell lines. In some cases, their potency is comparable to or exceeds that of established phenothiazines like fluphenazine. While direct comparison with standard chemotherapeutics like doxorubicin reveals that the latter can be more potent at lower concentrations, the novel phenothiazines exhibit promising anticancer effects, particularly in their ability to induce high rates of apoptosis.

Further research is warranted to expand the evaluation of these novel derivatives across a broader spectrum of cancer cell lines and in vivo models. The detailed mechanisms of action, particularly the specific molecular targets within key signaling pathways, should be further elucidated to optimize their therapeutic potential and guide future drug development efforts in oncology. The data presented in this guide underscores the potential of repurposing and modifying the this compound scaffold to develop new and effective anticancer therapies.

References

A Comparative Guide to the Cross-Reactivity and Selectivity of Phenothiazine-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

Phenothiazine, a robust heterocyclic scaffold, has emerged as a versatile platform in the development of fluorescent probes for the detection of a wide array of analytes. Its electron-rich nature and characteristic non-planar butterfly conformation contribute to favorable photophysical properties, making it an ideal core for designing sensitive and selective chemosensors.[1] This guide provides a comparative analysis of the cross-reactivity and selectivity profiles of various this compound-based fluorescent probes, supported by experimental data and detailed methodologies. The information is intended for researchers, scientists, and professionals in drug development to aid in the selection and application of these powerful analytical tools.

Selectivity Profiles of this compound-Based Probes

The selectivity of a fluorescent probe is paramount for its utility in complex biological and environmental samples. This compound-based probes have been engineered to detect a range of species, from metal ions and anions to reactive oxygen species (ROS) and small molecules. The following tables summarize the performance of several recently developed probes, highlighting their selectivity against common interfering species.

Table 1: this compound Probes for Ion Detection

Probe NameTarget AnalyteLimit of Detection (LOD)Interfering Species TestedObservationsReference
PI-CN HSO₃⁻/SO₃²⁻7.5 nMHS⁻, CN⁻, various other anions and amino acidsShowed significant fluorescence change only with HSO₃⁻.[2][2]
Probe 1 Cu²⁺1.0 nM (calculated)Various metal ionsSelective sensing of Cu²⁺ in ethanol.[3][3]
PTB Hg²⁺7.8 nMVarious metal ionsHigh sensitivity and selectivity for Hg²⁺ with a "turn-off" response.[4][5][4][5]
P-1 Hg²⁺, F⁻Not specified (nanomolar)Various metal ionsFacilitates detection of Hg²⁺ at nanomolar concentrations and also responds to F⁻.[6][6]
PTZON CN⁻0.011 µMVarious anionsHigh selectivity for CN⁻ over other anions.[7][7]
Probe 6 Ni²⁺0.1 µMVarious metal ionsSelective "turn-off" sensor for Ni²⁺.[8][8]

Table 2: this compound Probes for Reactive Oxygen Species (ROS) and Small Molecules

Probe NameTarget AnalyteLimit of Detection (LOD)Interfering Species TestedObservationsReference
TF HClO0.472 µMVarious ROS and other speciesDisplayed a "turn-on" fluorescence effect with high selectivity for HClO.[9][10][9][10]
PT-BT ClO⁻38 nMVarious ROS and other speciesExcellent selectivity for ClO⁻ due to specific oxidation at the sulfur atom of the this compound core.[11][11]
PTB ClO⁻Not specifiedVarious ROS and other speciesHigh quenching efficiency and fast response to ClO⁻.[4][5][4][5]
ZWQ-2 Hydrazine (N₂H₄)1.05 nMVarious amines and other common speciesSignificant fluorescence enhancement (up to 550-fold) for N₂H₄.[12][12]
PHENOZ Hydrazine (N₂H₄)0.22 µMCyanide, primary aminesNo significant response to potentially interfering species.[13][14][13][14]
PR Hydrogen Sulfide (H₂S)1.8 µMVarious biological thiols and other speciesHigh selectivity for H₂S.[15][15]

Experimental Protocols

The evaluation of a probe's selectivity is a critical step in its characterization. Below are generalized experimental protocols for assessing the cross-reactivity and selectivity of this compound-based fluorescent probes.

1. General Spectroscopic Selectivity Assay

  • Objective: To determine the fluorescence response of the probe to the target analyte in the presence of various potentially interfering species.

  • Materials:

    • This compound-based fluorescent probe stock solution (e.g., 1 mM in DMSO).

    • Stock solutions of the target analyte and various interfering species (e.g., metal salts, anions, amino acids, ROS) in an appropriate solvent (e.g., deionized water, buffer).

    • Buffer solution (e.g., PBS, pH 7.4).

  • Procedure:

    • Prepare a series of test solutions in cuvettes. Each solution should contain the probe at a fixed concentration (e.g., 10 µM) in the chosen buffer.

    • To each solution, add a specific amount of the target analyte or an interfering species (e.g., 5-10 equivalents relative to the probe concentration).

    • A control solution containing only the probe in the buffer should also be prepared.

    • Incubate the solutions for a specified period (e.g., 30 minutes) at room temperature.

    • Measure the fluorescence emission spectra of each solution using a fluorescence spectrophotometer. The excitation wavelength should be set to the absorption maximum of the probe.

    • Compare the fluorescence intensity of the solutions containing the interfering species to that of the solution containing the target analyte. A significant change in fluorescence only in the presence of the target analyte indicates high selectivity.

2. Competitive Selectivity Assay

  • Objective: To assess the ability of the probe to detect the target analyte in the presence of a mixture of interfering species.

  • Procedure:

    • Prepare a solution containing the probe and a mixture of all tested interfering species at concentrations typically higher than the target analyte.

    • Measure the initial fluorescence of this mixture.

    • Add the target analyte to this mixture and record the change in fluorescence intensity over time.

    • A significant and specific fluorescence response upon addition of the target analyte, even in the presence of a cocktail of interferents, confirms the probe's high selectivity.

3. Cell Imaging for Biological Selectivity

  • Objective: To visualize the selective detection of the target analyte within a cellular environment.

  • Procedure:

    • Culture appropriate cells (e.g., HeLa, HepG2) on a glass-bottom dish.

    • Treat one group of cells with the target analyte (e.g., by adding a precursor that generates the analyte intracellularly) and leave another group as a control.

    • Incubate the cells with the this compound-based probe (e.g., 5-10 µM) for a specific duration (e.g., 30 minutes).

    • Wash the cells with buffer (e.g., PBS) to remove excess probe.

    • Image the cells using a confocal fluorescence microscope with appropriate excitation and emission filters.

    • A significant increase in fluorescence in the analyte-treated cells compared to the control cells demonstrates the probe's ability to selectively detect the target in a biological context.

Signaling and Sensing Mechanisms

The selectivity of this compound-based probes is intrinsically linked to their specific sensing mechanisms. These often involve a chemical reaction or a specific binding event between the probe and the analyte, leading to a change in the probe's photophysical properties. Common mechanisms include Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), and analyte-induced chemical reactions such as Michael addition or oxidation.

Diagram 1: Generalized Sensing Mechanism via Intramolecular Charge Transfer (ICT)

cluster_0 Probe (Low Fluorescence) cluster_1 Probe-Analyte Adduct (High Fluorescence) This compound (Donor) This compound (Donor) Acceptor Acceptor This compound (Donor)->Acceptor ICT Modified Acceptor Modified Acceptor This compound (Donor)->Modified Acceptor Blocked ICT Analyte Analyte Analyte->Modified Acceptor

Caption: Analyte interaction with the acceptor unit disrupts ICT, leading to a fluorescence "turn-on" response.

Diagram 2: Experimental Workflow for Selectivity Screening

Probe Stock Probe Stock Prepare Test Solutions Prepare Test Solutions Probe Stock->Prepare Test Solutions Analyte Stocks Analyte Stocks Analyte Stocks->Prepare Test Solutions Buffer Buffer Buffer->Prepare Test Solutions Incubate Incubate Prepare Test Solutions->Incubate Measure Fluorescence Measure Fluorescence Incubate->Measure Fluorescence Analyze Data Analyze Data Measure Fluorescence->Analyze Data

Caption: A streamlined workflow for the systematic evaluation of probe selectivity against various analytes.

Diagram 3: Sensing Mechanism of a this compound Probe for Hypochlorite (HClO)

This compound Probe This compound Probe HClO HClO This compound Probe->HClO Oxidation of Sulfur Atom Oxidized Probe (Sulfoxide) Oxidized Probe (Sulfoxide) HClO->Oxidized Probe (Sulfoxide) Fluorescence Change Fluorescence Change Oxidized Probe (Sulfoxide)->Fluorescence Change

Caption: Specific oxidation of the this compound sulfur by HClO results in a detectable fluorescence signal.[1]

References

A Comparative Guide: In Silico vs. In Vitro Screening of Phenothiazine Compounds for Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents frequently involves the screening of vast chemical libraries to identify compounds with desired biological activities. Phenothiazines, a class of heterocyclic compounds, have a rich history in medicine, initially as antipsychotics and more recently showing promise in areas like oncology and antimicrobial therapy.[1][2] The evaluation of new phenothiazine derivatives relies on a combination of computational (in silico) and laboratory-based (in vitro) screening methods. This guide provides a comprehensive comparison of these two approaches, supported by experimental data, detailed protocols, and visual workflows to aid researchers in designing effective screening strategies.

At a Glance: In Silico vs. In Vitro Screening

FeatureIn Silico Screening In Vitro Screening
Principle Computational prediction of interactions between a compound and a biological target.Direct measurement of a compound's effect in a controlled laboratory setting.
Throughput High to ultra-high; can screen millions of compounds rapidly.Low to high, depending on the assay.
Cost Generally low; requires computational resources.Can be high; requires reagents, cell cultures, and specialized equipment.
Stage of Drug Discovery Early-stage hit identification and lead optimization.Hit validation, lead optimization, and mechanism of action studies.
Data Generated Binding affinity scores, interaction modes, ADMET properties.IC50/EC50 values, enzyme kinetics, cell viability, gene expression changes.
Key Techniques Molecular docking, virtual screening, QSAR, molecular dynamics.Cell-based assays, enzyme inhibition assays, antimicrobial susceptibility testing.

Quantitative Data Comparison

The following tables summarize quantitative data from studies that have employed both in silico and in vitro methods to assess the biological activity of this compound derivatives.

Anticancer Activity: Cytotoxicity and Target Binding

One study synthesized and evaluated a series of novel this compound derivatives for their cytotoxic effects on liver cancer cell lines (Hep3B and SkHep1) and their potential to inhibit cholinesterases, which were identified as likely targets through in silico screening.[3][4][5]

CompoundIn Vitro Cytotoxicity (IC50 in µM)[3][4]In Silico Docking Score (Binding Affinity in kcal/mol) vs. Acetylcholinesterase[3]
Hep3B Cells SkHep1 Cells
Trifluoperazine (TFP) HighModerate
Prochlorperazine (PCP) HighModerate
Perphenazine (PPH) ModerateLow
Novel Compound 1 HighestHigh
Novel Compound 3 HighHigh
Novel Compound 8 SignificantSignificant
Novel Compound 10 SignificantSignificant

Note: "High," "Moderate," and "Low" cytotoxicity are relative terms used in the source study. "Similar to Huprin W" indicates a comparable interaction profile to a known potent inhibitor in the docking simulation.

Another study focused on this compound-containing imidazo[1,2-a]pyridine derivatives targeting MARK4 protein in breast (MDA-MB-231) and lung (A549) cancer cells.[6]

CompoundIn Vitro Cytotoxicity (IC50 in µM)[6]In Silico Docking Score (Binding Affinity in kcal/mol) vs. MARK4[6]
MDA-MB-231 Cells A549 Cells
6a 38.9>50
6h 24.7242.96
Antimicrobial Activity

A study on this compound-3-sulphonamide derivatives investigated their antimicrobial properties through both computational and experimental methods.[7][8]

CompoundIn Vitro Minimum Inhibitory Concentration (MIC in mg/L)In Silico Binding Energy (kcal/mol)
S. aureus S. pyogenes
Intermediate 28 Not specifiedNot specified
Compound 30b Not specifiedNot specified
Compound 30c Not specifiedNot specified
Ciprofloxacin (Standard) Not specifiedNot specified
Gentamycin (Standard) Not specifiedNot specified
Ketoconazole (Standard) N/AN/A

Note: The MIC values for the synthesized compounds ranged from 1.0 to 3.5 mg/L across the tested microbes.[7][8]

Experimental Protocols

Key In Silico Methodology: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6][9][10][11]

  • Target Preparation: The three-dimensional structure of the target protein (e.g., acetylcholinesterase, MARK4) is obtained from a protein database like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added.

  • Ligand Preparation: The 2D structures of the this compound derivatives are drawn and converted to 3D structures. Energy minimization is performed to obtain a stable conformation.

  • Docking Simulation: A program like AutoDock Vina is used to perform the docking.[8][9] A grid box is defined around the active site of the target protein. The software then explores various conformations and orientations of the ligand within the active site, calculating the binding energy for each pose.

  • Analysis: The results are analyzed to identify the pose with the lowest binding energy (most favorable interaction). The interactions between the ligand and the protein's amino acid residues are visualized and examined.[12]

Key In Vitro Methodologies

1. Cell Viability (Cytotoxicity) Assay

This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).

  • Cell Culture: Cancer cell lines (e.g., Hep3B, MDA-MB-231) are cultured in appropriate media and conditions.[13]

  • Plating: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The this compound compounds, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations. Control wells receive only the solvent.

  • Incubation: The plates are incubated for a set period (e.g., 72 hours).

  • Quantification: A viability reagent (e.g., AlamarBlue, MTT) is added to each well.[13] The absorbance or fluorescence is measured using a plate reader. The intensity is proportional to the number of viable cells.

  • Data Analysis: The results are used to plot a dose-response curve, from which the IC50 value is calculated.[6]

2. Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method assesses the antimicrobial efficacy of a compound.[7][8]

  • Inoculum Preparation: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus) is prepared.

  • Agar Plate Preparation: The microbial inoculum is uniformly spread over the surface of an agar plate.

  • Well Creation: Wells are punched into the agar using a sterile borer.

  • Compound Application: A specific volume of the this compound solution at a known concentration is added to each well.

  • Incubation: The plates are incubated under conditions suitable for the growth of the microorganism.

  • Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) is measured. A larger zone indicates greater antimicrobial activity. The Minimum Inhibitory Concentration (MIC) can then be determined through further dilution methods.[8]

Visualizing Workflows and Pathways

General Workflow: Integrating In Silico and In Vitro Screening

This workflow illustrates how computational and experimental approaches are synergistically used in the early stages of drug discovery for this compound compounds.

G cluster_in_silico In Silico Screening cluster_in_vitro In Vitro Screening a This compound Library b Virtual Screening / Molecular Docking a->b c Prioritized 'Hits' b->c d Synthesis of Prioritized Compounds c->d Lead to Synthesis e Biological Assays (e.g., Cytotoxicity, Enzyme Inhibition) d->e f Validated Hits e->f f->b Feedback for Model Refinement g Lead Optimization f->g

Caption: Integrated workflow for this compound drug discovery.

This compound Mechanism of Action in Cancer: Key Signaling Pathways

Phenothiazines exert their anticancer effects by modulating multiple critical signaling pathways within cancer cells.[1] This diagram depicts the inhibitory action of phenothiazines on the PI3K/Akt/mTOR and MAPK/ERK pathways, which are often dysregulated in cancer.

G cluster_pathways Cancer Cell Signaling pi3k PI3K akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation mtor->proliferation survival Cell Survival mtor->survival ras Ras mapk MAPK ras->mapk erk ERK1/2 mapk->erk erk->proliferation erk->survival pheno Phenothiazines pheno->pi3k Inhibits pheno->ras Inhibits apoptosis Apoptosis (Cell Death) pheno->apoptosis Induces

Caption: this compound inhibition of cancer signaling pathways.

Conclusion

Both in silico and in vitro screening methods are indispensable tools in the evaluation of this compound compounds for biological activity. In silico approaches offer a rapid and cost-effective means to screen large numbers of derivatives and prioritize candidates, providing valuable insights into potential mechanisms of action through techniques like molecular docking.[12] In vitro assays are essential for validating these computational predictions, quantifying biological effects, and confirming the therapeutic potential of the selected compounds.[3][4][5] As demonstrated by the presented data, a strong correlation often exists between favorable in silico predictions and potent in vitro activity. Therefore, an integrated strategy, leveraging the strengths of both methodologies, represents the most efficient and effective path forward in the discovery and development of new this compound-based drugs.

References

A Comparative Guide to Phenothiazine and Phenoxazine Derivatives in Optoelectronic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the exploration of novel molecular scaffolds with tailored optoelectronic properties is a critical endeavor. Among the diverse range of heterocyclic compounds, phenothiazine and phenoxazine derivatives have garnered significant attention for their applications in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and sensors.[1][2][3] This guide provides an objective comparison of the performance of this compound and phenoxazine derivatives, supported by experimental data, to inform the rational design of next-generation optoelectronic materials.

The core difference between these two classes of compounds lies in the heteroatom within the central tricyclic ring: sulfur in this compound and oxygen in phenoxazine. This seemingly subtle structural variation significantly influences their electronic and photophysical properties, ultimately dictating their suitability for specific applications.[4]

Core Molecular Structures

The foundational structures of this compound and phenoxazine provide a versatile platform for functionalization, allowing for the fine-tuning of their optoelectronic characteristics.[1][5]

Core chemical structures of this compound and Phenoxazine.

Comparative Optoelectronic Properties

The optoelectronic behavior of this compound and phenoxazine derivatives is a direct consequence of their inherent molecular structures. The presence of the electron-rich sulfur and nitrogen atoms in this compound makes it a potent electron donor.[5] Its non-planar, butterfly-like conformation helps to suppress intermolecular aggregation.[5] Phenoxazine shares this butterfly geometry but the oxygen atom, being less polarizable than sulfur, imparts different electronic characteristics.[4]

PropertyThis compound DerivativesPhenoxazine DerivativesSignificance in Optoelectronics
Electron Donating Strength Stronger electron donorStrong electron donorInfluences intramolecular charge transfer (ICT) and energy levels.[5][6]
HOMO Energy Level Generally higher (e.g., ~4.86-4.95 eV)Generally lower than this compoundAffects hole injection efficiency from the anode.[7]
LUMO Energy Level Tunable via functionalizationTunable via functionalizationDetermines electron accepting properties and electron injection efficiency.[6]
Fluorescence Quantum Yield (ΦF) Generally lowerTypically higherCrucial for the efficiency of light-emitting devices.[4]
Intersystem Crossing (ISC) More efficient due to heavy sulfur atomLess efficientImportant for applications like photodynamic therapy and phosphorescence.[4]
Charge Carrier Mobility Hole mobility can reach up to 10⁻³ cm² V⁻¹ s⁻¹Ambipolar charge carrier mobility reportedHigh mobility is essential for efficient charge transport in devices.[6][8]
Redox Properties Reversible oxidation at low potentialStable redox statesImportant for stability and performance in electronic devices.[2][9]

Performance in Optoelectronic Applications

The distinct properties of this compound and phenoxazine derivatives have led to their successful application in various optoelectronic devices, with each class exhibiting certain advantages depending on the specific use case.

Organic Light-Emitting Diodes (OLEDs)

Both this compound and phenoxazine derivatives have been extensively used as hole-transporting materials (HTMs) and emitters in OLEDs.[2][10] Some derivatives have been shown to exhibit thermally activated delayed fluorescence (TADF), a mechanism that can lead to high internal quantum efficiencies.[9]

In a comparative study of dimeric derivatives as hole injection layers (HILs), the phenoxazine-based material (1-PNA-BPBPOX) demonstrated a higher power efficiency (2.8 lm/W) compared to a commercial standard (2-TNATA at 2.1 lm/W).[11] The phenoxazine derivative also exhibited a significantly longer device lifetime.[7] More recent work on solution-processable HTMs has shown that this compound-based materials can lead to green TADF OLEDs with a maximum external quantum efficiency (EQE) of 27.2% and a lifetime (LT50) of 590 hours at 1000 cd/m², outperforming both a phenoxazine analogue and the conventional HTM NPB.[12]

Device Performance MetricThis compound-based HTM (DDPPFPh)Phenoxazine-based HTM (DDPFPhe)Conventional HTM (NPB)
Max. Power Efficiency (PEmax) in green TADF OLED 69.1 lm W⁻¹-42.5 lm W⁻¹
Max. Current Efficacy (CEmax) in green TADF OLED 78.0 cd A⁻¹-54.1 cd A⁻¹
Max. External Quantum Efficiency (EQEmax) in green TADF OLED 27.2%-20.1%
Device Lifetime (LT50) in green TADF OLED 590 h262 h195 h
Max. Power Efficiency (PE) in yellow phosphorescent OLED 41.4 lm W⁻¹-31.3 lm W⁻¹
Max. Current Efficacy (CE) in yellow phosphorescent OLED 48.2 cd A⁻¹-35.0 cd A⁻¹
Max. External Quantum Efficiency (EQE) in yellow phosphorescent OLED 18.7%-11.3%

Data compiled from a study on solution-processable fluorene-cored HTMs.[12][13]

Dye-Sensitized Solar Cells (DSSCs)

In the realm of solar energy conversion, both this compound and phenoxazine have been employed as the electron donor core in metal-free organic sensitizers for DSSCs.[10][14] The butterfly-like geometry of these molecules is advantageous for designing dyes with reduced aggregation.[15]

While this compound-based dyes have been extensively studied, their overall power conversion efficiency (PCE) improvements have been modest.[14] This has been attributed to factors such as low oxidation potentials and limitations in their photophysical properties.[14] For instance, in one comparative study, a this compound-based dye (PTZ-3) achieved a PCE of 5.53%, which was higher than a more complex derivative (PTZ-5) that recorded a PCE of 4.43%.[16][17] Computational and experimental analyses suggest that phenoxazine, with its strong electron-donating capabilities, can outperform this compound in certain DSSC applications, leading to higher power conversion efficiencies.[15][18]

Experimental Methodologies

The synthesis and evaluation of this compound and phenoxazine derivatives for optoelectronic applications follow a structured workflow, from molecular design to device characterization.

Synthesis of Derivatives

The functionalization of this compound and phenoxazine cores often involves well-established cross-coupling reactions to introduce various electron-donating or -accepting moieties.

General Protocol for Suzuki Cross-Coupling:

  • A mixture of a bromo-functionalized this compound/phenoxazine derivative, a boronic acid derivative, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) is prepared in a suitable solvent system (e.g., toluene/ethanol/water).

  • The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) for a specified period (typically several hours to a day).

  • Upon completion, the reaction is cooled to room temperature, and the organic product is extracted using an appropriate solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

  • The crude product is purified using column chromatography on silica gel to yield the desired functionalized derivative.

Device Fabrication and Characterization

The performance of these materials is assessed by incorporating them into prototype optoelectronic devices.

G cluster_synthesis Material Synthesis & Purification cluster_fabrication Device Fabrication cluster_characterization Characterization synthesis Synthesis of Derivatives (e.g., Suzuki Coupling) purification Purification (Column Chromatography) synthesis->purification deposition Thin Film Deposition (Spin Coating/Evaporation) purification->deposition photophysical Photophysical Analysis (UV-Vis, PL Spectroscopy) purification->photophysical electrochemical Electrochemical Analysis (Cyclic Voltammetry) purification->electrochemical substrate Substrate Cleaning (e.g., ITO glass) substrate->deposition cathode Cathode Deposition deposition->cathode encapsulation Encapsulation cathode->encapsulation device_testing Device Performance Testing (J-V-L, EQE) encapsulation->device_testing

Generalized workflow for material synthesis and device testing.

OLED Fabrication Protocol (Illustrative Example):

  • Patterned indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

  • The substrates are then treated with UV-ozone to improve the work function of the ITO.

  • A hole injection layer (HIL) is deposited onto the ITO.

  • The synthesized this compound or phenoxazine derivative is dissolved in a suitable solvent (e.g., chlorobenzene) and spin-coated onto the HIL to form the hole-transporting layer (HTL).

  • The emissive layer (EML), electron-transporting layer (ETL), and an electron-injecting layer (EIL) (e.g., LiF) are sequentially deposited via thermal evaporation in a high-vacuum chamber.

  • A metal cathode (e.g., aluminum) is then deposited by thermal evaporation.

  • The completed device is encapsulated to prevent degradation from atmospheric moisture and oxygen.

Device Characterization:

  • Current density-voltage-luminance (J-V-L): Measured using a source meter and a spectroradiometer.

  • Electroluminescence (EL) spectra: Recorded to determine the emission color and purity.

  • External Quantum Efficiency (EQE): Calculated from the luminance, current density, and EL spectrum.

  • Device Lifetime: Monitored by measuring the time for the initial luminance to decrease by a certain percentage (e.g., 50% for LT50) under constant current driving.

Structure-Property-Performance Relationship

The interplay between the molecular structure of these derivatives and their performance in devices is a key area of research. The choice of the central heteroatom (S vs. O) and the nature and position of substituent groups allow for the tuning of energy levels, charge transport, and photophysical properties.

G structure Molecular Structure heteroatom Heteroatom (S vs. O) structure->heteroatom substituents Substituent Groups structure->substituents energy_levels HOMO/LUMO Levels heteroatom->energy_levels quantum_yield Quantum Yield heteroatom->quantum_yield substituents->energy_levels mobility Charge Mobility substituents->mobility properties Optoelectronic Properties performance Device Performance properties->performance energy_levels->properties mobility->properties quantum_yield->properties efficiency Efficiency (PCE, EQE) performance->efficiency stability Stability/Lifetime performance->stability

Relationship between structure, properties, and performance.

Conclusion

Both this compound and phenoxazine derivatives are highly promising building blocks for advanced optoelectronic materials. This compound's strong electron-donating character and the heavy-atom effect of sulfur make it particularly interesting for applications requiring efficient intersystem crossing or high hole mobility. Conversely, phenoxazine derivatives often exhibit higher fluorescence quantum yields and, in some cases, superior device stability, making them excellent candidates for high-efficiency OLEDs. The continuous exploration of new synthetic strategies and a deeper understanding of the structure-property relationships will undoubtedly lead to the development of next-generation materials with even greater performance for a wide array of optoelectronic applications.

References

Unveiling the Molecular Embrace: A Comparative Guide to the Binding of Phenothiazine Derivatives with Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise interactions between a drug molecule and its protein target is paramount. This guide provides a comparative analysis of the binding modes of phenothiazine derivatives to three crucial protein targets: Calmodulin (CaM), Tubulin, and DNA Gyrase. By presenting quantitative binding data, detailed experimental protocols, and visual representations of the involved pathways and workflows, this document aims to be an essential resource for elucidating the molecular mechanisms of this important class of compounds.

Phenothiazines are a class of neuropsychiatric drugs with a broad range of pharmacological activities, stemming from their interactions with various protein targets. Confirming the binding mode of these derivatives is a critical step in drug discovery and optimization, enabling the design of more potent and selective therapeutics. This guide delves into the specifics of these interactions with three key proteins, offering a comparative overview of their binding affinities and the experimental methodologies used to characterize them.

Quantitative Comparison of Binding Affinities

The binding affinity of a ligand to its protein target is a crucial parameter for assessing its potential therapeutic efficacy. The following tables summarize the available quantitative data for the interaction of various this compound derivatives with Calmodulin, Tubulin, and DNA Gyrase.

This compound DerivativeProtein TargetBinding Affinity (IC₅₀)Binding Affinity (Kd)Binding Affinity (Ki)Reference
TrifluoperazineCalmodulin-1-5 µM-[1]
ChlorpromazineCalmodulin30 µM17 µM (half-maximal binding)-[2][3]
FluphenazineCalmodulin---[2]
PerphenazineCalmodulin---[4]
PromethazineCalmodulin---[5]
3-azido-10-(4-(4-methyl-1-piperazinyl)butyl)this compoundCalmodulin14 ± 3 µM--[2]
2-benzoyl-10-(3-(dimethylamino)propyl)this compoundCalmodulin7 ± 1 µM--[2]

Table 1: Binding Affinities of this compound Derivatives to Calmodulin. IC₅₀ values represent the concentration of the inhibitor required to inhibit 50% of the target's activity. Kd (dissociation constant) reflects the concentration of ligand at which half of the binding sites on the protein are occupied.

This compound DerivativeProtein TargetBinding Affinity (IC₅₀)Binding Affinity (Ki)Reference
FluphenazineTubulin--[2]
PerphenazineTubulin--[2]
ChlorpromazineTubulin--[6]
TrifluoperazineTubulin--[2]
TriflupromazineTubulin--[2]
Indolizine-phenothiazine hybridsTubulinLow nanomolar GI₅₀ values-[7]
Inhibitor ClassProtein TargetBinding Affinity (IC₅₀)Reference
Novel Bacterial Topoisomerase Inhibitors (NBTIs)E. coli DNA Gyrase0.8 nM - 737 µM[8]
Fluoroquinolones (e.g., Ciprofloxacin)E. coli DNA GyraseMicromolar range[9]

Table 3: Binding Affinities of Inhibitors to DNA Gyrase. While phenothiazines are known to inhibit DNA gyrase, specific IC₅₀ or Ki values for a range of derivatives are not as extensively documented as for other inhibitor classes. The data presented here for other inhibitors provides a reference for the expected potency range.

Visualizing the Interactions and Pathways

Understanding the broader biological context and the experimental approaches to studying these interactions is facilitated by visual diagrams.

Signaling_Pathway cluster_CaM Calmodulin Signaling cluster_Tubulin Microtubule Dynamics cluster_Gyrase DNA Supercoiling CaM Calmodulin CaM_Target Target Proteins (e.g., Phosphodiesterase) CaM->CaM_Target Regulates Ca2 Ca²⁺ Ca2->CaM Activates Phenothiazine_CaM This compound Derivatives Phenothiazine_CaM->CaM Inhibits Tubulin_dimer αβ-Tubulin Dimer Microtubule Microtubule Tubulin_dimer->Microtubule Polymerization Microtubule->Tubulin_dimer Depolymerization Phenothiazine_Tubulin This compound Derivatives Phenothiazine_Tubulin->Tubulin_dimer Inhibits Polymerization DNA_Gyrase DNA Gyrase Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA ATP-dependent supercoiling Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Phenothiazine_Gyrase This compound Derivatives Phenothiazine_Gyrase->DNA_Gyrase Inhibits

Figure 1: Signaling Pathways. This diagram illustrates the inhibitory action of this compound derivatives on the signaling pathways of Calmodulin, Tubulin, and DNA Gyrase.

Experimental_Workflow cluster_ITC Isothermal Titration Calorimetry (ITC) cluster_Polymerization Tubulin Polymerization Assay cluster_Gyrase DNA Gyrase Supercoiling Assay ITC_Protein Protein Solution (e.g., Calmodulin) in cell ITC_Titration Titration ITC_Protein->ITC_Titration ITC_Ligand Ligand Solution (this compound Derivative) in syringe ITC_Ligand->ITC_Titration ITC_Data Heat Change Measurement ITC_Titration->ITC_Data ITC_Analysis Binding Affinity (Kd) Thermodynamics (ΔH, ΔS) ITC_Data->ITC_Analysis Poly_Tubulin Purified Tubulin Poly_Incubation Incubation at 37°C Poly_Tubulin->Poly_Incubation Poly_Ligand This compound Derivative or Control Poly_Ligand->Poly_Incubation Poly_Measurement Turbidity Measurement (OD at 340 nm) Poly_Incubation->Poly_Measurement Poly_Analysis Inhibition of Polymerization (IC₅₀) Poly_Measurement->Poly_Analysis Gyrase_Enzyme DNA Gyrase Gyrase_Reaction Reaction with ATP Gyrase_Enzyme->Gyrase_Reaction Gyrase_DNA Relaxed Plasmid DNA Gyrase_DNA->Gyrase_Reaction Gyrase_Ligand This compound Derivative or Control Gyrase_Ligand->Gyrase_Reaction Gyrase_Electrophoresis Agarose Gel Electrophoresis Gyrase_Reaction->Gyrase_Electrophoresis Gyrase_Analysis Inhibition of Supercoiling (IC₅₀) Gyrase_Electrophoresis->Gyrase_Analysis

Figure 2: Experimental Workflows. This diagram outlines the key steps in three common experimental techniques used to characterize the binding of this compound derivatives to their protein targets.

Detailed Experimental Protocols

To facilitate the replication and validation of binding data, detailed protocols for key experimental techniques are provided below.

Isothermal Titration Calorimetry (ITC) for this compound-Calmodulin Interaction

Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS) of the interaction between a this compound derivative and calmodulin.

Materials:

  • Purified Calmodulin (CaM) protein

  • This compound derivative (e.g., Trifluoperazine)

  • ITC instrument

  • Dialysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 2 mM CaCl₂)

  • Degasser

Protocol:

  • Sample Preparation:

    • Dialyze both the CaM protein solution and the this compound derivative solution extensively against the same dialysis buffer to minimize buffer mismatch effects.

    • Determine the accurate concentrations of the protein and ligand solutions using a reliable method (e.g., UV-Vis spectroscopy for protein, and a validated method for the small molecule).

    • Degas both solutions for 10-15 minutes immediately before the experiment to prevent air bubbles in the calorimeter cell and syringe.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Set the stirring speed (e.g., 750 rpm).

    • Set the injection parameters: typically 20-30 injections of 1-2 µL of the ligand solution into the protein solution in the cell, with a spacing of 180 seconds between injections.

  • Titration:

    • Load the CaM solution (e.g., 20-50 µM) into the sample cell.

    • Load the this compound derivative solution (e.g., 200-500 µM, typically 10-fold higher than the protein concentration) into the injection syringe.

    • Perform an initial injection (e.g., 0.5 µL) which is often discarded in the data analysis.

    • Initiate the automated titration experiment.

  • Data Analysis:

    • Integrate the raw heat-burst data to obtain the heat change per injection.

    • Correct for the heat of dilution by performing a control experiment where the ligand is injected into the buffer alone.

    • Fit the corrected data to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine the Kd, n, and ΔH.

    • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

Tubulin Polymerization Assay

Objective: To determine the inhibitory effect of a this compound derivative on the polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin protein (>99% pure)

  • GTP solution (10 mM)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • Glycerol

  • This compound derivative (e.g., Chlorpromazine) stock solution in DMSO

  • Temperature-controlled microplate reader

Protocol:

  • Preparation of Reagents:

    • Thaw all reagents on ice. Keep tubulin on ice at all times.

    • Prepare a 10x working stock of the this compound derivative by diluting the stock solution in General Tubulin Buffer.

  • Assay Setup:

    • Pre-warm the microplate reader to 37°C.

    • On ice, prepare the tubulin polymerization mix by adding GTP to the General Tubulin Buffer to a final concentration of 1 mM, and glycerol to 10%. Then, add the tubulin protein to a final concentration of 3 mg/mL.

    • In a pre-warmed 96-well plate, add 10 µL of the 10x this compound derivative dilution (or vehicle control).

  • Initiation and Measurement:

    • To initiate the polymerization, add 90 µL of the cold tubulin polymerization mix to each well.

    • Immediately place the plate in the 37°C microplate reader.

    • Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

  • Data Analysis:

    • Plot the absorbance at 340 nm against time for each concentration of the this compound derivative.

    • Determine the rate of polymerization (the slope of the linear portion of the curve) for each concentration.

    • Calculate the IC₅₀ value, which is the concentration of the this compound derivative that inhibits tubulin polymerization by 50%.

DNA Gyrase Supercoiling Assay

Objective: To determine the inhibitory effect of a this compound derivative on the supercoiling activity of DNA gyrase.

Materials:

  • Purified DNA gyrase enzyme

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • ATP solution

  • Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine)

  • This compound derivative stock solution in DMSO

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Protocol:

  • Reaction Setup:

    • On ice, prepare reaction mixtures containing the assay buffer, relaxed plasmid DNA (e.g., 0.5 µg), and ATP (e.g., 1 mM).

    • Add varying concentrations of the this compound derivative or a vehicle control (DMSO) to the reaction mixtures.

    • Initiate the reaction by adding a defined amount of DNA gyrase enzyme.

  • Incubation:

    • Incubate the reaction mixtures at 37°C for a specified time (e.g., 30-60 minutes) to allow for supercoiling to occur.

  • Termination and Analysis:

    • Stop the reaction by adding a stop solution containing SDS and EDTA.

    • Load the samples onto an agarose gel.

    • Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA. Supercoiled DNA migrates faster than relaxed DNA.

    • Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

  • Data Analysis:

    • Quantify the intensity of the supercoiled and relaxed DNA bands for each reaction.

    • Calculate the percentage of supercoiled DNA for each concentration of the this compound derivative.

    • Determine the IC₅₀ value, which is the concentration of the this compound derivative that inhibits the supercoiling activity of DNA gyrase by 50%.

This guide provides a foundational understanding of the binding interactions of this compound derivatives with Calmodulin, Tubulin, and DNA Gyrase. The presented data and protocols offer a starting point for researchers to further investigate these interactions and to design novel compounds with improved therapeutic profiles.

References

A Comparative Guide to Phenothiazine-Based Sensors for Heavy Metal Detection in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating issue of heavy metal contamination in environmental matrices necessitates the development of robust, sensitive, and selective analytical tools. Phenothiazine-based sensors have emerged as a promising class of chemosensors for the detection of various heavy metal ions due to their unique photophysical and electrochemical properties. This guide provides a comprehensive comparison of this compound-based sensors with alternative methods for the detection of heavy metals such as mercury (Hg²⁺), copper (Cu²⁺), lead (Pb²⁺), cadmium (Cd²⁺), and zinc (Zn²⁺), supported by experimental data and detailed protocols.

Performance Comparison of Heavy Metal Sensors

The efficacy of a sensor is determined by several key performance indicators, including its limit of detection (LOD), linear range, and selectivity. The following tables summarize the quantitative performance of various this compound-based sensors and their alternatives for the detection of specific heavy metal ions.

Table 1: Performance Comparison for Mercury (Hg²⁺) Detection

Sensor TypeSensing PrincipleLimit of Detection (LOD)Linear RangeKey AdvantagesDisadvantagesReference
This compound-based Fluorescent Sensor (P-1) Fluorescence Quenching1.5 x 10⁻⁸ M20 nM - 0.33 mMHigh selectivity and sensitivity, potential for bioimaging."Turn-off" response can be susceptible to false positives.[1]
This compound-based Fluorescent Sensor (PPM) Ratiometric Fluorescence12.5 nMNot SpecifiedRatiometric sensing minimizes background interference, "turn-on" response.Synthesis can be complex.[2]
This compound-based Fluorescent Sensor (TPH) Fluorescence Enhancement16 nM0 - 2.5 µMGood water solubility, high sensitivity, and selectivity.Potential for interference from other species in complex matrices.[3]
Rhodamine-based Fluorescent Sensor Spirolactam Ring Opening0.2 µMNot Specified"Turn-on" fluorescence, water-soluble.Lower sensitivity compared to some this compound probes.[4]
Oligothiophene-based Fluorescent Sensor Intramolecular Charge Transfer (ICT)62 nMNot SpecifiedNaked-eye colorimetric detection and ratiometric fluorescence.May have cross-reactivity with other metal ions.
Electrochemical Sensor (G-COOH-MWCNTs/ZnO) Differential Pulse VoltammetryNot Applicable for Hg²⁺Not Applicable for Hg²⁺Simultaneous detection of multiple ions (Pb²⁺, Cd²⁺).Not designed for Hg²⁺ detection.

Table 2: Performance Comparison for Copper (Cu²⁺) Detection

Sensor TypeSensing PrincipleLimit of Detection (LOD)Linear RangeKey AdvantagesDisadvantagesReference
This compound-based Fluorescent Sensor Fluorescence Quenching41.5 pMNot SpecifiedHigh selectivity, "turn-on" and colorimetric response.Solvent-dependent performance.[5]
This compound-based Colorimetric & Fluorescent Probe (3) ChemodosimeterNot SpecifiedNot SpecifiedDual detection mode (colorimetric and fluorescent), can be used as a solid-state sensor.Response based on a chemical reaction which may be slower.[6]
Electrochemical Sensor (Fe₃O₄-CNF) Anodic Stripping Voltammetry0.0320 µMNot SpecifiedSimultaneous detection of multiple ions (Cd²⁺, Pb²⁺, Hg²⁺).Lower sensitivity compared to the fluorescent this compound sensor.

Table 3: Performance Comparison for Lead (Pb²⁺) and Cadmium (Cd²⁺) Detection

Sensor TypeTarget IonSensing PrincipleLimit of Detection (LOD)Linear RangeKey AdvantagesDisadvantagesReference
Electrochemical Sensor (G-COOH-MWCNTs/ZnO) Pb²⁺Differential Pulse Voltammetry0.535 µg/L (2.58 nM)25 - 450 µg/LSimultaneous detection of Pb²⁺ and Cd²⁺.Requires an electrode system and potentiostat.
Electrochemical Sensor (G-COOH-MWCNTs/ZnO) Cd²⁺Differential Pulse Voltammetry0.354 µg/L (3.15 nM)25 - 450 µg/LSimultaneous detection of Pb²⁺ and Cd²⁺.Requires an electrode system and potentiostat.
Electrochemical Sensor (MWCNTs/C_Hal/Nafion/SPCE) Pb²⁺Differential Pulse Anodic Stripping Voltammetry0.0051 µmol L⁻¹ (5.1 nM)0.1 - 10.0 µmol L⁻¹High sensitivity and applicability to real water samples.Requires screen-printed carbon electrodes.
Electrochemical Sensor (MWCNTs/C_Hal/Nafion/SPCE) Cd²⁺Differential Pulse Anodic Stripping Voltammetry0.0106 µmol L⁻¹ (10.6 nM)0.1 - 10.0 µmol L⁻¹High sensitivity and applicability to real water samples.Requires screen-printed carbon electrodes.
Electrochemical Sensor (PB-PEDOT-LSG/GCE) Cd²⁺Differential Pulse Voltammetry0.85 nM1 nM - 10 µMWide linear range and high sensitivity.Requires glassy carbon electrode and specific nanocomposite.[7]
MOF-5/PANI Composite Sensor Pb²⁺Anodic Stripping Voltammetry0.7 - 1.2 µMNot SpecifiedApplicable to real water samples.Lower sensitivity compared to other electrochemical methods.[8]
MOF-5/PANI Composite Sensor Cd²⁺Anodic Stripping Voltammetry0.7 - 1.5 µMNot SpecifiedApplicable to real water samples.Lower sensitivity compared to other electrochemical methods.[8]

Table 4: Performance Comparison for Zinc (Zn²⁺) Detection

Sensor TypeSensing PrincipleLimit of Detection (LOD)Linear RangeKey AdvantagesDisadvantagesReference
Benzothiazole-based Fluorescent Sensor (BIPP) "Turn-on" Fluorescence2.36 x 10⁻⁸ M0.1 - 1 µMHigh selectivity and sensitivity, applicable to living cells.Not a this compound-based sensor.[9]
Benzothiazole-based Fluorescent Sensor (BTA-12) "Turn-on" Fluorescence7.5 x 10⁻⁷ mol L⁻¹Not SpecifiedHigh selectivity.Lower sensitivity compared to BIPP.[10]

Signaling Pathways and Experimental Workflows

Visualizing the underlying mechanisms and experimental procedures is crucial for understanding and replicating sensor validation studies.

Signaling_Pathway cluster_sensor This compound-Based Sensor cluster_analyte Analyte cluster_response Sensing Response This compound This compound Core (Electron Donor) Receptor Receptor Unit (Binding Site) This compound->Receptor e⁻ donation Metal Heavy Metal Ion (e.g., Hg²⁺) Receptor->Metal Binding Complex Sensor-Metal Complex Receptor->Complex Fluorophore Fluorophore/Chromophore Signal Optical/Electrochemical Signal Change Fluorophore->Signal Fluorescence Quenching/ Enhancement Metal->Complex Complex->Signal Perturbation of ICT/PET

Caption: General signaling pathway of a this compound-based sensor.

Experimental_Workflow cluster_prep Sensor Preparation & Characterization cluster_validation Sensor Validation cluster_data Data Analysis & Reporting Synthesis Synthesis of This compound Derivative Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Optimization Optimization of Experimental Conditions (pH, Temp, Time) Purification->Optimization Selectivity Selectivity Study (Interfering Ions) Optimization->Selectivity Sensitivity Sensitivity Study (LOD, Linear Range) Selectivity->Sensitivity RealSample Real Sample Analysis (Spiked Water/Soil) Sensitivity->RealSample Analysis Data Analysis (Statistical Evaluation) RealSample->Analysis Reporting Reporting of Performance Metrics Analysis->Reporting

Caption: Typical experimental workflow for sensor validation.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative this compound-based sensor and the general procedure for heavy metal detection using fluorescence spectroscopy.

Synthesis of a this compound-Based Fluorescent Sensor for Hg²⁺ (Probe P-1)[1]
  • Synthesis of 10-hexyl-10H-phenothiazine-3-carbaldehyde: To a solution of 10-hexyl-10H-phenothiazine in dry DMF, Vilsmeier-Haack reagent (prepared from POCl₃ and DMF) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 12 hours. After completion, the mixture is poured into ice water and neutralized with a saturated NaHCO₃ solution. The resulting precipitate is filtered, washed with water, and purified by column chromatography to yield the aldehyde derivative.

  • Synthesis of Probe P-1: A mixture of 10-hexyl-10H-phenothiazine-3-carbaldehyde and thiosemicarbazide in dry ethanol is refluxed for 24 hours under a nitrogen atmosphere. After cooling to room temperature, the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to obtain the final sensor probe P-1.

General Procedure for Fluorescent Detection of Hg²⁺[1]
  • Stock Solution Preparation: A stock solution of the this compound-based sensor (e.g., P-1) is prepared in a suitable solvent such as a mixture of ethanol and water (e.g., 7:3 v/v). Stock solutions of various metal ions are prepared from their corresponding salts in deionized water.

  • Fluorescence Titration: To a solution of the sensor in the chosen solvent system, varying concentrations of the target heavy metal ion (e.g., Hg²⁺) are added.

  • Spectroscopic Measurement: The fluorescence emission spectra are recorded at a specific excitation wavelength. For probe P-1, the excitation wavelength is 450 nm, and the emission is monitored at 557 nm.[1]

  • Selectivity Studies: The fluorescence response of the sensor is measured in the presence of a range of other potentially interfering metal ions to assess its selectivity.

  • Data Analysis: The limit of detection (LOD) is typically calculated based on the 3σ/k method, where σ is the standard deviation of the blank signal and k is the slope of the calibration curve.

Validation of Electrochemical Sensors for Pb²⁺ and Cd²⁺
  • Electrode Modification: A glassy carbon electrode (GCE) is modified with a nanocomposite material (e.g., G-COOH-MWCNTs/ZnO). This is typically done by drop-casting a suspension of the nanomaterial onto the electrode surface and allowing it to dry.

  • Electrochemical Measurements: Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are performed in a solution containing a supporting electrolyte (e.g., 0.1 M acetate buffer, pH 5.5).

  • Optimization: Experimental parameters such as deposition potential, deposition time, and pH are optimized to achieve the best analytical performance.

  • Calibration: DPV measurements are recorded for a series of standard solutions containing different concentrations of Pb²⁺ and Cd²⁺.

  • Real Sample Analysis: The validated method is applied to the determination of Pb²⁺ and Cd²⁺ in environmental water samples. The accuracy of the method is often assessed by spike and recovery experiments.

Conclusion

This compound-based sensors offer a versatile and highly sensitive platform for the detection of heavy metals in environmental samples. They exhibit competitive, and in some cases superior, performance compared to other fluorescent and electrochemical sensors, particularly for mercury and copper. While electrochemical methods provide the advantage of simultaneous multi-element analysis, this compound-based fluorescent sensors often demonstrate lower detection limits for specific target ions. The choice of sensor ultimately depends on the specific application, the target analyte, the required sensitivity, and the analytical instrumentation available. The detailed protocols and comparative data presented in this guide aim to assist researchers in selecting and validating the most appropriate sensing strategy for their needs.

References

comparative analysis of different synthetic routes for the phenothiazine scaffold

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Synthetic Routes for the Phenothiazine Scaffold

For Researchers, Scientists, and Drug Development Professionals

The this compound core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous drugs, particularly antipsychotic and antihistaminic agents. The tricyclic structure, consisting of two benzene rings fused to a central thiazine ring, allows for extensive functionalization, enabling the fine-tuning of pharmacological properties. Consequently, the efficient and versatile synthesis of this compound derivatives is a critical aspect of drug discovery and development.

This guide provides a comparative analysis of the most prominent synthetic routes to the this compound nucleus. We will delve into classical methods that have been refined over time and modern catalytic approaches that offer improved efficiency and substrate scope. Each method is presented with a representative experimental protocol, a summary of its advantages and disadvantages, and quantitative data to facilitate objective comparison.

Comparative Analysis of Synthetic Routes

The selection of an appropriate synthetic strategy depends on factors such as the desired substitution pattern, scalability, cost, and tolerance of various functional groups. The following table summarizes key quantitative data from representative protocols for five major synthetic routes.

Synthetic Route Key Reactants Catalyst/Reagent Conditions Time Yield Key Advantages Key Disadvantages
Bernthsen Synthesis Diphenylamine, Elemental SulfurIodine (catalytic)250–260 °C (neat)5 h80%Simple, inexpensive starting materials; good for unsubstituted this compound.[1]Harsh conditions (high temp); limited scope for substituted derivatives; H₂S byproduct.[2][3]
Smiles Rearrangement 2-Formamido-5-chloro-2'-nitrodiphenyl sulfidePotassium Hydroxide (KOH)Reflux in aqueous ethanolN/AHighExcellent regioselectivity for unsymmetrical products.[2][4]Multi-step synthesis of starting material required; use of strong base.[2]
Ullmann Condensation 2-Aminothiophenol, o-HalobenzeneCopper (e.g., CuI)High temp. in polar solvent (e.g., DMF)N/AModerateVersatile for substituted derivatives.[2][5]High temperatures; stoichiometric copper often needed; moderate yields.[2][6]
Buchwald-Hartwig Amination 3-Chloro-1-azathis compound, AnilinePd(OAc)₂, Ligand110 °C in t-BuOHN/AGoodMild conditions; high functional group tolerance; excellent yields.[5][7]Expensive catalyst and ligands; requires inert atmosphere.
Iron-Catalyzed Coupling N-(2-mercaptophenyl)acetamide, 1,2-DibromobenzeneFeSO₄·7H₂O, 1,10-phenanthroline135 °C in DMF24 h73%Environmentally benign, inexpensive catalyst; good functional group tolerance.[8]High temperature; base required.

Bernthsen Synthesis (Classical Method)

The Bernthsen synthesis, first reported in 1883, is the original method for preparing the parent this compound scaffold. It involves the direct thionation of diphenylamine with elemental sulfur at high temperatures. The reaction is often catalyzed by iodine, which improves efficiency.[2][9]

Reaction Pathway

G reactant1 Diphenylamine product This compound reactant1->product + reactant2 Sulfur (S₈) reactant2->product  I₂, 250-260°C (- H₂S)

Caption: General scheme for the Bernthsen synthesis of this compound.

Experimental Protocol
  • Materials: Diphenylamine (1.69 g, 0.01 mol), sulfur (0.64 g, 0.02 mol), and a trace amount of iodine.[1]

  • Procedure:

    • A mixture of diphenylamine, sulfur, and a catalytic amount of iodine is placed in a reaction vessel.[1]

    • The mixture is heated in a sand bath maintained at 250-260 °C for 5 hours. The reaction proceeds with the evolution of hydrogen sulfide gas.[1][2]

    • After cooling, the crude product is dissolved in hot ethanol.[1]

    • The ethanol solution is added to water to precipitate the product.[1]

    • The yellow precipitate is collected by filtration and recrystallized from ethanol to yield pure this compound.[1]

  • Yield: 80%.[1]

Smiles Rearrangement

The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution that provides a highly regioselective route to substituted phenothiazines. The process typically involves the formation of a diphenyl sulfide precursor, followed by a base-induced rearrangement and cyclization.[2][4]

Reaction Pathway

G start 2-Formamido-2'- nitrodiphenyl sulfide intermediate Spiro-Meisenheimer intermediate start->intermediate  Base (e.g., KOH) Reflux product This compound derivative intermediate->product  Rearrangement & Cyclization

Caption: Key intramolecular rearrangement in the Smiles synthesis.

Experimental Protocol (Synthesis of 7-phenoxyphenothiazines)

This protocol involves the initial condensation to form the diphenyl sulfide, followed by formylation and the key Smiles rearrangement.

  • Materials: 2-Amino-5-phenoxybenzenethiol, o-halonitrobenzenes, 90% formic acid, alcoholic potassium hydroxide.[10]

  • Procedure:

    • Diphenyl Sulfide Formation: 2-Amino-5-phenoxybenzenethiol is condensed with an appropriate o-halonitrobenzene to prepare the corresponding 2-amino-2'-nitrodiphenyl sulfide derivative.[10]

    • Formylation: The resulting diphenyl sulfide is formylated using 90% formic acid.[10]

    • Smiles Rearrangement & Cyclization: The formylated intermediate is treated with alcoholic potassium hydroxide and heated. The Smiles rearrangement occurs, followed by cyclization to yield the 7-phenoxythis compound product.[10]

  • Work-up: After the reaction is complete, the mixture is cooled and neutralized. The precipitated product is collected by filtration, washed, and purified by recrystallization.[2]

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction used to form C-N, C-O, and C-S bonds. In this compound synthesis, it is typically used to construct the tricyclic system via an intramolecular C-N bond formation from a pre-formed 2-aminothiophenol derivative and an aryl halide.[2][6]

Reaction Pathway

G reactant1 2-Aminothiophenol derivative product This compound derivative reactant1->product + reactant2 o-Halobenzene derivative reactant2->product  Cu Catalyst, Base High Temp (DMF)

Caption: General pathway for this compound synthesis via Ullmann condensation.

Experimental Protocol (General)
  • Materials: Substituted 2-aminothiophenol, substituted o-halobenzene, copper catalyst (e.g., CuI, CuO), a base (e.g., K₂CO₃, NaOH), and a high-boiling polar solvent (e.g., DMF, NMP).[2]

  • Procedure:

    • The 2-aminothiophenol derivative, o-halobenzene derivative, copper catalyst, and base are combined in the solvent in a reaction vessel.

    • The mixture is heated to a high temperature (often >150 °C) for several hours until the reaction is complete (monitored by TLC).

    • The reaction mixture is cooled, and the product is isolated through extraction and/or precipitation.

    • Purification is typically performed by column chromatography or recrystallization.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a modern, palladium-catalyzed cross-coupling reaction that has become a cornerstone for C-N bond formation. It allows for the synthesis of phenothiazines under relatively mild conditions with high functional group tolerance and typically provides excellent yields.[11] The reaction can be used for either intermolecular or intramolecular C-N bond formation to complete the thiazine ring.

Reaction Pathway

G reactant1 Aryl Halide / Triflate (e.g., 2-halodiphenyl sulfide) product This compound (or N-Arylthis compound) reactant1->product + reactant2 Amine (Primary or Secondary) reactant2->product  Pd Catalyst, Ligand Base, Solvent, Heat

Caption: Palladium-catalyzed Buchwald-Hartwig C-N coupling.

Experimental Protocol (Synthesis of 3-Anilino-1-azathis compound Derivatives)
  • Materials: 3-Chloro-1-azathis compound, substituted anilines, palladium acetate [Pd(OAc)₂], 1,4-bis(2-hydroxy-3,5-ditert-butylbenzyl)piperazine (ligand), potassium carbonate (base), and tert-butanol (t-BuOH) (solvent).[7]

  • Procedure:

    • 3-Chloro-1-azathis compound, the substituted aniline, Pd(OAc)₂, the ligand, and K₂CO₃ are combined in t-BuOH.[7]

    • The reaction mixture is heated to 110 °C under reflux.[7]

    • Upon completion, the mixture is cooled and the product is isolated via standard work-up procedures.

    • The final product is purified, typically by column chromatography.

  • Yield: Good to excellent.[7]

Iron-Catalyzed Domino C-S/C-N Cross-Coupling

As an alternative to precious metal catalysts like palladium, iron-catalyzed methods have emerged as a cost-effective and environmentally benign option. This domino reaction allows for the formation of both the C-S and C-N bonds in a tandem process to construct the this compound scaffold.[8]

Reaction Pathway

G reactant1 N-(2-mercaptophenyl) acetamide product This compound reactant1->product + reactant2 1,2-Dibromobenzene reactant2->product  FeSO₄, Ligand, Base DMF, 135°C

Caption: Iron-catalyzed domino synthesis of this compound.

Experimental Protocol
  • Materials: N-(2-mercaptophenyl)acetamide, 1,2-dibromobenzene, FeSO₄·7H₂O (catalyst), 1,10-phenanthroline (ligand), KOtBu (base), and DMF (solvent).[8]

  • Procedure:

    • N-(2-mercaptophenyl)acetamide, 1,2-dibromobenzene, FeSO₄·7H₂O, 1,10-phenanthroline, and KOtBu are combined in DMF under an inert atmosphere.[8][12]

    • The mixture is heated to 135 °C for 24 hours.[8]

    • The reaction involves a sequence of C-S coupling, C-N coupling, and deacylation to form the final product.[12]

    • After cooling, the reaction is worked up using standard extraction and purification techniques (e.g., column chromatography) to isolate the this compound product.

  • Yield: 73%.[8]

References

A Comparative Performance Analysis: Phenothiazine vs. Ruthenium Complex Sensitizers in Dye-Sensitized Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of sensitizers is paramount for advancing Dye-Sensitized Solar Cell (DSSC) technology. For decades, ruthenium(II)-polypyridyl complexes have been the benchmark due to their broad absorption spectra, high stability, and efficient charge transfer, leading to power conversion efficiencies (PCE) often in the 7.0–11.4% range.[1] However, the high cost and potential environmental concerns associated with ruthenium have driven research towards metal-free organic dyes. Among these, phenothiazine-based sensitizers have emerged as a promising alternative, offering high molar extinction coefficients, tunable electronic properties through molecular engineering, and lower production costs.[2][3][4]

This guide provides an objective comparison of the performance of this compound sensitizers against traditional ruthenium complexes in DSSCs, supported by experimental data and detailed protocols for researchers and scientists in the field. Some studies have shown that certain this compound-based dyes can achieve photovoltaic performance even better than the commercial ruthenium complex N719.[2]

Performance Data: A Head-to-Head Comparison

The efficacy of a DSSC is primarily evaluated by four key photovoltaic parameters: the open-circuit voltage (Voc), the short-circuit current density (Jsc), the fill factor (FF), and the overall power conversion efficiency (PCE). The table below summarizes these metrics for several representative this compound and ruthenium-based sensitizers, as documented in recent literature.

SensitizerTypeVoc (V)Jsc (mA/cm²)FFPCE (%)ElectrolyteReference
N719 Ruthenium0.719.230.694.47I⁻/I₃⁻[3]
N719 Ruthenium---9.9I⁻/I₃⁻[5]
Z907 Ruthenium0.6510.800.644.53I⁻/I₃⁻[3]
SCZ-1 Ruthenium~N719>N719~N71910.4I⁻/I₃⁻[5]
SCZ-2 Ruthenium~N719>N719~N71910.4I⁻/I₃⁻[5]
PTZ-3 This compound0.71--5.53I⁻/I₃⁻[6][7]
PTZ-5 This compound0.64--4.43I⁻/I₃⁻[6][7]
SR1 This compound-11.96-4.22I⁻/I₃⁻[8]
2-LBH-92 This compound0.7610.120.604.59I⁻/I₃⁻[3]
SR6 + N719 Co-sensitized-21.63-9.77I⁻/I₃⁻[8]

Note: Performance can vary significantly based on fabrication conditions, including TiO₂ layer thickness, electrolyte composition, and measurement standards.

Ruthenium complexes like N719 are well-matched with the conventional iodide/triiodide redox couple, facilitating effective dye regeneration.[3] this compound dyes, on the other hand, offer easily tunable structures.[2] Their unique non-planar "butterfly" conformation can effectively suppress molecular aggregation, which is a common issue with organic dyes.[2] While some individual this compound dyes show efficiencies comparable to or exceeding early ruthenium benchmarks, a particularly effective strategy has been co-sensitization, where a this compound dye is used alongside a ruthenium complex like N719 to broaden the spectral absorption range and enhance overall efficiency.[8][9]

Fundamental Principles and Experimental Workflow

To understand the performance data, it is essential to visualize the underlying mechanisms and the process of evaluation.

DSSC_Working_Principle cluster_anode Photoanode cluster_electrolyte Electrolyte cluster_cathode Counter Electrode TCO Transparent Conducting Oxide (TCO) Load External Load TCO->Load TiO2 Nanoporous TiO₂ TiO2->TCO 3. e⁻ Transport Dye S (Sensitizer Dye) Dye->TiO2 2. Electron Injection (e⁻) Redox I⁻/I₃⁻ Redox Mediator Redox->Dye 4. Dye Regeneration Pt Platinum (Pt) Catalyst Pt->Redox 6. Mediator Regeneration TCO2 TCO TCO2->Pt Photon Sunlight (hν) Photon->Dye 1. Light Absorption Load->TCO2 5. External Circuit

Caption: The operational principle of a Dye-Sensitized Solar Cell (DSSC).

The evaluation of these sensitizers follows a standardized fabrication and characterization workflow.

DSSC_Workflow cluster_fabrication Cell Fabrication cluster_characterization Performance Characterization cluster_data Data Analysis A1 Prepare FTO Glass A2 Deposit TiO₂ Paste (Doctor Blade) A1->A2 A3 Sinter TiO₂ Film A2->A3 A4 Sensitize with Dye Solution A3->A4 A6 Assemble Cell A4->A6 A5 Prepare Pt Counter Electrode A5->A6 A7 Inject Electrolyte A6->A7 B1 Current-Voltage (J-V) Measurement A7->B1 Under Solar Simulator B2 IPCE Spectroscopy A7->B2 Monochromatic Light B3 Electrochemical Impedance Spectroscopy (EIS) A7->B3 Frequency Analysis C1 Calculate PCE, Voc, Jsc, FF B1->C1 C2 Determine Quantum Efficiency B2->C2 C3 Model Charge Transfer Resistance B3->C3

Caption: Standard experimental workflow for DSSC fabrication and evaluation.

Experimental Protocols

Reproducible and comparable results depend on meticulous adherence to standardized experimental protocols. The following sections outline the typical methodologies used in the cited studies.

Photoanode Preparation

The photoanode is typically constructed on a transparent conducting oxide (TCO) coated glass substrate, such as fluorine-doped tin oxide (FTO).

  • Substrate Cleaning: FTO glass plates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. They are then dried with a stream of nitrogen.

  • TiO₂ Blocking Layer (Optional but Recommended): A compact TiO₂ blocking layer is often applied to prevent charge recombination between the electrolyte and the FTO. This can be done by treating the cleaned FTO with a TiCl₄ solution at ~70°C for 30 minutes, followed by rinsing and sintering.

  • Mesoporous TiO₂ Deposition: A paste of TiO₂ nanoparticles (e.g., P25) is deposited onto the FTO substrate. The "doctor-blade" technique is common: adhesive tape is used to define the active area and control the thickness, and the paste is spread across the substrate with a glass rod or blade.[10]

  • Sintering: The TiO₂-coated plate is slowly heated in a furnace to remove organic binders from the paste and to ensure good electrical contact between the nanoparticles. A typical program involves ramping up to 450-500°C and holding for 30-60 minutes.[10]

Dye Sensitization
  • Dye Solution Preparation: The this compound or ruthenium sensitizer is dissolved in a suitable solvent (e.g., a mixture of acetonitrile and tert-butanol, or DMF) to a typical concentration of 0.3-0.5 mM. For this compound dyes, a co-adsorbent like chenodeoxycholic acid (CDCA) is often added to the solution to prevent dye aggregation on the TiO₂ surface.

  • Soaking: The sintered TiO₂ photoanodes, while still warm (~80°C), are immersed in the dye solution and left for 12-24 hours in a dark, sealed container to ensure complete dye uptake.

  • Rinsing: After sensitization, the photoanodes are rinsed with the same solvent used for the dye solution to remove any non-adsorbed dye molecules and then dried.

Cell Assembly
  • Counter Electrode: A counter electrode is prepared by depositing a thin layer of a platinum catalyst onto another piece of FTO glass.[10]

  • Sealing: The dye-sensitized photoanode and the platinum counter electrode are assembled in a sandwich configuration, separated by a thin thermoplastic sealant (e.g., Surlyn). The cell is then heated to bond the two electrodes together, leaving small holes for electrolyte injection.

  • Electrolyte Injection: A common electrolyte consists of lithium iodide (LiI), iodine (I₂), and 4-tert-butylpyridine (TBP) in an organic solvent like acetonitrile. This solution is injected into the space between the electrodes through the pre-drilled holes. The holes are then sealed to prevent leakage.

Photovoltaic Characterization
  • Current Density-Voltage (J-V) Measurement: The primary performance of the DSSC is measured using a solar simulator under standard test conditions (AM 1.5G illumination, 100 mW/cm²).[11] A source meter records the current generated as the voltage is swept, allowing for the determination of Voc, Jsc, FF, and PCE.[10][12]

  • Incident Photon-to-Current Conversion Efficiency (IPCE): IPCE (also known as External Quantum Efficiency or EQE) measures the ratio of collected electrons to incident photons at a specific wavelength.[10] This characterization reveals the spectral response of the cell and how effectively different wavelengths of light are converted into current.[8][13]

  • Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful technique used to investigate the internal charge transfer dynamics and recombination kinetics within the cell.[8][12] By applying a small AC voltage and measuring the impedance response over a range of frequencies, researchers can model the resistance at the TiO₂/dye/electrolyte and electrolyte/counter electrode interfaces.[8]

References

The Interplay of Physicochemical Properties and Protein Binding Affinity in Phenothiazines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the relationship between the physicochemical characteristics of phenothiazine derivatives and their affinity for plasma proteins is crucial for predicting drug disposition, efficacy, and potential drug-drug interactions. This guide provides a comparative analysis of these correlations, supported by quantitative data and detailed experimental methodologies.

The binding of phenothiazines to plasma proteins, primarily serum albumin, is a critical determinant of their pharmacokinetic and pharmacodynamic profiles. The extent of this binding governs the concentration of free drug available to cross biological membranes and interact with therapeutic targets. Key physicochemical properties, including lipophilicity, ionization state (pKa), and molecular size, have been identified as major drivers of this interaction.

Quantitative Correlation of Physicochemical Properties and Protein Binding Affinity

The following table summarizes the physicochemical properties and protein binding affinities of several common this compound derivatives. The data has been compiled from various studies to provide a comparative overview. It is important to note that experimental conditions can influence the absolute values, and therefore, comparisons should be made with this consideration.

This compound DerivativeMolecular Weight ( g/mol )pKa[1]Log K (Association Constant with BSA)[2]
Chlorpromazine318.869.154.6186
Promethazine284.42-4.4987
Thioridazine370.558.894.6475
Trifluoperazine407.488.974.7132
Triflupromazine352.429.034.5920
Fluphenazine437.5210.01-
Promazine284.429.37-

Note: Log K values are from fluorescence quenching studies with Bovine Serum Albumin (BSA). The pKa values were determined experimentally. A higher Log K value indicates a stronger binding affinity.

Analysis of the data reveals a strong positive correlation between lipophilicity and protein binding affinity. Furthermore, molecular size, as indicated by molecular weight, also appears to contribute significantly to the binding affinity, with larger molecules generally exhibiting stronger binding.[2] The ionization state of the molecule at physiological pH, dictated by its pKa, also plays a role in the electrostatic interactions with the protein.[2]

Experimental Protocols

The determination of protein binding affinity for phenothiazines typically involves one of two primary experimental techniques: fluorescence spectroscopy or equilibrium dialysis.

Fluorescence Spectroscopy (Fluorescence Quenching Method)

This method is based on the principle that the intrinsic fluorescence of a protein, such as serum albumin (which is primarily due to its tryptophan residues), can be quenched upon the binding of a small molecule like a this compound. The extent of quenching can be used to determine the binding constant.

Protocol:

  • Preparation of Solutions:

    • A stock solution of Bovine Serum Albumin (BSA) is prepared in a suitable buffer (e.g., Tris-HCl, pH 7.4).

    • Stock solutions of the this compound derivatives are prepared in an appropriate solvent (e.g., ethanol or DMSO) and then diluted in the same buffer as the BSA.

  • Fluorescence Measurements:

    • The fluorescence emission spectrum of the BSA solution is recorded using a spectrofluorometer. The excitation wavelength is typically set to 280 nm or 295 nm to selectively excite the tryptophan residues, and the emission is scanned over a range of 300-400 nm.

    • Aliquots of the this compound solution are incrementally added to the BSA solution.

    • After each addition, the solution is incubated to allow for binding equilibrium to be reached, and the fluorescence emission spectrum is recorded.

  • Data Analysis:

    • The decrease in fluorescence intensity at the emission maximum is measured as a function of the this compound concentration.

    • The binding constant (K) and the number of binding sites (n) are calculated using the Stern-Volmer equation: log[(F₀ - F) / F] = logK + nlog[Q] where F₀ is the fluorescence intensity of BSA alone, F is the fluorescence intensity in the presence of the quencher (this compound), and [Q] is the concentration of the quencher.

    • A plot of log[(F₀ - F) / F] versus log[Q] yields a straight line with a slope of 'n' and a y-intercept of logK.

Equilibrium Dialysis

This technique is considered a gold standard for measuring the unbound fraction of a drug in plasma. It involves a semi-permeable membrane that separates a compartment containing the protein and drug solution from a drug-only buffer compartment.

Protocol:

  • Apparatus Setup:

    • A dialysis cell, consisting of two chambers separated by a semi-permeable membrane (with a molecular weight cutoff that retains the protein but allows the free drug to pass), is used.

    • One chamber is filled with a solution of plasma or a specific protein (e.g., serum albumin) in buffer.

    • The other chamber is filled with the same buffer.

  • Incubation:

    • A known concentration of the this compound derivative is added to the protein-containing chamber.

    • The dialysis cell is sealed and incubated with gentle agitation at a constant temperature (e.g., 37°C) for a sufficient period to allow equilibrium to be reached (typically 4-24 hours).

  • Sample Analysis:

    • After incubation, samples are taken from both chambers.

    • The concentration of the this compound in each chamber is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC).

  • Calculation of Unbound Fraction:

    • At equilibrium, the concentration of the drug in the buffer-only chamber is equal to the unbound (free) drug concentration in the protein-containing chamber.

    • The percentage of protein binding is calculated as: % Bound = [ (Total Drug Concentration - Unbound Drug Concentration) / Total Drug Concentration ] * 100

Visualizing the Workflow

The following diagram illustrates the general workflow for correlating the physicochemical properties of phenothiazines with their protein binding affinity.

G cluster_0 This compound Derivatives cluster_1 Physicochemical Property Determination cluster_2 Protein Binding Affinity Measurement cluster_3 Data Analysis & Correlation P1 Derivative 1 LogP Lipophilicity (LogP) P1->LogP pKa Ionization (pKa) P1->pKa MW Molecular Weight P1->MW FS Fluorescence Spectroscopy P1->FS ED Equilibrium Dialysis P1->ED P2 Derivative 2 P2->LogP P2->pKa P2->MW P2->FS P2->ED Pn ... Pn->LogP Pn->pKa Pn->MW Pn->FS Pn->ED QSAR QSAR Modeling LogP->QSAR pKa->QSAR MW->QSAR FS->QSAR ED->QSAR Stats Statistical Analysis QSAR->Stats

References

Safety Operating Guide

Proper Disposal Procedures for Phenothiazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and environmentally responsible disposal of phenothiazine and its derivatives is a critical component of laboratory safety and regulatory compliance. This compound, a compound used in the synthesis of various pharmaceuticals and dyes, presents several health and environmental hazards that necessitate meticulous handling and disposal protocols. Adherence to these procedures is essential to protect laboratory personnel, the community, and the environment from potential harm.

This guide provides a step-by-step operational plan for the proper disposal of this compound waste, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Information

This compound is a combustible solid that can cause skin, eye, and respiratory tract irritation. Prolonged or repeated contact may lead to skin sensitization and photosensitization.[1] Upon heating or burning, it decomposes to produce toxic and irritating fumes, including nitrogen and sulfur oxides. Therefore, strict hygiene and appropriate personal protective equipment (PPE) are mandatory when handling this chemical.

Occupational Exposure and Safety Data

ParameterValueSource
Occupational Exposure Limit (ACGIH TWA) 5 mg/m³
Personal Protective Equipment (PPE) Protective gloves, protective clothing, face shield or eye protection, P2 filter respirator for harmful particles.[1][2]
Incompatible Materials Strong oxidizing agents (e.g., perchlorates, nitrates), strong acids, water.[1][3]

Step-by-Step Disposal Protocol

The fundamental principle for this compound disposal is to treat it as hazardous waste. It should never be washed down the sewer or disposed of in regular trash.[4] The recommended disposal method is incineration by a licensed hazardous material disposal company.[5]

Step 1: Waste Identification and Segregation
  • Identify all this compound Waste: This includes expired or surplus pure this compound, reaction byproducts, contaminated labware (e.g., vials, gloves, absorbent paper), and spill cleanup materials.[5]

  • Segregate Waste Streams: Keep this compound waste separate from all other laboratory waste to ensure proper handling and disposal.[5]

Step 2: Packaging and Labeling
  • Select Appropriate Containers: Collect all this compound waste in a suitable, sealable, and clearly labeled container.[5] The container must be compatible with the chemical; avoid metal containers for certain chemical wastes.[6]

  • Package Securely: Ensure containers are tightly closed to prevent leaks or spills.[3] For solid waste, sweep the substance into the container, moistening slightly first to prevent dusting if appropriate.

  • Label Clearly: Label the container as "Hazardous Waste" and clearly identify the contents, including "this compound."[5] The label should also include the accumulation start date.[7]

Step 3: Temporary Storage
  • Designated Storage Area: Store sealed waste containers in a cool, dry, and well-ventilated area designated for hazardous waste.[1][3][6]

  • Avoid Incompatibles: Ensure the storage area is away from sunlight, heat, and incompatible materials like acids and oxidizing agents.[1]

  • Secondary Containment: It is prudent to use secondary containment, such as a tray, to catch any potential leaks from the primary container.[8]

Step 4: Final Disposal
  • Engage a Licensed Professional: The disposal of this compound waste must be handled by a licensed hazardous waste management company.[5][7]

  • Consult EHS or Regulatory Agencies: Contact your institution's Environmental Health and Safety (EHS) department for specific procedures.[9] They will coordinate with approved vendors. For external guidance, consult your regional office of the Environmental Protection Agency (EPA) or local Department of Environmental Protection (DEP).[1]

  • Documentation: Maintain detailed records of all disposed this compound, including quantities and disposal dates, to comply with institutional and regulatory requirements.[5]

Emergency Spill Procedures

In the event of a spill, prioritize safety and containment.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[2]

  • Wear Appropriate PPE: Before cleaning, don all required PPE, including gloves, protective clothing, eye protection, and a respirator.[1]

  • Contain the Spill:

    • For small solid spills, dampen the material with acetone to prevent dust from becoming airborne.[10]

    • For larger spills, sweep the spilled substance into a designated container.[2] Moisten the powder first to minimize dust.

  • Collect Residue: Use absorbent paper dampened with acetone to pick up any remaining material.[10]

  • Package and Label: Seal all contaminated cleaning materials (absorbent paper, gloves, etc.) in a vapor-tight plastic bag or a suitable container for disposal as hazardous waste.[5][10]

  • Decontaminate Area: Wash the contaminated surface with acetone, followed by a thorough washing with soap and water.[10]

  • Seek Medical Attention if Exposed: If skin or eye contact occurs, flush with large amounts of water for at least 30 minutes and seek immediate medical attention.[1] If inhaled, move to fresh air and rest.

Disposal Decision Workflow

The following diagram outlines the decision-making process for handling and disposing of this compound waste in a laboratory setting.

G cluster_start Start cluster_assessment Assessment & Segregation cluster_handling Handling & Containment cluster_storage Interim Storage cluster_disposal Final Disposal start This compound Waste Generated (e.g., unused chemical, contaminated labware, spill) identify Identify Waste Type: - Solid this compound - Contaminated Sharps - Contaminated Labware - Aqueous Mixture start->identify segregate Segregate from Other Lab Waste Streams identify->segregate package Package in a Compatible, Sealed Container segregate->package label_waste Label as 'Hazardous Waste' with Contents and Date package->label_waste store Store in a Cool, Dry, Ventilated Area Away from Incompatibles label_waste->store contact_ehs Contact Institutional EHS or Licensed Waste Vendor store->contact_ehs end Professional Disposal (Incineration Recommended) contact_ehs->end

Caption: Decision workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Phenothiazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols and logistical plans for the handling of phenothiazine in a laboratory setting. Adherence to these procedures is essential for minimizing exposure risks and ensuring a safe research environment. This compound and its derivatives are bioactive compounds that require careful management due to their potential health effects, including skin irritation, sensitization, and photosensitization.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations involving this compound. It is imperative to inspect all PPE for integrity before each use.

PPE CategoryMinimum RequirementRecommended for Higher-Level Protection
Eye and Face Protection Tightly fitting safety glasses.A face shield worn in addition to safety glasses, particularly when there is a risk of splashes or aerosol generation.
Hand Protection Nitrile or butyl rubber gloves. Due to the lack of specific breakthrough time data for this compound, frequent glove changes are recommended.Double-gloving with nitrile or butyl rubber gloves.
Respiratory Protection A P2 or P95 particle respirator is recommended for handling small quantities of powder in well-ventilated areas to prevent nuisance exposures.[1]For higher concentrations, potential for aerosolization, or in case of a spill, combination type ABEK-P2 respirator cartridges should be used.
Skin and Body Protection A long-sleeved laboratory coat.A full chemical-protective suit, apron, and boots, especially when handling large quantities or during operations with a high risk of splashing.

Operational Plan: Handling and Disposal

A systematic approach to handling and disposing of this compound is critical to laboratory safety. The following step-by-step plan outlines the procedures from preparation to waste management.

1. Preparation and Engineering Controls:

  • Ventilation: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.

  • Spill Kit: A chemical spill kit appropriate for solid chemical spills should be available in the laboratory.

2. Safe Handling Practices:

  • Donning PPE: Before handling this compound, correctly don all required personal protective equipment as outlined in the table above.

  • Weighing: When weighing this compound powder, use an enclosure or a balance with a draft shield to prevent the powder from becoming airborne.

  • Transfers: Use spatulas and other appropriate tools to handle the solid. Avoid creating dust. If dissolving in a solvent, add the solid to the solvent slowly to prevent splashing.

  • Personal Hygiene: After handling, and before leaving the laboratory, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in areas where this compound is handled.

3. Spill Management:

  • Evacuation: In the event of a large spill, evacuate all non-essential personnel from the area.

  • Ventilation: Increase ventilation in the area of the spill, if it is safe to do so.

  • Containment: For small spills, dampen the solid material with a suitable solvent like acetone to prevent dust formation and carefully sweep it into a container.[2] For larger spills, create a dike around the spill with absorbent materials.

  • Cleanup: Use absorbent pads or other appropriate materials to clean the area.

  • Decontamination: After the spill has been cleaned up, decontaminate the area with a soap and water solution.[2]

4. Disposal Plan:

  • Waste Collection: All this compound waste, including contaminated PPE and cleanup materials, should be collected in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Waste Segregation: Do not mix this compound waste with other waste streams.

  • Disposal Regulations: Dispose of this compound waste in accordance with local, state, and federal environmental regulations. Contact your institution's environmental health and safety department for specific guidance on hazardous waste disposal procedures.

Experimental Protocols: PPE Evaluation

ASTM F739 - Standard Test Method for Permeation of Liquids and Gases Through Protective Clothing Materials Under Conditions of Continuous Contact:

This is a standard method to measure the breakthrough time and permeation rate of a chemical through a protective clothing material.[2][3][4]

  • Methodology:

    • A specimen of the glove or clothing material is placed in a permeation test cell, acting as a barrier between a challenge liquid (this compound dissolved in a suitable solvent) and a collection medium.

    • The collection medium is continuously monitored for the presence of the challenge chemical using analytical techniques such as gas chromatography or high-performance liquid chromatography.

    • The breakthrough time is the time from the initial contact of the chemical with the material until it is detected in the collection medium.

    • The permeation rate is the rate at which the chemical passes through the material after breakthrough.

This test provides quantitative data to assess the level of protection offered by different materials against a specific chemical.

Visualizing Safety Workflows

To further clarify the procedural flow of handling this compound safely, the following diagrams illustrate the key decision-making and action steps.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_fume_hood Work in Fume Hood prep_ppe Don Appropriate PPE prep_fume_hood->prep_ppe prep_spill_kit Ensure Spill Kit is Available prep_ppe->prep_spill_kit handling_weigh Weighing prep_spill_kit->handling_weigh handling_transfer Transfer/Dissolving handling_weigh->handling_transfer handling_hygiene Post-Handling Hygiene handling_transfer->handling_hygiene disp_collect Collect Waste handling_hygiene->disp_collect disp_label Label Container disp_collect->disp_label disp_dispose Dispose via EHS disp_label->disp_dispose

Caption: Workflow for routine handling of this compound.

action_node action_node end_node end_node warn_node warn_node spill Spill Occurs is_major Major Spill? spill->is_major evacuate Evacuate Area Call EHS is_major->evacuate Yes don_ppe Don Additional PPE (e.g., ABEK-P2 Respirator) is_major->don_ppe No contain Contain Spill don_ppe->contain cleanup Clean Up Spill contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of Waste decontaminate->dispose done Procedure Complete dispose->done

Caption: Decision-making process for this compound spill response.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenothiazine
Reactant of Route 2
Phenothiazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.